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  • Product: 2-Cyano-3-(4-methylphenyl)acrylic acid
  • CAS: 80540-68-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid via Knoevenagel Condensation

Foreword: The Strategic Importance of α,β-Unsaturated Cyanoacrylic Acids In the landscape of modern drug discovery and materials science, the α,β-unsaturated carbonyl motif serves as a cornerstone for the synthesis of a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of α,β-Unsaturated Cyanoacrylic Acids

In the landscape of modern drug discovery and materials science, the α,β-unsaturated carbonyl motif serves as a cornerstone for the synthesis of a vast array of functional molecules. Among these, 2-cyano-3-arylacrylic acids are of particular interest due to the unique electronic properties conferred by the electron-withdrawing cyano and carboxylic acid groups. These functionalities render the molecule a versatile intermediate for various transformations, including Michael additions and cycloadditions, paving the way for the synthesis of complex heterocyclic systems with potential therapeutic applications. This guide provides a comprehensive, field-proven methodology for the synthesis of a representative of this class, 2-Cyano-3-(4-methylphenyl)acrylic acid, via the robust and efficient Knoevenagel condensation. The principles and techniques detailed herein are designed to be broadly applicable for researchers engaged in synthetic chemistry and drug development.

I. The Knoevenagel Condensation: A Mechanistic Perspective

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1][2] In the synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid, the reaction proceeds between p-tolualdehyde and cyanoacetic acid, with piperidine commonly employed as the catalyst.

The causality behind this choice of reactants and catalyst is rooted in their electronic and steric properties. Cyanoacetic acid possesses a particularly acidic α-hydrogen due to the resonance-stabilizing effect of the adjacent cyano and carboxyl groups. This allows for its deprotonation by a weak base like piperidine to form a resonance-stabilized carbanion. A strong base is intentionally avoided to prevent the self-condensation of the aldehyde.[1]

The reaction mechanism can be delineated as follows:

  • Carbanion Formation: The basic piperidine abstracts an acidic α-proton from cyanoacetic acid, generating a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of p-tolualdehyde, forming a tetrahedral intermediate.

  • Protonation: The tetrahedral intermediate is protonated by the conjugate acid of the catalyst (piperidinium ion) to yield a β-hydroxy adduct.

  • Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final α,β-unsaturated product, 2-Cyano-3-(4-methylphenyl)acrylic acid. The formation of the conjugated system provides the thermodynamic driving force for this elimination step.

Visualizing the Mechanism

Knoevenagel_Mechanism cluster_reactants Reactants & Catalyst cluster_intermediates Reaction Intermediates cluster_product Final Product p_tolualdehyde p-Tolualdehyde tetrahedral_intermediate Tetrahedral Intermediate p_tolualdehyde->tetrahedral_intermediate cyanoacetic_acid Cyanoacetic Acid carbanion Resonance-Stabilized Carbanion cyanoacetic_acid->carbanion Deprotonation by Piperidine piperidine Piperidine (Catalyst) piperidine->cyanoacetic_acid carbanion->tetrahedral_intermediate Nucleophilic Attack beta_hydroxy β-Hydroxy Adduct tetrahedral_intermediate->beta_hydroxy Protonation product 2-Cyano-3-(4-methylphenyl)acrylic acid beta_hydroxy->product Dehydration (-H2O)

Caption: The piperidine-catalyzed Knoevenagel condensation mechanism.

II. Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the progression of the reaction can be monitored, and the purity of the product can be readily assessed.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Comments
p-Tolualdehyde120.151.20 g10.0Ensure purity >98%
Cyanoacetic Acid85.060.85 g10.0Handle with care, corrosive
Piperidine85.15~0.2 mLCatalyticWeak base catalyst
Acetonitrile41.0520 mLSolvent
Ethanol46.07As neededRecrystallization
Deionized Water18.02As neededRecrystallization/Washing
Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-tolualdehyde (1.20 g, 10.0 mmol) and cyanoacetic acid (0.85 g, 10.0 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of acetonitrile to the flask, followed by the addition of a catalytic amount of piperidine (~5 drops, ~0.2 mL). The use of acetonitrile is advantageous due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

  • Reaction Progression: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.[3]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution. If precipitation is not significant, the volume of the solvent can be reduced under reduced pressure.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with a cold mixture of ethanol and water (1:1 v/v) to remove unreacted starting materials and the catalyst.[4]

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Dry the purified crystals of 2-Cyano-3-(4-methylphenyl)acrylic acid in a vacuum oven to a constant weight. A high yield of over 90% can be expected based on analogous reactions.[5]

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Combine p-tolualdehyde, cyanoacetic acid, acetonitrile, and piperidine in a flask start->reactants reflux Reflux for 2-4 hours reactants->reflux tlc Monitor reaction by TLC reflux->tlc tlc->reflux Incomplete cool Cool to room temperature tlc->cool Complete filter Vacuum filter the precipitate cool->filter wash Wash with cold ethanol/water filter->wash recrystallize Recrystallize from ethanol/water wash->recrystallize dry Dry product under vacuum recrystallize->dry end End: Pure Product dry->end

Caption: A streamlined workflow for the synthesis and purification.

III. Characterization and Data Interpretation

Thorough characterization of the final product is crucial to confirm its identity and purity. The following are the expected analytical data for 2-Cyano-3-(4-methylphenyl)acrylic acid.

Expected Physical Properties
PropertyExpected ValueSource
Molecular FormulaC₁₁H₉NO₂[6]
Molecular Weight187.19 g/mol [6]
AppearanceWhite to off-white solidGeneral observation for similar compounds
Melting Point199-202 °C[7]
Spectroscopic Data (Based on Analogous Compounds)
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, the vinylic proton, the carboxylic acid proton, and the methyl protons.

    • δ ~13.0-14.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).

    • δ ~8.2 ppm (s, 1H): Vinylic proton.

    • δ ~7.9 ppm (d, J ≈ 8.0 Hz, 2H): Aromatic protons ortho to the acrylic acid moiety.

    • δ ~7.3 ppm (d, J ≈ 8.0 Hz, 2H): Aromatic protons meta to the acrylic acid moiety.

    • δ ~2.4 ppm (s, 3H): Methyl group protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum will be characterized by signals for the carboxylic carbon, the carbons of the double bond, the cyano carbon, and the aromatic carbons.

    • δ ~163 ppm: Carboxylic acid carbon (C=O).

    • δ ~154 ppm: Vinylic carbon attached to the aromatic ring.

    • δ ~144 ppm: Aromatic carbon attached to the methyl group.

    • δ ~130-132 ppm: Aromatic CH carbons.

    • δ ~129 ppm: Aromatic carbon attached to the acrylic acid moiety.

    • δ ~116 ppm: Cyano carbon (C≡N).

    • δ ~102 ppm: Vinylic carbon attached to the cyano and carboxyl groups.

    • δ ~21 ppm: Methyl carbon.

  • FTIR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

    • ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

    • ~2220 cm⁻¹: C≡N stretching of the cyano group.

    • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

    • ~1600 cm⁻¹: C=C stretching of the alkene and aromatic ring.

    • ~820 cm⁻¹: C-H out-of-plane bending for the para-substituted aromatic ring.

IV. Conclusion and Future Perspectives

The Knoevenagel condensation provides a reliable and high-yielding route to 2-Cyano-3-(4-methylphenyl)acrylic acid. The experimental protocol detailed in this guide is robust and can be adapted for the synthesis of a variety of substituted 2-cyano-3-arylacrylic acids. The versatility of the cyanoacrylic acid scaffold makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research could focus on the development of more environmentally benign "green" protocols, exploring the use of alternative solvents and catalysts to enhance the sustainability of this important transformation.

V. References

  • Porto, A. L. M.; et al. (2020). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. SciELO. Available at: [Link]

  • Silva, F. C.; et al. (2021). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Available at: [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from: [Link]

  • Girija, C. R.; et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry. Retrieved from: [Link]

  • The Royal Society of Chemistry. (2014). Contents. Retrieved from: [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from: [Link]

  • Heidari, A.; et al. (2018). FT-IR spectra of acrylic acid (AA), poly acrylic acid hydrogel (PAA) and Ag-PAA nanocomposite. ResearchGate. Available at: [Link]

  • Al-Azani, M.; et al. (2019). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available at: [Link]

  • ResearchGate. (2021). How to remove impurities in 1H-NMR of cyano acrylic acid derivatives?. Retrieved from: [Link]

  • Porto, A. L. M.; et al. (2020). Supplementary Information. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Georganics. (n.d.). (E)-2-Cyano-3-(2-(dimethylamino)-6-fluoro-4-methoxyphenyl)acrylic acid. Retrieved from: [Link]

  • IS NIR Spectra. (n.d.). Retrieved from: [Link]

  • Molbase. (n.d.). 2-cyano-3-p-tolyl-acrylic acid ethyl ester. Retrieved from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Cyano-3-(4-methylphenyl)acrylic Acid

Foreword: The Imperative for Rigorous Characterization In the landscape of drug discovery and materials science, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 2-C...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Rigorous Characterization

In the landscape of drug discovery and materials science, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 2-Cyano-3-(4-methylphenyl)acrylic acid, a derivative of the naturally occurring cinnamic acid, belongs to a class of compounds recognized for their diverse biological activities and applications as synthetic precursors.[1][2] Their utility in pharmaceutical development, for instance, hinges on a precise understanding of their molecular architecture, which dictates their interaction with biological targets.[2][3]

This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of 2-Cyano-3-(4-methylphenyl)acrylic acid. Moving beyond a mere recitation of data, we delve into the causality behind methodological choices, offering a self-validating workflow that integrates multiple spectroscopic techniques. This document is intended for researchers, chemists, and quality control professionals who require a robust and reliable approach to molecular characterization.

Foundational Step: Synthesis via Knoevenagel Condensation

A prerequisite for accurate spectroscopic analysis is the synthesis of a pure compound. The most direct and efficient route to 2-Cyano-3-(4-methylphenyl)acrylic acid is the Knoevenagel condensation.[4][5] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde (p-tolualdehyde) with a compound possessing an active methylene group (cyanoacetic acid).[4][6][7] The use of a mild base like piperidine is typical, facilitating the reaction without promoting significant side-product formation.[8][9]

Reaction Scheme:

p-tolualdehyde + Cyanoacetic acid --(Piperidine catalyst)--> 2-Cyano-3-(4-methylphenyl)acrylic acid + H₂O

Experimental Protocol: Synthesis
  • Reagent Preparation: In a round-bottom flask fitted with a reflux condenser, dissolve p-tolualdehyde (1.0 eq) and cyanoacetic acid (1.0 eq) in a minimal amount of a suitable solvent, such as ethanol or a methanol:acetonitrile mixture.[9][10]

  • Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) for 2-4 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Isolation: Cool the reaction mixture to room temperature, and then further in an ice bath to induce precipitation of the product.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold ethanol to remove residual reactants and catalyst. For high-purity material suitable for spectroscopic analysis, recrystallize the product from an appropriate solvent system (e.g., ethanol/water).[9]

  • Drying: Dry the purified white to off-white crystalline solid under vacuum.

The Integrated Spectroscopic Workflow

A multi-faceted approach is essential for unambiguous characterization. Each spectroscopic technique provides a unique piece of the structural puzzle. The synergy between these methods forms a self-validating system where the results from one technique corroborate the others.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation Synthesis Knoevenagel Condensation Purification Recrystallization Synthesis->Purification UVVis UV-Vis (Electronic Transitions) Purification->UVVis FTIR FT-IR (Functional Groups) Purification->FTIR NMR NMR (¹H & ¹³C) (Structural Backbone) Purification->NMR MS Mass Spec (Molecular Weight) Purification->MS Confirmation Structure & Purity Confirmed UVVis->Confirmation FTIR->Confirmation NMR->Confirmation MS->Confirmation

Fig. 1: Overall workflow from synthesis to structural confirmation.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Causality: UV-Vis spectroscopy is employed first to confirm the formation of the extended π-conjugated system, a key feature of the target molecule. The α,β-unsaturated nitrile and carboxylic acid groups, in conjugation with the p-methylphenyl ring, are expected to produce characteristic electronic transitions (π → π*) in the UV region. The position of the absorption maximum (λmax) is sensitive to the extent of this conjugation.[1][11]

Experimental Protocol: UV-Vis Analysis
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution (e.g., 0.01 mM) of the compound in a UV-grade solvent, such as methanol or ethanol.[12]

  • Data Acquisition: Record the spectrum over a range of 200-400 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a blank for baseline correction.[1][12]

Expected Data & Interpretation

The spectrum is expected to show strong absorption bands characteristic of cinnamic acid derivatives. The primary λmax is anticipated to be significantly red-shifted compared to non-conjugated precursors due to the extended electronic system.

ParameterExpected ValueRationale
λmax ~300-325 nmCorresponds to the π → π* transition of the extended conjugated system. Similar cinnamic acid derivatives show maxima in this range.[1][12]
Solvent MethanolA common polar protic solvent that effectively solvates the molecule without interfering in the 220-400 nm region.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Causality: FT-IR spectroscopy is a rapid and powerful tool for confirming the presence of all key functional groups in the molecule. The success of the Knoevenagel condensation is verified by the appearance of nitrile (C≡N) and alkene (C=C) vibrations and the retention of the carboxylic acid group.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a solid-state sample by finely grinding a small amount of the compound with dry potassium bromide (KBr) powder and pressing it into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet and subtract it from the sample spectrum.

Expected Data & Interpretation

The FT-IR spectrum will provide a distinct fingerprint of 2-Cyano-3-(4-methylphenyl)acrylic acid.

Vibrational ModeExpected Frequency (cm⁻¹)Interpretation & Key Features
O-H Stretch (Carboxylic Acid) 3300 - 2500 (very broad)This characteristically broad band is due to strong intermolecular hydrogen bonding between carboxylic acid dimers.[13][14][15]
C-H Stretch (Aromatic/Alkene) 3100 - 3000Stretching vibrations of C-H bonds on the phenyl ring and the vinylic carbon.
C-H Stretch (Aliphatic) 2980 - 2850Stretching vibrations of the methyl (CH₃) group.
C≡N Stretch (Nitrile) 2230 - 2210A sharp, strong absorption confirming the presence of the cyano group. Conjugation slightly lowers the frequency.[14]
C=O Stretch (Carboxylic Acid) 1710 - 1680Strong absorption. The frequency is lowered from a typical saturated acid (~1760 cm⁻¹) due to conjugation with the C=C double bond.[13][15]
C=C Stretch (Alkene) 1640 - 1610Stretching vibration of the α,β-unsaturated double bond.
C=C Stretch (Aromatic) ~1600, ~1500Characteristic absorptions for the phenyl ring.
C-O Stretch (Carboxylic Acid) 1320 - 1210Coupled stretching vibration within the carboxylic acid group.[13][15]
O-H Bend (Out-of-Plane) 960 - 900 (broad)A broad band also characteristic of the carboxylic acid dimer.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Causality: NMR is the cornerstone of structural elucidation, providing unambiguous information about the connectivity and chemical environment of every carbon and hydrogen atom. ¹H NMR confirms the substitution pattern on the aromatic ring and the stereochemistry of the alkene, while ¹³C NMR verifies the complete carbon framework.

Experimental Protocol: NMR Analysis
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for observation of the acidic proton.[16][17]

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) following standard instrument protocols.[16]

Expected ¹H NMR Data & Interpretation (in DMSO-d₆)
Proton(s)Expected δ (ppm)MultiplicityIntegrationInterpretation
-COOH 13.0 - 14.0broad singlet1HThe acidic proton, highly deshielded and often broad due to chemical exchange.[10]
Vinylic -CH= 8.0 - 8.5singlet1HDeshielded due to the anisotropic effects of the adjacent cyano, carbonyl, and phenyl groups.
Aromatic (ortho to acrylic) 7.8 - 8.0doublet2HDeshielded by proximity to the electron-withdrawing acrylic acid moiety. Shows coupling to meta protons.
Aromatic (meta to acrylic) 7.3 - 7.5doublet2HShielded relative to the ortho protons. Shows coupling to ortho protons, creating a classic AA'BB' system.
Methyl -CH₃ ~2.4singlet3HTypical chemical shift for a methyl group attached to a benzene ring.
Expected ¹³C NMR Data & Interpretation
CarbonExpected δ (ppm)Interpretation
C=O (Carbonyl) 165 - 170Typical range for an α,β-unsaturated carboxylic acid carbon.[14]
Vinylic =CH- 150 - 155The vinylic carbon attached to the phenyl ring, highly deshielded.
Aromatic C-CH₃ 140 - 145Quaternary aromatic carbon attached to the methyl group.
Aromatic C-C= 128 - 132Quaternary aromatic carbon attached to the acrylic group.
Aromatic CH 125 - 135Aromatic carbons bearing protons.
C≡N (Nitrile) 115 - 120Characteristic chemical shift for a nitrile carbon.[14]
Vinylic =C(CN)- 100 - 105The vinylic carbon attached to the cyano group, significantly shielded.
-CH₃ ~21Typical shift for a tolyl methyl carbon.

Mass Spectrometry (MS): Confirming Molecular Weight

Causality: Mass spectrometry provides the definitive molecular weight of the compound, confirming its elemental formula (C₁₁H₉NO₂). Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, acidic molecules, typically yielding the intact molecular ion with minimal fragmentation.

Experimental Protocol: MS Analysis
  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive mode) or ammonia (for negative mode) to aid ionization.

  • Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum. Negative ion mode is often preferred for carboxylic acids.

Expected Data & Interpretation

The analysis will confirm the molecular weight and, by extension, the molecular formula.

Ion ModeExpected m/zIon Species
Negative 186.05[M-H]⁻
Positive 188.07[M+H]⁺
Molecular Formula C₁₁H₉NO₂---
Exact Mass 187.0633---

Integrated Analysis: Achieving Structural Certainty

No single technique is sufficient. True confidence in the structure of 2-Cyano-3-(4-methylphenyl)acrylic acid is achieved by integrating all spectroscopic data.

G MS MS confirms MW = 187 (C₁₁H₉NO₂) Final Unambiguous Structure: 2-Cyano-3-(4-methylphenyl)acrylic acid MS->Final FTIR FT-IR confirms -COOH, -CN, C=C, -CH₃, p-sub Ph FTIR->Final UVVis UV-Vis confirms Extended Conjugation (λmax ~310 nm) UVVis->Final H_NMR ¹H NMR confirms - 4 Aromatic H (AA'BB') - 1 Vinylic H - 3 Methyl H - 1 Acidic H H_NMR->Final C_NMR ¹³C NMR confirms - 11 unique carbons (carbonyl, nitrile, alkene, aromatic, methyl) C_NMR->Final

Fig. 2: Integration of multidisciplinary spectroscopic data.

Conclusion

The spectroscopic characterization of 2-Cyano-3-(4-methylphenyl)acrylic acid is a systematic process that relies on the convergence of evidence from multiple analytical techniques. UV-Vis spectroscopy confirms the electronic nature of the conjugated system. FT-IR provides a rapid fingerprint of the essential functional groups. High-resolution ¹H and ¹³C NMR spectroscopy meticulously map the molecular framework and proton environments. Finally, mass spectrometry validates the elemental composition and molecular weight. By following this integrated workflow, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this valuable synthetic compound with the highest degree of scientific confidence.

References

  • Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie, 24(2), 267-280. Retrieved from [Link]

  • Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus Chimie, 24(2), 267-280. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–visible spectra of (A) cinnamic acid; (B), caffeic acid; (C), GPG3Cin; (D) GPG3Ca. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Rutkowska, M., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6290. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Wan, J., et al. (2014). Metal-free synthesis of cyano acrylates via cyanuric chloride-mediated three-component reactions involving a cascade consists of Knoevenagel condensation/cyano hydration/esterification. RSC Advances, 4, 63997-64000. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2021(3), M1267. Retrieved from [Link]

  • Ramadoss, V., & Shete, R. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(1). Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-2-Cyano-3-phenylacrylic acid. Retrieved from [Link]

  • Passalacqua, K. D., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(11), 6461–6471. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

  • Yadav, J. S., et al. (2004). Phosphane-catalyzed Knoevenagel condensation: a facile synthesis of α-cyanoacrylates and α-cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Retrieved from [Link]

  • Cautela, J., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2542. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of monomer 2 (top) and its polymer (bottom). Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid. Retrieved from [Link]

  • Baily, M. A., et al. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0256875). Retrieved from [Link]

  • Tigchelaar, S., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6723. Retrieved from [Link]

  • Nowicka, J., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. International Journal of Molecular Sciences, 24(13), 10565. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Cyano-3-(4-methylphenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Cyano-3-(4-methylphenyl)acrylic acid, a sub...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Cyano-3-(4-methylphenyl)acrylic acid, a substituted cinnamic acid derivative. As a molecule incorporating a nitrile, a carboxylic acid, a carbon-carbon double bond, and a para-substituted aromatic ring within a conjugated system, its infrared spectrum presents a rich source of structural information. This document details the theoretical basis for the expected vibrational modes, provides a robust experimental protocol for acquiring high-quality data, and offers an in-depth interpretation of the resulting spectrum. The discussion emphasizes the influence of electronic effects, conjugation, and intermolecular hydrogen bonding on the characteristic absorption frequencies, providing a framework for the unambiguous identification and characterization of this compound.

Molecular Structure and Predicted Vibrational Modes

2-Cyano-3-(4-methylphenyl)acrylic acid (also known as α-cyano-p-methylcinnamic acid) possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. Understanding these is fundamental to spectral interpretation.

  • Carboxylic Acid (-COOH): This group is defined by two prominent features. The O-H stretching vibration, which is typically very broad and strong due to extensive hydrogen bonding, and the C=O (carbonyl) stretching vibration.[1][2][3]

  • Nitrile (C≡N): The carbon-nitrogen triple bond stretch gives rise to a sharp, intense absorption in a relatively uncongested region of the spectrum.[4]

  • Alkene (C=C): The carbon-carbon double bond stretch is part of the acrylic acid backbone.

  • Aromatic Ring (p-methylphenyl): This group contributes aromatic C=C in-ring stretching vibrations and C-H stretching and bending modes. The para-substitution pattern gives rise to a characteristic out-of-plane C-H bending absorption.[5][6][7]

  • Methyl Group (-CH₃): Attached to the phenyl ring, this group will exhibit characteristic C-H symmetric and asymmetric stretching and bending vibrations.

The extensive conjugation across the phenyl ring, alkene, carbonyl, and nitrile groups is expected to lower the frequency (red-shift) of the C=O, C=C, and C≡N stretching vibrations compared to their non-conjugated counterparts.[1][4][8]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation and a correct data acquisition procedure. For a solid crystalline sample like 2-Cyano-3-(4-methylphenyl)acrylic acid, the KBr pellet method is a classic and reliable technique for obtaining a high-quality transmission spectrum.[9][10]

Rationale for Method Selection

While Attenuated Total Reflectance (ATR) offers speed and convenience, the KBr pellet transmission method is often superior for generating high-resolution spectra with flat baselines, ideal for library matching and detailed structural elucidation.[9][11] It analyzes the bulk of the sample and can achieve higher sensitivity for detecting subtle features.[9][11]

Detailed Step-by-Step Methodology
  • Reagent and Equipment Preparation:

    • Use high-purity, spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2-3 hours to remove absorbed water.[12] Store the dried KBr in a desiccator.

    • Ensure the agate mortar and pestle are scrupulously clean and dry.

    • Assemble the pellet press die, ensuring the anvil and bolt faces are clean and polished.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 2-Cyano-3-(4-methylphenyl)acrylic acid sample.

    • Weigh approximately 200-250 mg of the dried KBr powder. The optimal sample concentration is 0.2% to 1%.[9]

    • Combine the sample and KBr in the agate mortar.

  • Homogenization:

    • Gently mix the powders with a spatula.

    • Grind the mixture with the pestle for several minutes. The goal is to reduce particle size and uniformly disperse the sample within the KBr matrix to minimize light scattering.[9][12] The final mixture should have a fine, consistent, flour-like texture.

  • Pellet Formation:

    • Transfer a portion of the homogenized powder into the pellet die barrel.

    • Assemble the die and place it in a hydraulic press.

    • Connect the die to a vacuum pump to degas the powder for several minutes. This removes trapped air and moisture, which can lead to opaque or fractured pellets.[12]

    • While under vacuum, apply a force of approximately 8 tons.[12] Hold the pressure for 1-2 minutes.

    • Carefully release the pressure and the vacuum, and disassemble the die to retrieve the transparent, glass-like pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O, as well as instrument optics.

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition s1 Dry KBr Powder (~110°C, 2-3 hrs) s2 Weigh Sample (1-2 mg) & KBr (200-250 mg) s1->s2 s3 Grind & Homogenize in Agate Mortar s2->s3 p1 Load Powder into Die s3->p1 p2 Degas under Vacuum p1->p2 p3 Apply Pressure (~8 tons) p2->p3 p4 Eject Transparent Pellet p3->p4 a2 Mount Pellet & Collect Sample Spectrum p4->a2 a1 Collect Background Spectrum (Air) a1->a2 a3 Process Data (Baseline Correction, etc.) a2->a3

Caption: KBr Pellet Preparation and FTIR Analysis Workflow.

Spectral Interpretation and Discussion

The FTIR spectrum of 2-Cyano-3-(4-methylphenyl)acrylic acid can be divided into distinct regions, each providing specific structural insights.

Diagnostic Region (4000 cm⁻¹ - 2000 cm⁻¹)
  • O-H Stretch (Carboxylic Acid Dimer): The most prominent feature in this region is an extremely broad and strong absorption band extending from approximately 3300 cm⁻¹ to 2500 cm⁻¹ . This signature band is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[1][2][3] The broadness is a direct consequence of the strong intermolecular hydrogen bonding that creates a continuum of vibrational states. Sharper C-H stretching peaks are often superimposed on this broad envelope.[1][2]

  • Aromatic and Alkyl C-H Stretches:

    • Weak to medium sharp peaks are observed just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹ ), corresponding to the C-H stretching vibrations of the aromatic ring and the vinylic C-H of the alkene.[7]

    • Sharp peaks are observed just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹ ), arising from the asymmetric and symmetric C-H stretches of the methyl (-CH₃) group.

  • Nitrile (C≡N) Stretch: A strong, sharp, and highly characteristic absorption appears around 2225-2215 cm⁻¹ . The position is lower than that of a saturated aliphatic nitrile (2260-2240 cm⁻¹) due to conjugation with the π-system of the alkene and aromatic ring, which weakens the C≡N bond.[4][8]

Carbonyl and Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)
  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected around 1710-1680 cm⁻¹ . The frequency is lowered from a typical saturated carboxylic acid (~1725 cm⁻¹) due to conjugation with the C=C double bond and the aromatic ring.[1][13] The dimeric, hydrogen-bonded state also contributes to this lower frequency.[2][3]

  • C=C Stretch (Alkene): A medium-intensity absorption should appear around 1640-1620 cm⁻¹ . This band is also shifted to a lower wavenumber due to conjugation.

  • C=C Stretch (Aromatic Ring): Two to three bands of variable intensity are typically found in the 1610-1500 cm⁻¹ range, corresponding to the in-plane skeletal vibrations of the benzene ring.[5][6] A peak near 1515 cm⁻¹ is often characteristic of para-substituted rings.[6]

Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole. Key identifiable peaks include:

  • C-O Stretch and O-H Bend: Coupled vibrations involving the C-O stretch and in-plane O-H bend of the carboxylic acid give rise to strong bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

  • C-H Bends: Methyl C-H bending vibrations appear around 1465 cm⁻¹ and 1380 cm⁻¹ .

  • Aromatic C-H Out-of-Plane (OOP) Bending: A strong, characteristic band is expected in the 860-790 cm⁻¹ range. This absorption is highly diagnostic for the 1,4-(para) disubstitution pattern on the benzene ring.[6]

Summary of Key Absorptions
Wavenumber (cm⁻¹)Vibrational ModeIntensityCharacteristics
3300 - 2500O-H Stretch (Carboxylic Acid Dimer)StrongVery Broad, Overlaps C-H Stretches
3100 - 3030Aromatic & Vinylic C-H StretchMediumSharp
2980 - 2850Methyl C-H StretchMediumSharp
2225 - 2215C≡N Stretch (Nitrile)StrongSharp, Conjugation Lowers Frequency
1710 - 1680C=O Stretch (Carboxylic Acid)V. StrongSharp, Conjugation Lowers Frequency
1640 - 1620C=C Stretch (Alkene)MediumSharp
1610 - 1500C=C Stretch (Aromatic Ring)VariableMultiple Sharp Bands
860 - 790Aromatic C-H Out-of-Plane BendStrongDiagnostic for Para-Substitution

Mechanistic Insights: The Role of H-Bonding and Conjugation

The observed spectrum is not merely a sum of individual functional group frequencies. The electronic and spatial relationships between these groups profoundly influence the final peak positions.

Mechanistic_Influences cluster_structure Molecular Structure cluster_effects Dominant Effects cluster_spectrum Spectral Outcome Mol p-Methylphenyl C=C (Alkene) C=O (Carbonyl) C≡N (Nitrile) O-H (Acid) Conj π-Conjugation Mol:f0->Conj Mol:f1->Conj Mol:f2->Conj Mol:f3->Conj HBond Intermolecular H-Bonding Mol:f2->HBond Mol:f4->HBond Spec Red Shift in C≡N Red Shift in C=O Red Shift in C=C Broadening of O-H Conj->Spec:f0 Conj->Spec:f1 Conj->Spec:f2 HBond->Spec:f1 HBond->Spec:f3

Caption: Influence of Conjugation and H-Bonding on IR Absorptions.

  • π-Conjugation: The delocalization of π-electrons across the entire molecule (phenyl-C=C-C=O and phenyl-C=C-C≡N) reduces the bond order of the C=O, C=C, and C≡N groups. A lower bond order requires less energy to vibrate, resulting in a shift of their absorption bands to lower wavenumbers (a red-shift).[1][4] This is a key indicator of the conjugated nature of the system.

  • Hydrogen Bonding: In the solid state, carboxylic acids exist as hydrogen-bonded dimers.[1][3][14] This strong intermolecular interaction has two major effects:

    • It significantly weakens the O-H bond, drastically lowering its stretching frequency and causing the characteristic extreme broadening.[1][3]

    • It also slightly weakens the C=O bond by pulling electron density towards the hydroxyl oxygen, contributing to the red-shift of the carbonyl absorption.[2]

Conclusion

The infrared spectrum of 2-Cyano-3-(4-methylphenyl)acrylic acid provides a definitive fingerprint for its structural identification. The key diagnostic features are the extremely broad O-H stretch of the carboxylic acid dimer (3300-2500 cm⁻¹), the strong and sharp conjugated nitrile stretch (~2220 cm⁻¹), the intense conjugated carbonyl stretch (~1700 cm⁻¹), and the strong out-of-plane C-H bending band confirming para-substitution (~820 cm⁻¹). A thorough analysis of these bands, grounded in an understanding of the effects of conjugation and hydrogen bonding, allows for the confident characterization of this molecule and related structures in research and development settings.

References

  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? (n.d.). Kintek Press. Retrieved from [Link]

  • What Is The Difference Between Kbr And Atr In Ftir? (n.d.). Kintek Solution. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, January 14). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectra of the Hydrogen‐Bonded Carboxylic Acids. (n.d.). The Journal of Chemical Physics, AIP Publishing. Retrieved from [Link]

  • Infrared Spectra of the Hydrogen-Bonded Carboxylic Acids. (n.d.). Sci-Hub. Retrieved from [Link]

  • Should I be using KBr pellets in FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

  • 5 Nitrile IR Tips. (2024, October 19). Berkeley Learning Hub. Retrieved from [Link]

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  • Vibrational Spectra of Benzene Derivatives I. Para-Substituted Phenols. (n.d.). Scilit. Retrieved from [Link]

  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. (2016, April 19). The Journal of Physical Chemistry B, ACS Publications. Retrieved from [Link]

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  • Benzene and its derivatives. (n.d.). Retrieved from [Link]

  • Vibrational Spectra of Benzene Derivatives I. Para-Substituted Phenols. (1962, February 1). Semantic Scholar. Retrieved from [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy Online. Retrieved from [Link]

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Exploratory

Crystal structure of 2-Cyano-3-(4-methylphenyl)acrylic acid derivatives

An In-Depth Technical Guide to the Crystal Structure of 2-Cyano-3-(4-methylphenyl)acrylic Acid Derivatives Authored by a Senior Application Scientist Foreword: From Molecule to Medicine In the landscape of modern drug di...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2-Cyano-3-(4-methylphenyl)acrylic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: From Molecule to Medicine

In the landscape of modern drug discovery, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is the foundational blueprint for designing effective and specific therapeutic agents. The 2-cyano-3-(4-methylphenyl)acrylic acid scaffold, a derivative of cinnamic acid, represents a class of compounds with significant therapeutic potential, showing promise in areas ranging from oncology to inflammatory diseases[1][2][3]. Their biological activity is intrinsically linked to their shape, their ability to form specific interactions, and the way they arrange themselves in a solid state. This guide provides a comprehensive exploration of the crystal structure of these derivatives, moving from their chemical synthesis to the intricate details of their supramolecular assembly. We will dissect not just the "what" but the "why," offering field-proven insights into the experimental choices and analytical techniques that allow us to unlock the secrets held within the crystal lattice. This document is intended for researchers, medicinal chemists, and crystallographers who seek to bridge the gap between molecular structure and biological function.

Synthesis: The Gateway to Crystalline Solids

The journey to understanding a crystal structure begins with the synthesis of high-purity single crystals. For 2-cyano-3-arylacrylic acid derivatives, the most robust and widely adopted synthetic route is the Knoevenagel condensation [4][5]. This classic carbon-carbon bond-forming reaction provides an elegant and efficient means to construct the core scaffold.

The Knoevenagel Condensation: A Mechanistic Perspective

The reaction involves the condensation of an aldehyde (in this case, 4-methylbenzaldehyde) with a compound containing an active methylene group (such as ethyl cyanoacetate or 2-cyanoacetamide), facilitated by a basic catalyst[3][4][6].

The Causality Behind the Choice of Catalyst: The catalyst, typically a weak organic base like piperidine or triethylamine, plays a crucial role[3][4]. Its function is to deprotonate the active methylene compound (e.g., ethyl cyanoacetate). The electron-withdrawing effects of the adjacent cyano and ester/acid groups make the methylene protons sufficiently acidic to be abstracted by the base. This generates a resonance-stabilized carbanion, a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of the 4-methylbenzaldehyde. The reaction proceeds through a dehydrated intermediate to yield the final α,β-unsaturated product[3]. The choice of a weak base is deliberate; a strong base could lead to unwanted side reactions, such as self-condensation of the aldehyde or hydrolysis of the ester group.

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration EM Ethyl Cyanoacetate (Active Methylene) Carbanion Nucleophilic Carbanion (Resonance Stabilized) EM->Carbanion Deprotonation Base Piperidine (Catalyst) Base->EM Intermediate Aldol-type Intermediate Carbanion->Intermediate C-C Bond Formation Aldehyde 4-Methylbenzaldehyde (Electrophile) Aldehyde->Intermediate Product 2-Cyano-3-(4-methylphenyl) -acrylic acid derivative Intermediate->Product Elimination of H2O

Caption: Knoevenagel condensation workflow for synthesis.

Self-Validating Experimental Protocol: Synthesis of Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate

This protocol is a synthesized example based on established methodologies for achieving high-purity crystalline products suitable for X-ray diffraction[7][8][9].

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methylbenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and 30 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (0.5 mmol, ~5 mol%) to the mixture. The catalytic amount is sufficient to initiate and sustain the reaction without promoting side products.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears. This real-time monitoring ensures the reaction is driven to completion, a critical step for obtaining a pure product.

  • Isolation: After completion, cool the reaction mixture in an ice bath. The product will typically precipitate as a crystalline solid. If not, the volume can be reduced under vacuum to induce crystallization.

  • Purification (Crucial for Crystal Quality): Collect the solid by vacuum filtration and wash with cold ethanol to remove residual reactants and catalyst. The key to obtaining single crystals suitable for X-ray diffraction is slow recrystallization. Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, acetonitrile, or a mixture like acetonitrile-chloroform). Allow the solution to cool slowly to room temperature, and then let it stand undisturbed for 24-48 hours. Slow evaporation of the solvent encourages the formation of large, well-ordered single crystals.

Crystal Structure Elucidation: A Window into the Atomic World

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[10]. It provides not only the molecular structure but also invaluable information about how molecules interact with each other in the crystal lattice, known as crystal packing.

The Principle of X-ray Crystallography

The process relies on the diffraction of an X-ray beam by the ordered array of atoms within the crystal. The electrons of the atoms scatter the X-rays, and due to the periodic arrangement, the scattered waves interfere constructively in specific directions, creating a unique diffraction pattern of reflections[10]. By measuring the angles and intensities of these thousands of reflections as the crystal is rotated, one can computationally reconstruct a three-dimensional map of the electron density within the unit cell, and from this, the atomic positions can be determined with high precision[10].

G cluster_workflow Crystal Structure Determination Workflow A High-Purity Synthesis B Slow Recrystallization (Single Crystal Growth) A->B C Mount Crystal on Diffractometer B->C D X-ray Diffraction (Data Collection) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Validation & Analysis (CIF File Generation) G->H

Caption: A self-validating workflow for X-ray crystallography.

Molecular Geometry of 2-Cyano-3-(4-methylphenyl)acrylic Acid Derivatives

The crystal structure of a representative derivative, Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate , reveals key geometric features that are fundamental to its properties[11].

The molecule exhibits a high degree of planarity. The vinyl group (C=C) is nearly coplanar with both the attached phenyl ring and the ester group. For instance, the torsion angle C9—C15—C5—C4 in one reported polymorph is a mere 2.2(4)°[11]. This excellent coplanarity across the conjugated system is significant because it facilitates electron delocalization (a D–π–A, or Donor-π-Acceptor system), which is often associated with interesting electronic and optical properties[11].

Crystallographic Parameter Value for Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate [11]
Chemical FormulaC₁₃H₁₃NO₂
Molecular Weight215.24
Crystal SystemMonoclinic
Space GroupP2₁/n (a polymorph of P2₁/c)
a (Å)4.7616 (4)
b (Å)17.7989 (15)
c (Å)14.2841 (12)
β (°)93.8021 (10)
Volume (ų)1207.93 (18)
Z (molecules/unit cell)4
R-factor (R1)0.055
Supramolecular Assembly: The Architecture of Intermolecular Interactions

While the covalent bonds define the molecule, it is the non-covalent intermolecular interactions that dictate the crystal packing, which in turn influences physical properties like solubility, stability, and melting point—all critical parameters in drug development.

  • Hydrogen Bonding: For the acrylic acid derivatives (containing a -COOH group), the most dominant interaction is the formation of centrosymmetric dimers through strong O—H···O hydrogen bonds between the carboxylic acid moieties[12][13]. This creates a characteristic R²₂(8) ring motif, a robust and predictable supramolecular synthon that often governs the primary packing arrangement.

  • π-π Stacking: The planar phenyl rings frequently engage in π-π stacking interactions, where the electron-rich aromatic systems align with each other. In a related dimethoxyphenyl derivative, these interactions help arrange the hydrogen-bonded dimers into columns, with centroid-to-centroid distances around 3.86 Å[12].

  • The Role of the Cyano Group: The cyano group (C≡N) is a versatile player in intermolecular interactions[14]. Its nitrogen atom can act as a hydrogen bond acceptor in C—H···N interactions. Furthermore, the carbon atom of the cyano group can participate in tetrel bonding, where it acts as an electrophilic site (a π-hole) that can attract nucleophiles[14].

  • Other Weak Interactions: Weaker forces like C—H···O interactions, where a carbon-bound hydrogen interacts with an oxygen atom (from a carbonyl or ester group), provide additional stabilization to the three-dimensional crystal lattice[12].

G cluster_dimer R²₂(8) Hydrogen-Bonded Dimer cluster_stack π-π Stacking cluster_other Other Interactions M1 R-COOH M2 HOOC-R M1->M2 O-H···O M2->M1 O-H···O P1 [Phenyl Ring] P2 [Phenyl Ring] P1->P2 CH C-H O O=C CH->O C-H···O CN C≡N CH->CN C-H···N

Caption: Key intermolecular interactions in the crystal lattice.

Computational Insights: Hirshfeld Surface Analysis

To complement experimental X-ray data, computational methods like Hirshfeld surface analysis provide a powerful visual and quantitative tool for exploring intermolecular interactions[15][16]. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

  • d_norm Surface: A color-mapped surface (d_norm) highlights regions of intermolecular contact. Intense red spots indicate close contacts that are shorter than the van der Waals radii, typically corresponding to strong hydrogen bonds[16]. White areas represent contacts near the van der Waals separation, and blue regions indicate longer, weaker contacts.

  • 2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance from the surface to the nearest atom inside (dᵢ) versus the distance to the nearest atom outside (dₑ). This provides a quantitative breakdown of the percentage contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing[16]. For example, in similar structures, H···H contacts often comprise the largest percentage of the surface, reflecting the importance of van der Waals forces, while sharp "spikes" in the plot correspond to the specific O···H/N···H hydrogen bonds[15][16].

Implications for Drug Development

The detailed structural knowledge gleaned from crystallographic studies is paramount for drug development professionals.

  • Structure-Activity Relationship (SAR): The precise geometry and conformation of the molecule observed in the crystal structure represent a low-energy state that is highly relevant to its conformation when binding to a biological target. For instance, the planarity of the acrylic acid scaffold is crucial for its insertion into the flat, hydrophobic pockets of protein kinases[1].

  • Rational Drug Design: Understanding the key hydrogen bonding motifs (like the carboxylic acid dimer) and the role of the cyano group allows medicinal chemists to design new derivatives with improved binding affinity. If a crystal structure reveals that the cyano nitrogen accepts a hydrogen bond, it validates that this group is in an appropriate position to interact with a donor group in a protein's active site.

  • Polymorphism and Bioavailability: A compound can crystallize in different forms, or polymorphs, with different packing arrangements[11]. Polymorphs can have different solubilities and dissolution rates, which directly impact the bioavailability of an orally administered drug. Crystallographic analysis is the only way to definitively identify and characterize different polymorphic forms, which is a critical regulatory requirement.

Conclusion

The crystal structure of 2-cyano-3-(4-methylphenyl)acrylic acid derivatives offers a rich tapestry of information, from the fundamental geometry that enables electronic delocalization to the intricate network of non-covalent interactions that build the solid state. The synthesis via Knoevenagel condensation provides a reliable path to these molecules, while X-ray crystallography, augmented by computational tools like Hirshfeld analysis, deciphers their three-dimensional nature. For the medicinal chemist and drug developer, this structural insight is not an end but a beginning—a rational foundation upon which to build more potent, specific, and effective medicines for the future.

References

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  • da Silva, A. B., et al. (2020). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide 3a. ResearchGate. Available at: [Link]

  • Ren, Z., et al. (2011). Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. Asian Journal of Chemistry. Available at: [Link]

  • Baily, M. A., et al. (2023). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

  • Scheiner, S. (2021). Versatility of the Cyano Group in Intermolecular Interactions. Molecules. Available at: [Link]

  • Noubactep, C. N., et al. (2024). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules. Available at: [Link]

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  • Jasinski, J. P., et al. (2012). 2-Methyl-3-(4-nitrophenyl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

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Foundational

Physical and chemical properties of 2-Cyano-3-(4-methylphenyl)acrylic acid

An In-depth Technical Guide to 2-Cyano-3-(4-methylphenyl)acrylic Acid Prepared by: Gemini, Senior Application Scientist Introduction 2-Cyano-3-(4-methylphenyl)acrylic acid, a member of the α-cyanoacrylic acid family, is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyano-3-(4-methylphenyl)acrylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Cyano-3-(4-methylphenyl)acrylic acid, a member of the α-cyanoacrylic acid family, is a specialized organic compound of significant interest in materials science, organic synthesis, and pharmaceutical research. Its structure, featuring a conjugated system with electron-withdrawing cyano and carboxyl groups alongside a lipophilic tolyl moiety, imparts a unique combination of reactivity and functionality. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and essential safety information for laboratory professionals. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Molecular Structure and Physicochemical Properties

The foundation of this molecule's behavior lies in its distinct architecture. The acrylic acid backbone is substituted with a cyano group at the α-position and a 4-methylphenyl (tolyl) group at the β-position. This arrangement creates a highly polarized and reactive α,β-unsaturated system.

Caption: Key functional groups of 2-Cyano-3-(4-methylphenyl)acrylic acid.

Physical Properties

The physical state and solubility are critical parameters for handling, formulation, and reaction setup. The compound is a solid at room temperature, with a relatively high melting point indicative of strong intermolecular forces in its crystal lattice, likely hydrogen bonding via the carboxylic acid groups and dipole-dipole interactions from the cyano moiety.

PropertyValueSource
CAS Number 20374-48-5[1][2]
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.19 g/mol [1]
Melting Point 199-202 °C[1]
Boiling Point 352.5 ± 30.0 °C (Predicted)[1]
Density 1.23 ± 0.1 g/cm³ (Predicted)[1]
Appearance Solid[3]
Solubility Soluble in various organic solvents. Cyanoacrylates are generally soluble in solvents like acetone.[4]
Chemical Properties and Reactivity Profile

The chemical behavior is dominated by the interplay of its functional groups. As with other α-cyanoacrylates, it is highly susceptible to polymerization and serves as a versatile building block in organic synthesis.

  • Anionic Polymerization: The most prominent characteristic of α-cyanoacrylates is their rapid polymerization initiated by weak bases, including moisture (water) or amines.[5][6] The electron-withdrawing cyano and carboxyl groups make the β-carbon of the alkene highly electrophilic and susceptible to nucleophilic attack, which initiates a chain-growth polymerization. This reaction is typically exothermic and can be instantaneous.[6] The presence of an inhibitor is often necessary for stable storage.[7]

  • Knoevenagel Condensation: The synthesis of this compound is a classic example of the Knoevenagel condensation. This reaction involves the condensation of 4-methylbenzaldehyde with a compound containing an active methylene group, such as cyanoacetic acid, catalyzed by a weak base.[3][8] This reversibility under certain conditions is a key aspect of its chemistry.

  • Carboxylic Acid Reactivity: The carboxyl group exhibits typical acidic properties. It can be deprotonated by bases to form a carboxylate salt and can undergo esterification with alcohols under acidic conditions.

  • Stability and Degradation: The monomer is sensitive to heat and basic conditions, which can induce polymerization. The resulting polymer, poly(2-cyano-3-(4-methylphenyl)acrylate), may exhibit limited thermal stability and can degrade, potentially releasing formaldehyde, a known sensitizer.[9]

Synthesis and Characterization Protocols

Scientific integrity demands reproducible and verifiable methodologies. The following sections provide detailed protocols for the synthesis and spectroscopic characterization of the title compound.

Synthesis via Knoevenagel Condensation

This protocol is based on well-established procedures for the synthesis of α-cyanoacrylic acids.[10][11] The causality for this choice rests on its high efficiency, operational simplicity, and use of readily available starting materials. The base catalyst deprotonates the active methylene compound, creating a nucleophile that attacks the aldehyde carbonyl. A subsequent dehydration step yields the final product.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification Reactants Combine: - 4-Methylbenzaldehyde - Cyanoacetic Acid - Base Catalyst (e.g., Piperidine) - Solvent (e.g., Ethanol) Reflux Heat the mixture to reflux (e.g., 4 hours). Monitor reaction completion (TLC). Reactants->Reflux Heat Cool Cool reaction mixture to room temperature. Reflux->Cool Completion Precipitate Pour into ice water to induce precipitation. Cool->Precipitate Filter Collect the solid product by vacuum filtration. Precipitate->Filter Wash Wash the solid with cold water to remove impurities. Filter->Wash Recrystallize Recrystallize the crude product from a suitable solvent (e.g., Ethanol/Water) to obtain pure crystals. Wash->Recrystallize Crude Product Dry Dry the purified product under vacuum. Recrystallize->Dry End End Dry->End Pure Product

Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylbenzaldehyde (1.0 eq), cyanoacetic acid (1.05 eq), and a catalytic amount of piperidine (0.1 eq) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker of ice water while stirring. A solid precipitate should form.

  • Filtration: Collect the crude solid product via vacuum filtration, washing the filter cake with copious amounts of cold water to remove the catalyst and unreacted starting materials.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-Cyano-3-(4-methylphenyl)acrylic acid.

  • Drying: Dry the purified crystals in a vacuum oven.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic methods provide a self-validating system for identity and purity assessment.

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Protocol: A small sample of the dried product is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is analyzed using an FTIR spectrometer.

  • Rationale: This technique identifies the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
O-H Stretch (Carboxylic Acid)3300-2500 (broad)Characteristic broad absorption due to hydrogen bonding.
Aromatic C-H Stretch3100-3000Indicates the presence of the phenyl ring.
C≡N Stretch (Cyano)~2220Strong, sharp peak confirming the cyano group.[3][11]
C=O Stretch (Carboxylic Acid)~1720-1700Strong absorption for the carbonyl of the conjugated acid.[3][11]
C=C Stretch (Alkene)~1600Absorption for the conjugated carbon-carbon double bond.[3]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • Rationale: NMR provides detailed information about the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom. The predicted shifts below are based on data from structurally similar compounds.[3][12][13]

¹H NMR Predicted Data:

Proton EnvironmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Vinylic Proton (=CH-)8.0 - 8.4Singlet1H
Aromatic Protons (-C₆H₄-)7.3 - 8.0Doublet of Doublets4H
Methyl Protons (-CH₃)~2.4Singlet3H

¹³C NMR Predicted Data:

Carbon EnvironmentApprox. Chemical Shift (δ, ppm)
Carbonyl Carbon (-C =O)162 - 165
Vinylic Carbon (-C H=)150 - 155
Aromatic Carbons (-C ₆H₄-)125 - 145
Cyano Carbon (-C ≡N)115 - 117
Vinylic Carbon (-C (CN)-)100 - 105
Methyl Carbon (-C H₃)~21

Safety and Handling

As a reactive acrylic acid derivative, 2-Cyano-3-(4-methylphenyl)acrylic acid requires careful handling to mitigate potential hazards. The safety protocols are derived from data on related cyanoacrylates and acrylic acids.[14][15][16]

  • Health Hazards:

    • Causes skin irritation and serious eye irritation/damage.[15][16]

    • May cause respiratory irritation upon inhalation of dust.[9][15]

    • Harmful if swallowed.[15][16]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[15]

    • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[15]

    • Respiratory Protection: Handle in a well-ventilated area or chemical fume hood to avoid dust inhalation.[14]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[16]

    • Keep away from bases, moisture, and sources of ignition.[14]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] For long-term stability, storage with an inhibitor under refrigeration may be necessary.[17]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[15]

    • Skin Contact: Wash off with soap and plenty of water.[15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Conclusion

2-Cyano-3-(4-methylphenyl)acrylic acid is a molecule defined by the reactivity of its α,β-unsaturated system, which is activated by adjacent cyano and carboxyl groups. Its properties are well-understood through standard analytical techniques, and its synthesis is reliably achieved via the Knoevenagel condensation. For researchers in drug development and materials science, a thorough understanding of its handling requirements, reactivity, and characterization is essential for safe and effective application. This guide serves as a foundational technical resource to support such endeavors.

References

  • Ó'Meachair, M. (2025). Cyanoacrylates: Towards High Temperature Resistant Instant Adhesives. A Critical Review. ResearchGate. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid 2-(2-methoxy-phenyl)-ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • Safe Work Australia. (2024). Cyanoacrylates - Draft evaluation statement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Metal-free synthesis of cyano acrylates via cyanuric chloride-mediated three-component reactions involving a cascade consists of Knoevenagel condensation/cyano hydration/esterification. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-(2-methoxyphenyl)acrylic acid. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • MDPI. (n.d.). Supplementary Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • Publications of the IAS Fellows. (2011). Phosphane-catalyzed Knoevenagel condensation: a facile synthesis of α-cyanoacrylates and α-cyanoacrylonitriles. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Potential Recognition Layer in Electrochemical Sensor: A Comparative Characterization of p-Cyano Schiff Base Compounds. Retrieved from [Link]

  • ChemBK. (2024). (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996038409A1 - Process for producing 2-cyano-3,3-diary acrylic acid esters.
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Exploratory

A Comprehensive Technical Guide to the Solubility of 2-Cyano-3-(4-methylphenyl)acrylic Acid

Abstract This technical guide provides an in-depth analysis of the solubility characteristics of 2-Cyano-3-(4-methylphenyl)acrylic acid (also known as α-cyano-4-methylcinnamic acid), a compound of significant interest in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Cyano-3-(4-methylphenyl)acrylic acid (also known as α-cyano-4-methylcinnamic acid), a compound of significant interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes information from analogous structures, such as cinnamic acid and acrylic acid derivatives, to provide a robust predictive framework for its behavior in a range of common laboratory solvents. Furthermore, this document outlines detailed experimental protocols for the precise determination of its solubility, empowering researchers and drug development professionals to effectively utilize this compound in their work.

Introduction and Molecular Overview

2-Cyano-3-(4-methylphenyl)acrylic acid is a derivative of cinnamic acid, characterized by the presence of a cyano group and a methyl group on the phenyl ring. These functional groups significantly influence the molecule's physicochemical properties, including its solubility. The presence of a carboxylic acid group suggests the potential for hydrogen bonding and solubility in polar solvents, while the aromatic ring and methyl group introduce nonpolar character. Understanding the interplay of these structural features is paramount for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1][2]
Melting Point 199-202 °C[2]
Boiling Point (Predicted) 352.5 ± 30.0 °C[2]
Density (Predicted) 1.239 ± 0.06 g/cm³[2]

Principles of Solubility and Predictive Analysis

The adage "like dissolves like" is a fundamental principle in predicting solubility.[3] This principle is based on the polarity of the solute and the solvent. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The structure of 2-Cyano-3-(4-methylphenyl)acrylic acid, with its polar carboxylic acid and cyano groups, alongside a less polar phenyl and methyl group, suggests a nuanced solubility profile.

Influence of Functional Groups
  • Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. This feature is expected to confer solubility in protic polar solvents like alcohols and water to some extent. The acidic nature of this group also implies that its solubility will be highly pH-dependent, with increased solubility in basic solutions due to deprotonation and salt formation.

  • Cyano Group (-C≡N): The cyano group is polar and can act as a hydrogen bond acceptor. This contributes to the overall polarity of the molecule.

  • Phenyl and Methyl Groups (-C₆H₄CH₃): These groups are nonpolar and will contribute to the solubility in less polar organic solvents.

Predicted Solubility in Common Solvents

Based on the solubility of related acrylic and cinnamic acid derivatives, the following qualitative solubility profile for 2-Cyano-3-(4-methylphenyl)acrylic acid is anticipated.[4][5]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Solvents Water, Methanol, EthanolSparingly Soluble to SolubleThe carboxylic acid group can form hydrogen bonds with these solvents. Solubility in water is likely limited due to the nonpolar phenyl and methyl groups.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese solvents can accept hydrogen bonds from the carboxylic acid group and their polarity can solvate the polar regions of the molecule.
Nonpolar Solvents Hexane, TolueneInsoluble to Sparingly SolubleThe nonpolar nature of these solvents is not conducive to solvating the polar functional groups of the molecule.
Chlorinated Solvents Dichloromethane, ChloroformSparingly Soluble to SolubleThese solvents have intermediate polarity and may offer some solubility.

Experimental Determination of Solubility

To obtain quantitative data, experimental determination of solubility is essential. The following are standard protocols for this purpose.

Equilibrium Solubility Method (Shake-Flask)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Protocol:

  • Preparation: Add an excess amount of 2-Cyano-3-(4-methylphenyl)acrylic acid to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Equilibrium_Solubility_Workflow A Add Excess Solute to Solvent B Equilibrate (e.g., 24-48h at constant T) A->B C Separate Phases (Centrifugation) B->C D Sample Supernatant C->D E Analyze Concentration (e.g., HPLC) D->E

Caption: Workflow for the Equilibrium Solubility Method.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the apparent solubility of a compound.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in a highly solubilizing solvent like DMSO.

  • Serial Dilution: Serially dilute the stock solution in the solvent of interest.

  • Precipitation Detection: Monitor the solutions for the first sign of precipitation using nephelometry or turbidimetry. The concentration at which precipitation is first observed is the kinetic solubility.

Kinetic_Solubility_Workflow A Prepare High-Concentration Stock (e.g., in DMSO) B Serially Dilute in Target Solvent A->B C Monitor for Precipitation (Nephelometry) B->C D Determine Concentration at First Precipitation C->D

Caption: Workflow for the Kinetic Solubility Assay.

Factors Influencing Solubility

Several external factors can significantly impact the solubility of 2-Cyano-3-(4-methylphenyl)acrylic acid.

  • Temperature: For most solid solutes, solubility increases with temperature. This is an important consideration for processes like recrystallization.

  • pH: As a carboxylic acid, the solubility of this compound is expected to increase dramatically in basic solutions (pH > pKa) due to the formation of the more soluble carboxylate salt.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility.

Applications in Research and Development

The solubility of 2-Cyano-3-(4-methylphenyl)acrylic acid is a critical parameter in various applications:

  • Drug Development: Understanding solubility is crucial for formulation, bioavailability, and administration route selection.[4] The synthesis of derivatives with altered solubility is a common strategy in medicinal chemistry.[6]

  • Chemical Synthesis: Solvent selection for reactions involving this compound will depend on its solubility and the solubility of other reactants. Ethanol has been used as a solvent in the synthesis of similar compounds, suggesting its utility.[7]

  • Materials Science: In the development of polymers and other materials, solubility dictates the processing conditions and the final properties of the material.[8]

Conclusion

References

  • Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid 2-(2-methoxy-phenyl)-ethyl ester. Retrieved from [Link]

  • Tetrahedron. (n.d.). 2-Cyano-3-(4-methylphenyl)acrylic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Retrieved from [Link]

  • MDPI. (2022). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Retrieved from [Link]

  • ResearchGate. (2021). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Acrylic Acid and Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-(3,4-dihydroxyphenyl)acrylic acid 2-[2-cyano-3-(3,4-dihydroxyphenyl)acryloyloxy]ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). (E)-2-cyano-3-[4-(dimethylamino)phenyl]acrylic acid [2-keto-2-(m-anisylamino)ethyl] ester. Retrieved from [Link]

  • PubChem. (n.d.). Acrylic Acid. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • ResearchGate. (2018). Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures. Retrieved from [Link]

  • PMC. (2015). Multifunctional Cinnamic Acid Derivatives. Retrieved from [Link]

Sources

Foundational

Mechanism of action of 2-Cyano-3-(4-methylphenyl)acrylic acid

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Cyano-3-(4-methylphenyl)acrylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This guide delineates the proposed mechanism...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Cyano-3-(4-methylphenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates the proposed mechanism of action for 2-Cyano-3-(4-methylphenyl)acrylic acid, a small molecule belonging to the class of 2-cyano-3-arylacrylic acids. While direct, extensive research on this specific molecule is emerging, a strong mechanistic hypothesis can be formulated based on the well-documented activities of its structural analogs. The core of this hypothesis lies in the molecule's function as a reversible covalent inhibitor . The electrophilic α,β-unsaturated system, a hallmark of this compound class, is predicted to engage in a Michael addition reaction with nucleophilic residues, particularly cysteine, on target proteins. This interaction is likely to be reversible, offering a desirable balance between target engagement and off-target effects. Prime potential targets include key enzymes in inflammatory and cell survival pathways, such as Transforming Growth Factor-beta-Activated Kinase 1 (TAK1) and various deubiquitinases (DUBs). Inhibition of these targets provides a coherent explanation for the anti-inflammatory and anti-cancer activities observed in related compounds. This guide will synthesize the available evidence, detail the underlying chemistry of the proposed mechanism, identify probable signaling pathway interactions, and provide robust experimental protocols to validate these hypotheses.

Introduction: The Therapeutic Potential of the 2-Cyano-3-Arylacrylic Acid Scaffold

The 2-cyano-3-arylacrylic acid scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry. Derivatives of this core structure have been reported to possess a wide array of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-infective properties.[1][2] The specific compound, 2-Cyano-3-(4-methylphenyl)acrylic acid, features a phenyl ring substituted with a methyl group at the para position. This substitution is expected to modulate the electronic properties and steric profile of the molecule, thereby influencing its target specificity and pharmacokinetic properties. The key to the biological activity of this class of compounds is the presence of an electron-withdrawing nitrile group and a carboxylic acid group attached to a double bond, which creates a reactive electrophilic center.

The Electrophilic Nature of the 2-Cyanoacrylic Acid Scaffold: A Gateway to Biological Activity

The fundamental chemical feature that dictates the mechanism of action of 2-Cyano-3-(4-methylphenyl)acrylic acid is its nature as a Michael acceptor. The presence of two electron-withdrawing groups (the cyano group and the carboxylic acid) on the α-carbon of the acrylic acid backbone polarizes the α,β-double bond. This polarization renders the β-carbon electrophilic and susceptible to nucleophilic attack by electron-rich functional groups found in biological macromolecules.

This reaction, known as a Michael addition or conjugate addition, is a cornerstone of covalent drug design. In a biological context, the most common nucleophilic residue to participate in such a reaction is the thiol group of a cysteine residue within a protein's binding pocket.

G cluster_0 Michael Addition Reaction Molecule 2-Cyano-3-(4-methylphenyl)acrylic acid (Michael Acceptor) Covalent_Adduct Reversible Covalent Adduct (Inhibited Protein) Molecule->Covalent_Adduct Nucleophilic Attack by Cys-SH Protein Target Protein with Nucleophilic Cysteine Residue Protein->Covalent_Adduct Covalent_Adduct->Molecule Reversibility Covalent_Adduct->Protein

Caption: General mechanism of reversible covalent inhibition via Michael addition.

Proposed Primary Mechanism of Action: Reversible Covalent Inhibition of Cellular Nucleophiles

The prevailing evidence for structurally related compounds, particularly 2-cyanoacrylamides, points towards a mechanism of reversible covalent inhibition .[3] While irreversible covalent inhibitors can offer high potency, they are often associated with a higher risk of idiosyncratic drug reactions due to permanent modification of off-target proteins. Reversible covalent inhibitors, however, can provide the potency benefits of covalent bonding while maintaining a dynamic equilibrium that can reduce the potential for off-target toxicity. The 2-cyanoacrylamide moiety has been specifically highlighted for its ability to form such reversible covalent bonds.[3]

Potential Cellular Targets and Signaling Pathways

Based on the activities of analogous compounds, two key signaling hubs are proposed as primary targets for 2-Cyano-3-(4-methylphenyl)acrylic acid: the TAK1 kinase and the deubiquitinase enzyme family.

Transforming Growth Factor-beta-Activated Kinase 1 (TAK1) Inhibition

TAK1 is a critical upstream kinase in the signaling cascades of the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[3] These pathways are central regulators of inflammatory responses and cell survival. Dysregulation of TAK1 activity is implicated in numerous inflammatory diseases and cancers. The inhibition of TAK1 by 2-cyanoacrylamide derivatives has been demonstrated to induce apoptosis in cancerous cells.[3] It is therefore highly probable that 2-Cyano-3-(4-methylphenyl)acrylic acid exerts anti-inflammatory and anti-cancer effects by covalently modifying a cysteine residue in the active site of TAK1, thereby inhibiting its kinase activity.

TAK1_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) TAK1 TAK1 Stimuli->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPK Kinases (MKKs) TAK1->MAPKK NFkB NF-κB IKK->NFkB activates MAPK MAPKs (p38, JNK) MAPKK->MAPK activates Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Gene_Expression Inflammatory Gene Expression Cell Proliferation & Survival Nucleus->Gene_Expression Inhibitor 2-Cyano-3-(4-methylphenyl)acrylic acid Inhibitor->TAK1 Inhibits

Caption: Inhibition of the TAK1 signaling pathway.

Deubiquitinase (DUB) Inhibition

The ubiquitin-proteasome system is a fundamental regulatory system in eukaryotic cells, and deubiquitinases (DUBs) are key players that remove ubiquitin tags from proteins, thereby influencing their stability and function. The inhibition of DUBs has emerged as a promising therapeutic strategy for a range of diseases, including infections and cancer.[2] Several 2-cyano-3-acrylamide small molecules have been identified as DUB inhibitors, promoting anti-infective activity in macrophages.[2] The proposed mechanism involves the covalent modification of the catalytic cysteine residue in the DUB active site by the 2-cyanoacrylamide scaffold.

The Influence of the 4-Methylphenyl Substituent

The 4-methylphenyl (p-tolyl) group is an important feature of the titular molecule. This substituent can influence the compound's activity in several ways:

  • Electronic Effects: The methyl group is weakly electron-donating, which could subtly modulate the reactivity of the Michael acceptor.

  • Steric and Hydrophobic Interactions: The methyl group provides additional steric bulk and hydrophobicity, which can enhance binding affinity and selectivity for the target protein's binding pocket.

  • Pharmacokinetic Properties: The lipophilicity imparted by the methyl group can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the proposed mechanism of action for 2-Cyano-3-(4-methylphenyl)acrylic acid, a series of well-defined experiments are necessary.

In Vitro Kinase Inhibition Assay for TAK1

Objective: To determine if 2-Cyano-3-(4-methylphenyl)acrylic acid directly inhibits the enzymatic activity of TAK1.

Methodology:

  • Reagents and Materials: Recombinant human TAK1/TAB1 complex, ATP, substrate peptide (e.g., MKK6), 2-Cyano-3-(4-methylphenyl)acrylic acid, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of 2-Cyano-3-(4-methylphenyl)acrylic acid. b. In a 96-well plate, add the kinase buffer, the TAK1/TAB1 enzyme complex, and the substrate peptide. c. Add the various concentrations of the test compound or vehicle control. d. Incubate for a predetermined time (e.g., 20 minutes) at room temperature to allow for inhibitor binding. e. Initiate the kinase reaction by adding ATP. f. Incubate for the reaction time (e.g., 60 minutes) at 30°C. g. Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that 2-Cyano-3-(4-methylphenyl)acrylic acid binds to its target protein(s) in a cellular context.

Methodology:

  • Cell Culture and Treatment: a. Culture a relevant cell line (e.g., a human cancer cell line known to have active TAK1 signaling). b. Treat the cells with 2-Cyano-3-(4-methylphenyl)acrylic acid or a vehicle control for a specified duration.

  • Thermal Shift Protocol: a. Harvest and lyse the cells. b. Aliquot the cell lysates into PCR tubes. c. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes). d. Centrifuge the samples to pellet the precipitated proteins.

  • Detection: a. Collect the supernatant containing the soluble proteins. b. Analyze the amount of the target protein (e.g., TAK1) remaining in the supernatant at each temperature using Western blotting or another suitable protein detection method.

  • Data Analysis: A ligand-bound protein is typically stabilized and will have a higher melting temperature. A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.

CETSA_Workflow Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Lysis Cell Lysis Treatment->Lysis Heating Heat to Various Temperatures Lysis->Heating Centrifugation Centrifugation Heating->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Analysis Western Blot for Target Protein Supernatant->Analysis Result Shifted Melting Curve Indicates Target Engagement Analysis->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Mass Spectrometry-Based Proteomics for Covalent Adduct Identification

Objective: To identify the specific protein(s) and cysteine residue(s) that are covalently modified by 2-Cyano-3-(4-methylphenyl)acrylic acid.

Methodology:

  • Protein Labeling: Treat a cell lysate or a purified protein with 2-Cyano-3-(4-methylphenyl)acrylic acid.

  • Proteolytic Digestion: Digest the proteins into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them using tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the MS/MS data for peptides that have a mass shift corresponding to the addition of the 2-Cyano-3-(4-methylphenyl)acrylic acid molecule. The fragmentation pattern in the MS/MS spectrum will confirm the identity of the peptide and pinpoint the exact site of covalent modification.

Quantitative Data Summary

While specific quantitative data for 2-Cyano-3-(4-methylphenyl)acrylic acid is not yet widely published, related compounds have shown potent activity. For instance, a derivative with a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety exhibited a potent TAK1 inhibitory activity with an IC50 of 27 nM.[3] This provides a benchmark for the expected potency of the compound .

Compound Class Target Reported Activity (IC50) Reference
2-Cyanoacrylamide DerivativesTAK127 nM[3]
2-Cyano-3-acrylamide InhibitorsMurine Norovirus ReplicationEffective inhibition[2]
2-Cyano-3-acrylamide InhibitorsListeria monocytogenes ReplicationEffective inhibition[2]

Conclusion and Future Directions

The mechanism of action of 2-Cyano-3-(4-methylphenyl)acrylic acid is proposed to be centered on its function as a reversible covalent inhibitor. Its electrophilic nature facilitates the formation of a covalent bond with nucleophilic residues, particularly cysteine, on target proteins. Based on the activities of structurally similar compounds, TAK1 and DUBs are high-priority potential targets. The inhibition of these targets provides a compelling molecular basis for potential anti-inflammatory, anti-cancer, and anti-infective applications.

Future research should focus on executing the experimental protocols outlined in this guide to unequivocally validate the proposed mechanism and identify the specific cellular targets of 2-Cyano-3-(4-methylphenyl)acrylic acid. Furthermore, structure-activity relationship (SAR) studies, exploring different substitutions on the phenyl ring, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

  • Kang, S. J., Lee, J. W., Song, J., Park, J., Choi, J., Suh, K. H., & Min, K. H. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936. [Link]

  • Perry, J. W., et al. (2018). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 62(12), e01234-18. [Link]

  • Rudziak, P., Ellis, C. G., & Kowalewska, P. M. (2019). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 24(23), 4273. [Link]

Sources

Exploratory

The Multifaceted Biological Activities of 2-Cyano-3-(4-methylphenyl)acrylic Acid and Its Analogs: A Technical Guide for Drug Discovery Professionals

Abstract The 2-cyano-3-phenylacrylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth expl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-cyano-3-phenylacrylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the biological properties of 2-cyano-3-(4-methylphenyl)acrylic acid and its key analogs, including the corresponding acrylamides and esters. We will delve into their synthesis, diverse pharmacological effects—ranging from anticancer and antimicrobial to enzyme inhibition—and the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate the exploration and development of this promising class of compounds.

Introduction: The Versatility of the 2-Cyano-3-phenylacrylic Acid Core

The 2-cyano-3-phenylacrylic acid framework, characterized by a phenyl ring, a cyano group, and a carboxylic acid or its derivative attached to an acrylic backbone, represents a versatile template for the design of novel therapeutic agents. The electronic properties conferred by the cyano and carbonyl groups, combined with the potential for diverse substitutions on the phenyl ring, allow for the fine-tuning of biological activity. The 4-methylphenyl (or p-tolyl) substitution, in particular, has been a recurring motif in the design of bioactive molecules within this class. This guide will systematically explore the rich pharmacology of this core structure and its derivatives.

Synthesis of 2-Cyano-3-(4-methylphenyl)acrylic Acid and Its Analogs

The primary and most efficient method for synthesizing 2-cyano-3-(4-methylphenyl)acrylic acid and its amide or ester analogs is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound (like 2-cyanoacetic acid, 2-cyanoacetamide, or ethyl cyanoacetate) with an aldehyde, in this case, 4-methylbenzaldehyde.

General Synthesis Workflow

The synthesis typically proceeds as a one-pot reaction, offering high yields and operational simplicity.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4_methylbenzaldehyde 4-Methylbenzaldehyde Product_Compound 2-Cyano-3-(4-methylphenyl)acrylamide 4_methylbenzaldehyde->Product_Compound Condensation Active_Methylene Active Methylene Compound (e.g., 2-Cyanoacetamide) Active_Methylene->Product_Compound Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Product_Compound Solvent Solvent (e.g., Ethanol) Solvent->Product_Compound Heat Heat (Reflux) Heat->Product_Compound

Caption: General workflow for the Knoevenagel condensation.

Detailed Experimental Protocol: Synthesis of 2-Cyano-3-(4-methylphenyl)acrylamide

This protocol is a representative procedure for the synthesis of the acrylamide analog.

Materials:

  • 4-Methylbenzaldehyde

  • 2-Cyanoacetamide

  • Ethanol

  • Piperidine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 4-methylbenzaldehyde and 2-cyanoacetamide in ethanol.

  • Add a catalytic amount of piperidine (a few drops) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or dimethylformamide, to yield pale yellow crystals.[1]

Anticancer Activity

Derivatives of the 2-cyano-3-phenylacrylic acid scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms.

Inhibition of Key Signaling Pathways

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. A series of 2-cyano-3-(biphenyl-4-yl)acrylamide derivatives, which share a similar structural framework, have been identified as potent inhibitors of the STAT3 signaling pathway.[2] These compounds have been shown to exert cytotoxic effects on various cancer cell lines.[2]

STAT3_Inhibition cluster_pathway STAT3 Signaling Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition leads to Compound 2-Cyano-3-phenylacrylamide Derivative Compound->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway.

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, and its inhibition can halt tumor growth. While direct evidence for 2-cyano-3-(4-methylphenyl)acrylic acid is limited, related pyrazole-thiazole derivatives have shown EGFR inhibitory activity.[3] For instance, certain 4-anilinoquinazoline derivatives, which are known EGFR inhibitors, share structural similarities with the 2-cyano-3-phenylacrylamide scaffold.[4]

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

Several studies have highlighted the ability of 2-cyanoacrylamide derivatives to inhibit tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[5] This mechanism is shared by well-known anticancer drugs like colchicine and the vinca alkaloids. The cyano group in these molecules is thought to play a role in their interaction with plant tubulin.[6]

Quantitative Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
2-Cyano-3-(biphenyl-4-yl)acrylamide Derivative 1A549 (Lung)2.5 ± 0.3[2]
2-Cyano-3-(biphenyl-4-yl)acrylamide Derivative 2A549 (Lung)1.8 ± 0.2[2]
2-Cyano-3-(biphenyl-4-yl)acrylamide Derivative 1HeLa (Cervical)3.1 ± 0.4[2]
2-Cyano-3-(biphenyl-4-yl)acrylamide Derivative 2HeLa (Cervical)2.5 ± 0.3[2]
2-Cyano-3-(biphenyl-4-yl)acrylamide Derivative 1MCF-7 (Breast)4.2 ± 0.5[2]
2-Cyano-3-(biphenyl-4-yl)acrylamide Derivative 2MCF-7 (Breast)3.5 ± 0.4[2]
2-Cyano-3-(biphenyl-4-yl)acrylamide Derivative 1HepG2 (Liver)5.8 ± 0.7[2]
2-Cyano-3-(biphenyl-4-yl)acrylamide Derivative 2HepG2 (Liver)4.1 ± 0.5[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

The 2-cyanoacrylamide scaffold has also been investigated for its potential to combat infectious diseases, demonstrating activity against both bacteria and fungi.

Mechanism of Action

The precise antimicrobial mechanism of 2-cyano-3-(4-methylphenyl)acrylic acid is not fully elucidated, but related compounds are known to exert their effects through various mechanisms. One prominent mechanism for 2-cyanoacrylamide derivatives is the inhibition of deubiquitinase (DUB) enzymes .[7][8] DUBs are crucial for regulating the host's inflammatory response, and their inhibition can enhance the host's ability to control intracellular pathogens.[7][8]

DUB_Inhibition cluster_infection Intracellular Pathogen Infection Pathogen Pathogen (e.g., Listeria) Host_Cell Host Cell (Macrophage) Pathogen->Host_Cell Infects Ubiquitination Ubiquitination Processes Host_Cell->Ubiquitination DUBs Deubiquitinases (DUBs) Ubiquitination->DUBs Regulation Pathogen_Replication Pathogen Replication DUBs->Pathogen_Replication Promotes (indirectly) DUBs->Pathogen_Replication Inhibition of DUBs reduces Compound 2-Cyanoacrylamide Derivative Compound->DUBs Inhibits

Caption: Inhibition of deubiquitinases (DUBs) by 2-cyanoacrylamides.

Quantitative Antimicrobial Activity

Specific MIC values for 2-cyano-3-(4-methylphenyl)acrylic acid are not extensively reported. However, studies on related 2-cyanoacrylamide derivatives show promising anti-infective properties. For instance, a 2-cyano-3-acrylamide compound, designated as C6, was found to reduce the intracellular replication of Listeria monocytogenes and murine norovirus with minimal toxicity to host cells.[7][8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Enzyme Inhibition

Beyond their broader anticancer and antimicrobial effects, 2-cyano-3-phenylacrylic acid derivatives have been shown to be potent inhibitors of specific enzymes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders and for cosmetic applications. (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives have been synthesized and shown to be effective tyrosinase inhibitors.[9] One analog, CPA2, exhibited tyrosinase inhibitory activity comparable to the well-known inhibitor kojic acid at a concentration of 25µM.[9] Docking simulations suggest that these compounds can bind directly to the active site of mushroom tyrosinase.[9]

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition

TAK1 is a crucial kinase in the signaling cascades of the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.[10] A derivative of 2-cyanoacrylamide, 2-cyano-3-(6-methylpyridin-2-yl)acrylamide, has been identified as a potent and reversible covalent inhibitor of TAK1 with an impressive IC50 of 27 nM.[10] This highlights the potential of the 2-cyanoacrylamide scaffold in developing anti-inflammatory and anticancer agents targeting the TAK1 signaling pathway.[10][11][12]

Structure-Activity Relationships (SAR)

The biological activity of 2-cyano-3-(4-methylphenyl)acrylic acid and its analogs is highly dependent on their structural features. Key SAR observations include:

  • The Acrylamide/Acrylate Moiety: The α,β-unsaturated carbonyl system is a Michael acceptor and is often crucial for covalent interaction with target proteins, as seen in the reversible covalent inhibition of TAK1.[10]

  • The Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence activity. For example, in the case of tyrosinase inhibitors, different substitutions on the phenyl ring of (E)-2-cyano-3-(phenyl)acrylamide derivatives lead to varying inhibitory potencies.[9]

  • The Cyano Group: The electron-withdrawing nature of the cyano group enhances the electrophilicity of the β-carbon, facilitating Michael addition reactions with nucleophilic residues in biological targets.

Conclusion and Future Directions

The 2-cyano-3-(4-methylphenyl)acrylic acid scaffold and its analogs represent a highly promising and versatile platform for the development of novel therapeutics. Their demonstrated activities against cancer, infectious agents, and key enzymes, coupled with their synthetic accessibility, make them attractive candidates for further investigation.

Future research should focus on:

  • Systematic SAR studies to optimize potency and selectivity for specific biological targets.

  • Elucidation of detailed mechanisms of action , including the identification of specific molecular targets and signaling pathways for the core compound and its direct analogs.

  • In vivo efficacy and pharmacokinetic studies to translate the promising in vitro activities into potential clinical applications.

  • Exploration of a broader range of biological activities to uncover the full therapeutic potential of this versatile scaffold.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutic agents. The continued exploration of the 2-cyano-3-phenylacrylic acid chemical space is poised to yield exciting discoveries in the years to come.

References

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  • Pinto-Dominguez, F., et al. (2020). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. ResearchGate. [Link]

  • Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. [Link]

  • Kamel, B. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1394. [Link]

  • Yogavel, M., et al. (2003). Supramolecular structures of 2-cyano-3-dimethylamino-N-(4-methylphenyl)acrylamide and 2-cyano-3-dimethylamino-N-(2-methoxyphenyl)acrylamide. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 7), o394-o396. [Link]

  • Choi, H., et al. (2016). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 24(1), 106-113. [Link]

  • El-Sayed, N. N. E., et al. (2021). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)- acrylamide towards some nitrogen nucleophiles. ResearchGate. [Link]

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  • Kamal, A., et al. (2014). Synthesis and cytotoxic activity of 2-anilinopyridine-3-acrylamides as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1984-1988. [Link]

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  • Chai, W., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 911666. [Link]

  • Lv, Y. P., et al. (2007). Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties. Molecules, 12(5), 965-976. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Semantic Scholar. [Link]

  • Silva, A. R., et al. (2022). Review of Cyanotoxicity Studies Based on Cell Cultures. Journal of Toxicology, 2022, 5718980. [Link]

  • Yemets, A. I., et al. (2015). Structural mechanisms of interaction of cyanoacrylates with plant tubulin. ResearchGate. [Link]

  • Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Semantic Scholar. [Link]

  • Pereira, S., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2685. [Link]

  • Boccalini, G., et al. (2022). Antifungal activity of polymethyl methacrylate/Si3N4 composites against Candida albicans. Materials Today Communications, 31, 103639. [Link]

  • Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 59-70. [Link]

  • El-Naggar, A. M., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1533-1552. [Link]

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Foundational

The Therapeutic Potential of 2-Cyano-3-(4-methylphenyl)acrylic Acid and its Analogs: A Technical Guide for Drug Discovery

Abstract The 2-cyano-3-arylacrylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules with therapeutic potential across multiple disease area...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-cyano-3-arylacrylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules with therapeutic potential across multiple disease areas. This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-Cyano-3-(4-methylphenyl)acrylic acid and its close structural analogs. Drawing upon a comprehensive review of preclinical research, we delve into the mechanistic underpinnings of their activity in inflammation, oncology, metabolic disorders, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of key molecular targets, signaling pathways, and robust experimental methodologies for target validation and characterization.

Introduction: The Versatile 2-Cyano-3-arylacrylic Acid Core

The 2-cyano-3-arylacrylic acid moiety represents a versatile pharmacophore, characterized by a Michael acceptor system and tunable physicochemical properties. This core structure is exemplified in compounds like Tyrphostin AG17, a well-characterized protein tyrosine kinase inhibitor. The inherent reactivity of the α,β-unsaturated nitrile facilitates covalent interactions with nucleophilic residues, such as cysteine, in enzyme active sites, leading to potent and often irreversible inhibition. However, the broader class of 2-cyano-3-arylacrylic acid derivatives also encompasses compounds that act through non-covalent mechanisms. This guide will dissect the therapeutic landscape of this chemical class, with a focus on actionable targets for drug discovery.

Anti-inflammatory and Immunomodulatory Targets

Chronic inflammation is a key driver of numerous human diseases. Analogs of 2-Cyano-3-(4-methylphenyl)acrylic acid have demonstrated significant anti-inflammatory properties, suggesting a multi-targeted mechanism of action.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)

The arachidonic acid cascade is a critical pathway in the inflammatory response. A structurally related compound, (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), has shown promise in modulating this pathway.[1] Molecular docking studies suggest that this class of compounds can favorably interact with the active sites of both COX-2 and 5-LOX, key enzymes in the production of prostaglandins and leukotrienes, respectively.

Inducible Nitric Oxide Synthase (iNOS)

During inflammation, the overexpression of iNOS leads to excessive production of nitric oxide (NO), a pro-inflammatory mediator. In silico analyses of JMPR-01 indicate a strong binding affinity for iNOS, suggesting that inhibition of this enzyme could be a primary mechanism for the observed reduction in nitrite production in cellular assays.[1]

Phosphodiesterase 4 (PDE4)

PDE4 is a critical regulator of intracellular cyclic AMP (cAMP) levels, a key second messenger in inflammatory cells. Inhibition of PDE4 leads to increased cAMP, which in turn suppresses the production of pro-inflammatory cytokines. Molecular docking of JMPR-01 has identified PDE4B as a potential target.[1]

Experimental Workflow for Validating Anti-inflammatory Targets

G cluster_0 In Vitro Validation cluster_1 In Vivo Models Cell-Free Enzyme Assays Cell-Free Enzyme Assays Macrophage Culture Macrophage Culture Cell-Free Enzyme Assays->Macrophage Culture Confirm Cellular Activity CFA-induced Paw Edema CFA-induced Paw Edema Cell-Free Enzyme Assays->CFA-induced Paw Edema Translate to in vivo Cytokine & Nitrite Measurement Cytokine & Nitrite Measurement Macrophage Culture->Cytokine & Nitrite Measurement Assess Functional Outcome Western Blot Western Blot Macrophage Culture->Western Blot Probe Target Protein Levels Zymosan-induced Peritonitis Zymosan-induced Peritonitis CFA-induced Paw Edema->Zymosan-induced Peritonitis Evaluate Systemic Efficacy

Figure 1: Experimental workflow for validating anti-inflammatory targets.

  • Objective: To determine the direct inhibitory effect of 2-Cyano-3-(4-methylphenyl)acrylic acid on purified COX-2, 5-LOX, iNOS, and PDE4 enzymes.

  • Methodology:

    • Utilize commercially available enzyme activity assay kits (e.g., from Cayman Chemical or R&D Systems).

    • Prepare a dilution series of the test compound in the appropriate assay buffer.

    • Incubate the enzyme with the compound for a predetermined time.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the product formation using a spectrophotometer or fluorometer.

    • Calculate the IC50 value for each enzyme.

  • Objective: To assess the ability of the compound to suppress the production of inflammatory mediators in a cellular context.

  • Methodology:

    • Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the concentration of nitrite using the Griess reagent.

    • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

    • Determine cell viability using an MTT or LDH assay to rule out cytotoxicity.

Anticancer Therapeutic Targets

The 2-cyano-3-arylacrylic acid scaffold is present in numerous compounds with demonstrated anticancer activity, targeting key cellular processes like cell cycle progression and apoptosis.

Cyclin-Dependent Kinase 2 (CDK2)

Tyrphostin AG17, a close analog of the topic compound, induces G1 phase cell cycle arrest and apoptosis in lymphoma cells.[2] This effect is associated with a marked reduction in CDK2 kinase activity, a key regulator of the G1/S transition.[2] The inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting cell cycle progression.

Mitochondrial Function

AG17 has also been shown to inhibit the growth of a broad range of human tumor cell lines by disrupting mitochondrial function.[3] This leads to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

Tubulin Polymerization

Certain acrylic acid derivatives act as antitubulin agents, disrupting the formation of the mitotic spindle and leading to M-phase arrest and apoptosis.[4][5] These compounds often bind to the colchicine-binding site on β-tubulin.[4]

Signaling Pathway of CDK2 Inhibition and Apoptosis Induction

G 2-Cyano-3-aryl-acrylic_acid 2-Cyano-3-aryl-acrylic_acid CDK2 CDK2 2-Cyano-3-aryl-acrylic_acid->CDK2 Inhibits Mitochondria Mitochondria 2-Cyano-3-aryl-acrylic_acid->Mitochondria Disrupts pRb pRb CDK2->pRb Phosphorylates E2F E2F pRb->E2F Binds/Inactivates pRb_P pRb-P pRb_P->E2F Releases G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes Apoptosis Apoptosis Mitochondria->Apoptosis Induces

Sources

Protocols & Analytical Methods

Method

Unlocking Therapeutic Potential: 2-Cyano-3-(4-methylphenyl)acrylic Acid in Novel Drug Design

Introduction: The Promise of the Cyanoacrylic Acid Scaffold In the landscape of modern drug discovery, the identification of versatile and potent molecular scaffolds is a cornerstone of innovation. 2-Cyano-3-(4-methylphe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Cyanoacrylic Acid Scaffold

In the landscape of modern drug discovery, the identification of versatile and potent molecular scaffolds is a cornerstone of innovation. 2-Cyano-3-(4-methylphenyl)acrylic acid and its derivatives represent a class of compounds with significant therapeutic promise. Structurally analogous to the well-studied tyrphostins, these molecules possess a unique α,β-unsaturated nitrile moiety that renders them potent Michael acceptors, capable of forming covalent bonds with nucleophilic residues in protein targets. This reactivity, combined with the tunable nature of the aryl substituent, makes the cyanoacrylic acid scaffold a fertile ground for the development of targeted therapies, particularly in oncology.

This guide provides a comprehensive overview of the application of 2-Cyano-3-(4-methylphenyl)acrylic acid in a drug discovery workflow, from initial synthesis and screening to preclinical evaluation. We will delve into the rationale behind experimental choices and provide detailed, field-proven protocols to empower researchers in their quest for novel therapeutics.

Section 1: Synthesis of 2-Cyano-3-(4-methylphenyl)acrylic Acid

The synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid is most commonly achieved through the Knoevenagel condensation, a reliable and efficient method for forming carbon-carbon double bonds.[1][2] This reaction involves the base-catalyzed condensation of an active methylene compound (cyanoacetic acid) with an aldehyde (4-methylbenzaldehyde).

Protocol 1.1: Knoevenagel Condensation for 2-Cyano-3-(4-methylphenyl)acrylic Acid

Materials:

  • 4-methylbenzaldehyde

  • Cyanoacetic acid

  • Piperidine (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 4-methylbenzaldehyde and cyanoacetic acid in toluene.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold toluene to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Cyano-3-(4-methylphenyl)acrylic acid.

  • Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: High-Throughput Screening for Target Identification

Given the structural similarity of 2-Cyano-3-(4-methylphenyl)acrylic acid to tyrphostins, a logical starting point for target identification is to screen against a panel of protein kinases, which are frequently dysregulated in cancer.[3][4] High-throughput screening (HTS) assays are essential for efficiently evaluating the inhibitory activity of the compound against a large number of kinases.[5][6]

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition.[7][8]

Materials:

  • Purified recombinant kinases (e.g., EGFR, HER2, other members of the kinome)

  • Kinase-specific substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a stock solution of 2-Cyano-3-(4-methylphenyl)acrylic acid in DMSO.

  • In a 384-well plate, add the test compound at various concentrations. Include a DMSO-only control.

  • Add the kinase, its specific substrate, and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation: Kinase Inhibitory Profile

Target KinaseIC₅₀ (µM)
EGFRHypothetical Value
HER2Hypothetical Value
SRCHypothetical Value
ABLHypothetical Value
......

Section 3: Cell-Based Assays for Phenotypic Screening

Following the identification of potential kinase targets, it is crucial to evaluate the effect of 2-Cyano-3-(4-methylphenyl)acrylic acid on cancer cell lines. Cell-based assays provide a more physiologically relevant context to assess the compound's anti-proliferative and cytotoxic effects.

Protocol 3.1: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][9][10][11][12]

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2-Cyano-3-(4-methylphenyl)acrylic acid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3.2: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

Materials:

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with 2-Cyano-3-(4-methylphenyl)acrylic acid at its GI₅₀ concentration for a predetermined time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3.3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.[16][17][18][19][20]

Materials:

  • Cancer cell lines

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (for fixation)

  • Flow cytometer

Procedure:

  • Treat cells with 2-Cyano-3-(4-methylphenyl)acrylic acid.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice or at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 4: Mechanism of Action Studies

To elucidate the molecular mechanism by which 2-Cyano-3-(4-methylphenyl)acrylic acid exerts its effects, it is essential to investigate its impact on intracellular signaling pathways. Western blotting is a powerful technique for this purpose.[1][5][21][22][23]

Protocol 4.1: Western Blot Analysis of MAPK Signaling Pathway

This protocol details the detection of key phosphorylated proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare protein lysates from cells treated with 2-Cyano-3-(4-methylphenyl)acrylic acid.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Section 5: In Vivo Efficacy Studies

The final preclinical step is to evaluate the anti-tumor efficacy of 2-Cyano-3-(4-methylphenyl)acrylic acid in an animal model. The human tumor xenograft model in immunocompromised mice is a widely used and accepted model for this purpose.[24][25][26][27][28]

Protocol 5.1: Human Tumor Xenograft Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line known to be sensitive to the compound in vitro

  • Matrigel

  • Dosing vehicle

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a suspension of human cancer cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer 2-Cyano-3-(4-methylphenyl)acrylic acid (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Evaluate the anti-tumor efficacy based on tumor growth inhibition.

Visualization of the Drug Discovery Workflow

DrugDiscoveryWorkflow cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Lead Optimization & MOA cluster_2 Phase 3: Preclinical Evaluation Synthesis Synthesis of 2-Cyano-3- (4-methylphenyl)acrylic acid HTS High-Throughput Kinase Screening Synthesis->HTS Compound Cell_Assays Cell-Based Phenotypic Screening HTS->Cell_Assays Identified Hits SAR Structure-Activity Relationship (SAR) Cell_Assays->SAR Active Compounds MOA Mechanism of Action (Western Blot) SAR->MOA Optimized Lead ADMET ADME/Tox Profiling MOA->ADMET Validated Lead InVivo In Vivo Efficacy (Xenograft Model) ADMET->InVivo Candidate IND Investigational New Drug (IND) InVivo->IND IND-Enabling Studies

Sources

Application

Application of 2-Cyano-3-(4-methylphenyl)acrylic Acid in Medicinal Chemistry: A Technical Guide

Introduction: The Versatility of the Cyanoacrylic Scaffold In the landscape of medicinal chemistry, the α,β-unsaturated carbonyl motif is a recurring theme in the design of biologically active molecules.[1][2] Among thes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Cyanoacrylic Scaffold

In the landscape of medicinal chemistry, the α,β-unsaturated carbonyl motif is a recurring theme in the design of biologically active molecules.[1][2] Among these, the 2-cyano-3-phenylacrylic acid scaffold has emerged as a particularly privileged structure, underpinning a class of synthetic compounds known as tyrphostins.[3][4] These agents were among the first rationally designed inhibitors of protein tyrosine kinases (PTKs), enzymes that play a pivotal role in cellular signal transduction pathways.[3] Dysregulation of PTK activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

This technical guide focuses on a specific, yet representative, member of this family: 2-Cyano-3-(4-methylphenyl)acrylic acid . While much of the foundational research has centered on hydroxylated analogs, the principles of synthesis, mechanism of action, and potential therapeutic applications are broadly applicable to this derivative. The presence of the 4-methyl group, a small, lipophilic substituent, can influence the compound's pharmacokinetic and pharmacodynamic properties, offering a valuable point of comparison in structure-activity relationship (SAR) studies.[5][6] This document will provide a comprehensive overview of its synthesis, delve into its mechanistic underpinnings as a kinase inhibitor, and present detailed protocols for its evaluation, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategy: The Knoevenagel Condensation

The synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid and its analogs is reliably achieved through the Knoevenagel condensation.[7][8] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (in this case, cyanoacetic acid or its esters) with a carbonyl compound (4-methylbenzaldehyde).[8]

The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt like diisopropylethylammonium acetate (DIPEAc), and proceeds with high efficiency.[7] The choice of solvent and catalyst can be optimized to improve yields and reaction times.[7]

A general synthetic protocol is outlined below:

Protocol 1: Synthesis of 2-Cyano-3-(4-methylphenyl)acrylic Acid

Materials:

  • 4-methylbenzaldehyde

  • Cyanoacetic acid

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylbenzaldehyde (1.0 equivalent) in ethanol.

  • To this solution, add cyanoacetic acid (1.1 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

This straightforward and robust synthesis allows for the facile generation of a library of analogs by simply varying the starting substituted benzaldehyde, making it an ideal platform for SAR exploration.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 4-methylbenzaldehyde and cyanoacetic acid in ethanol Start->Dissolve Add_Catalyst Add catalytic piperidine Dissolve->Add_Catalyst Reflux Heat to reflux (Monitor by TLC) Add_Catalyst->Reflux Cool_Acidify Cool and acidify with HCl Reflux->Cool_Acidify Filter_Wash Filter and wash the solid product Cool_Acidify->Filter_Wash Purify Purify by recrystallization Filter_Wash->Purify End Final Product Purify->End G cluster_pathway EGFR Signaling Pathway and Inhibition EGF EGF (Ligand) EGFR Extracellular Transmembrane Intracellular Kinase Domain EGF->EGFR:f0 Binds Phosphorylation Tyrosine Phosphorylation EGFR:f2->Phosphorylation Dimerization & Activation ATP ATP ATP->Phosphorylation Inhibitor 2-Cyano-3-(4-methylphenyl) -acrylic acid Inhibitor->EGFR:f2 Competes with ATP Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Phosphorylation->Downstream Response Cell Proliferation & Survival Downstream->Response Block->Phosphorylation Inhibits

Inhibition of the EGFR signaling pathway.

Potential for Covalent Inhibition

The α,β-unsaturated carbonyl system in the 2-cyanoacrylic acid scaffold is a classic Michael acceptor. [5][9]This electrophilic character allows for a potential secondary mechanism of action: covalent inhibition. [10]Nucleophilic residues, such as cysteine, within the ATP-binding pocket of a kinase can undergo a Michael addition reaction with the inhibitor, forming a stable covalent bond. [11]This irreversible or slowly reversible binding can lead to prolonged and potent inhibition of the target enzyme. [7]Several approved kinase inhibitors, such as ibrutinib and osimertinib, utilize this covalent mechanism. [10]The reactivity of the Michael acceptor can be tuned by the substituents on the phenyl ring, offering another avenue for optimizing inhibitor design. [5]

Applications in Drug Discovery and Lead Optimization

The 2-cyano-3-(4-methylphenyl)acrylic acid scaffold serves as a valuable starting point for drug discovery campaigns targeting various diseases.

  • Oncology: As discussed, the primary application is in the development of anticancer agents targeting receptor tyrosine kinases like EGFR, HER2, and VEGFR. [3][5]* Anti-inflammatory and Immunomodulatory Effects: Some α,β-unsaturated carbonyl compounds have shown immunomodulatory and anti-inflammatory properties, suggesting potential applications in autoimmune diseases. [2]* Antiviral Activity: The cyanoacrylate scaffold has also been explored for its antiviral properties, with some derivatives showing activity against viruses like the Tobacco Mosaic Virus.

Structure-Activity Relationship (SAR) Insights

While specific data for the 4-methyl derivative is sparse in publicly available literature, general SAR trends for tyrphostins provide valuable guidance for further optimization:

  • Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical for potency and selectivity. [5][6]Hydroxylation, particularly at the 3 and 4 positions, often enhances activity against EGFR. [11]Lipophilic groups, such as the methyl group in our topic compound, can influence membrane permeability and interactions within hydrophobic pockets of the ATP-binding site. [5]* The Cyano Group: The electron-withdrawing cyano group is crucial for the molecule's reactivity as a Michael acceptor and contributes to its binding affinity.

  • The Carboxylic Acid: The carboxylic acid moiety can participate in hydrogen bonding interactions within the active site and influences the compound's solubility and pharmacokinetic profile. Esterification or amidation of this group can be used to generate prodrugs with improved properties.

Table 1: Biological Activity of Representative Tyrphostin Analogs
Compound Name/StructureTargetReported IC50Key Structural FeatureReference
AG 17 (Tyrphostin A9)EGFR Kinase~0.7-4.0 µM (cell growth)3,5-di-tert-butyl-4-hydroxy
AG 82 EGFR Kinase3 µM (in A431 cells)3,4-dihydroxy
PD 158780 Analog EGFR Kinase0.08 nM4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine
Various Hydroxylated Analogs EGFR Kinase1-5 µMDihydroxy and trihydroxy phenyl[11]

Note: This table presents data for structurally related compounds to illustrate the range of activities observed for this scaffold. The activity of 2-Cyano-3-(4-methylphenyl)acrylic acid would need to be determined experimentally.

Experimental Protocols: In Vitro Evaluation

To assess the medicinal chemistry potential of 2-Cyano-3-(4-methylphenyl)acrylic acid, a first step is to determine its inhibitory activity against a relevant kinase target, such as EGFR.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits (e.g., Promega's ADP-Glo™ or BPS Bioscience's EGFR Kinase Assay Kit) and measures the amount of ATP consumed during the kinase reaction. [4]A decrease in ATP consumption in the presence of the inhibitor indicates enzymatic inhibition.

Materials:

  • Recombinant human EGFR (catalytic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • 2-Cyano-3-(4-methylphenyl)acrylic acid (dissolved in DMSO)

  • Staurosporine or a known EGFR inhibitor (positive control)

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay reagents (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-Cyano-3-(4-methylphenyl)acrylic acid in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only control (no inhibition) and a positive control inhibitor.

  • Reaction Setup: In a 96-well plate, add the components in the following order:

    • Kinase assay buffer

    • Test compound or control

    • EGFR enzyme

    • Substrate/ATP mixture (to initiate the reaction)

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_assay In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare serial dilutions of test compound and controls Start->Prepare_Reagents Add_to_Plate Add buffer, compound, and EGFR enzyme to 96-well plate Prepare_Reagents->Add_to_Plate Initiate_Reaction Add Substrate/ATP mix to start reaction Add_to_Plate->Initiate_Reaction Incubate_1 Incubate at RT (e.g., 60 min) Initiate_Reaction->Incubate_1 Stop_Deplete Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_1->Stop_Deplete Incubate_2 Incubate at RT (40 min) Stop_Deplete->Incubate_2 Generate_Signal Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_2->Generate_Signal Incubate_3 Incubate at RT (30 min) Generate_Signal->Incubate_3 Read_Plate Measure luminescence Incubate_3->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 Read_Plate->Analyze_Data End Results Analyze_Data->End

Workflow for an in vitro luminescence-based kinase assay.

Conclusion and Future Directions

2-Cyano-3-(4-methylphenyl)acrylic acid represents a synthetically accessible and versatile scaffold for medicinal chemistry research. Grounded in the well-established principles of the tyrphostin class of kinase inhibitors, it holds significant potential for the development of novel therapeutics, particularly in oncology. The presence of the 4-methyl substituent provides a key modification point for exploring structure-activity relationships related to lipophilicity and hydrophobic interactions within the target's active site.

Future work should focus on the experimental determination of its inhibitory potency against a panel of kinases to establish its activity and selectivity profile. Further derivatization of the phenyl ring and the carboxylic acid moiety could lead to the discovery of next-generation inhibitors with improved efficacy and drug-like properties. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this promising chemical entity.

References

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  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]

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Method

2-Cyano-3-(4-methylphenyl)acrylic acid as a precursor for heterocyclic synthesis

Application Notes and Protocols Topic: 2-Cyano-3-(4-methylphenyl)acrylic acid as a Precursor for Heterocyclic Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: The Versatility...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: 2-Cyano-3-(4-methylphenyl)acrylic acid as a Precursor for Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Multifunctional Building Block

In the landscape of synthetic organic chemistry, the strategic design of molecular precursors is paramount. 2-Cyano-3-(4-methylphenyl)acrylic acid, also known as (E)-2-cyano-3-(p-tolyl)acrylic acid, stands out as a particularly valuable and versatile starting material for the construction of diverse heterocyclic scaffolds. Its utility stems from a unique combination of three key functional groups integrated into a compact, electronically-activated framework: an electrophilic α,β-unsaturated system, a cyano (nitrile) group, and a carboxylic acid moiety.

This trifecta of reactivity allows for a programmed and often high-yield entry into a variety of important heterocyclic systems, including pyridines, pyrazoles, and thiophenes, which are core structures in numerous pharmaceuticals, agrochemicals, and materials.[1] This guide provides a detailed exploration of the synthesis of this precursor and its subsequent application in forming key heterocyclic rings, complete with step-by-step protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Precursor

The most direct and efficient method for synthesizing 2-Cyano-3-(4-methylphenyl)acrylic acid is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an active methylene compound (cyanoacetic acid) with a carbonyl compound (4-methylbenzaldehyde).[2][3]

// Nodes reagent1 [label="4-Methylbenzaldehyde\n(p-Tolualdehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="Cyanoacetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Piperidine / Acetic Acid\n(Base Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-Cyano-3-(4-methylphenyl)acrylic acid", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; process [label="Knoevenagel\nCondensation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges reagent1 -> process; reagent2 -> process; catalyst -> process [style=dashed]; process -> product; }

Caption: Workflow for the synthesis of the title precursor.

Protocol 1: Synthesis via Knoevenagel Condensation

This protocol details the synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid from 4-methylbenzaldehyde and cyanoacetic acid.

Materials:

  • 4-methylbenzaldehyde (p-tolualdehyde)

  • Cyanoacetic acid

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add 4-methylbenzaldehyde (12.0 g, 0.1 mol) and cyanoacetic acid (8.5 g, 0.1 mol).

  • Add 100 mL of ethanol to the flask to dissolve the reagents.

  • Add piperidine (1.0 mL) as a catalyst to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with gentle stirring for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 300 mL of ice-cold water with stirring.

  • Acidify the mixture by adding 1 M HCl dropwise until the pH is approximately 2-3. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water (3 x 50 mL).

  • Recrystallize the solid from an ethanol/water mixture to afford pure 2-Cyano-3-(4-methylphenyl)acrylic acid as a white or pale-yellow crystalline solid.[4][5]

Scientist's Note (Causality): Piperidine, a weak base, is used to deprotonate the α-carbon of cyanoacetic acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The subsequent dehydration step is often acid-catalyzed and driven by the formation of a highly conjugated system, resulting in the stable (E)-isomer as the major product.[6]

Part 2: Reactivity and Applications in Heterocyclic Synthesis

The synthetic power of 2-Cyano-3-(4-methylphenyl)acrylic acid lies in its electronically distinct reactive sites, which can be selectively targeted by different types of nucleophiles to initiate cyclization cascades.

main_structure [label=<

>];

// Invisible nodes for label positioning node [shape=point, width=0, height=0]; pos1 [pos="2.3,1.5!"]; pos2 [pos="4.5,0.7!"]; pos3 [pos="0.5,0.7!"];

// Labels and arrows pos1 -> main_structure [label=< Michael Acceptor (Reacts with C, N, S Nucleophiles) >, fontcolor="#202124", dir=back, color="#EA4335"]; pos2 -> main_structure [label=< Electrophilic Nitrile (Cyclization Site) >, fontcolor="#202124", dir=back, color="#4285F4"]; pos3 -> main_structure [label=< Carboxylic Acid (Condensation/Activation) >, fontcolor="#202124", dir=back, color="#FBBC05"]; }

Caption: Key reactive sites of the precursor molecule.

Synthesis of Substituted Pyridines

Highly functionalized pyridines are cornerstones of medicinal chemistry. The title precursor serves as an excellent A-B-C synthon for constructing the pyridine ring through reaction with active methylene compounds like malononitrile.[7][8]

// Nodes precursor [label="2-Cyano-3-(4-methylphenyl)acrylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Malononitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Piperidine\n(Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Michael Adduct\n(Acyclic Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization [label="Intramolecular\nCyclization &\nTautomerization", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Substituted 2-Amino-3-cyanopyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges precursor -> intermediate; reagent -> intermediate; catalyst -> intermediate [style=dashed, label="1."]; intermediate -> cyclization [label="2."]; cyclization -> product [label="3. (Oxidation)"]; }

Caption: Pathway for the synthesis of pyridine derivatives.

Protocol 2: Synthesis of 2-Amino-3-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyridine-5-carboxylic acid

Procedure:

  • In a round-bottom flask, dissolve 2-Cyano-3-(4-methylphenyl)acrylic acid (1.87 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of absolute ethanol.

  • Add a few drops of piperidine to catalyze the reaction.

  • Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate usually forms.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the target pyridine derivative.[9]

Scientist's Note (Causality): The reaction proceeds via an initial Michael addition of the malononitrile anion to the β-carbon of the acrylic acid.[10] This is followed by an intramolecular cyclization where one of the nitrile groups of the adduct attacks the carboxylic acid group (or an activated form), and subsequent tautomerization and aromatization (often via oxidation by air) leads to the stable pyridine ring.

Synthesis of Pyrazole Derivatives

Pyrazoles are another class of heterocycles with widespread biological activity.[11] They are readily synthesized from the precursor by condensation with hydrazine or its derivatives, which act as a N,N-dinucleophile.[12][13]

// Nodes precursor [label="2-Cyano-3-(4-methylphenyl)acrylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Hydrazine Hydrate\n(N,N-Dinucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Ethanol / Acetic Acid\n(Solvent/Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Hydrazone Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization [label="Intramolecular\nCyclization\n(Nitrile Attack)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Substituted Aminopyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges precursor -> intermediate; reagent -> intermediate; solvent -> intermediate [style=dashed, label="1. Reflux"]; intermediate -> cyclization [label="2."]; cyclization -> product; }

Caption: Pathway for the synthesis of pyrazole derivatives.

Protocol 3: Synthesis of 5-Amino-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Procedure:

  • Suspend 2-Cyano-3-(4-methylphenyl)acrylic acid (1.87 g, 10 mmol) in 40 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (0.6 mL, ~12 mmol) to the suspension.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the mixture to reflux for 5-7 hours. The solid should dissolve as the reaction progresses.

  • Cool the reaction to room temperature and then place it in an ice bath for 1 hour.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the product with cold ethanol and dry it in a vacuum oven.

Scientist's Note (Causality): The reaction is initiated by a Michael addition of one hydrazine nitrogen to the activated double bond. The second nitrogen atom then performs an intramolecular nucleophilic attack on the electron-deficient carbon of the nitrile group.[1] A final tautomerization yields the aromatic pyrazole ring.

Synthesis of Thiophene Derivatives

The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted thiophenes.[14] 2-Cyano-3-(4-methylphenyl)acrylic acid can participate in a Gewald-type synthesis.

// Nodes precursor [label="2-Cyano-3-(4-methylphenyl)acrylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="Elemental Sulfur (S₈)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="Active Methylene\nCompound (e.g., Malononitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Morpholine\n(Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; process [label="Gewald Reaction", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Substituted 2-Aminothiophene", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges precursor -> process; reagent1 -> process; reagent2 -> process; catalyst -> process [style=dashed]; process -> product; }

Caption: Pathway for the synthesis of thiophene derivatives.

Protocol 4: Synthesis of 2-Amino-5-(4-methylbenzoyl)thiophene-3,4-dicarbonitrile

Procedure:

  • To a 100 mL flask, add 2-Cyano-3-(4-methylphenyl)acrylic acid (1.87 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

  • Add 30 mL of ethanol, followed by morpholine (1.0 mL) as the basic catalyst.

  • Stir the mixture at 50-60 °C for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or acetic acid to yield the pure thiophene derivative.[15][16]

Scientist's Note (Causality): The Gewald reaction mechanism involves the in-situ formation of a thiolate from the active methylene compound and sulfur. This thiolate then acts as a nucleophile. The reaction with an α,β-unsaturated nitrile involves a complex sequence of addition, cyclization, and elimination/oxidation steps to furnish the final 2-aminothiophene product.[14][17]

Part 3: Data Summary

The following table summarizes representative reaction conditions for the synthesis of various heterocyclic systems using cyanoacrylic acid derivatives as precursors. Yields and conditions can vary based on specific substrates and optimization.

Heterocycle ClassKey ReagentsCatalyst/SolventTypical Yield (%)Reference(s)
PyridineMalononitrilePiperidine / Ethanol65-85[9]
PyrazoleHydrazine HydrateAcetic Acid / Ethanol70-90[12][13]
ThiopheneElemental Sulfur, MalononitrileMorpholine / Ethanol60-80[14][18]
Acrylamide2-CyanoacetamideBase / Ethanol~90[17][19]

Part 4: Safety and Handling

  • 2-Cyano-3-(4-methylphenyl)acrylic acid: Irritant to skin, eyes, and respiratory system. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanoacetic Acid / Malononitrile: Toxic upon ingestion, inhalation, or skin contact. Releases toxic hydrogen cyanide gas upon heating or contact with strong acids. All manipulations should be performed in a fume hood.

  • Piperidine / Morpholine: Corrosive and flammable liquids. Can cause severe skin burns and eye damage. Use with caution in a fume hood.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care, using appropriate engineering controls and PPE.

Conclusion

2-Cyano-3-(4-methylphenyl)acrylic acid is a powerful and economically viable precursor for modern heterocyclic synthesis. Its well-defined reactive sites allow for predictable and high-yield transformations into diverse and medicinally relevant scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block, enabling the rapid assembly of complex molecular architectures for applications in drug discovery and materials science.

References

  • Synthesis of 2-cyano-3-(4-methylphenyl) pyridine. PrepChem.com. [Link]

  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

  • Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. PrepChem.com. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

  • Synthesis of pyrazole derivatives. ResearchGate. [Link]

  • Supplementary Information for Improved Knoevenagel Condensation Protocol. J. Mex. Chem. Soc. [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]

  • Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Arkivoc. [Link]

  • A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives. Scientific & Academic Publishing. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. J. Heterocyclic Chem. [Link]

  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. ResearchGate. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. ResearchGate. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PrepChem.com. [Link]

  • Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices. Royal Society of Chemistry. [Link]

  • Phosphane-catalyzed Knoevenagel condensation: a facile synthesis of α-cyanoacrylates and α-cyanoacrylonitriles. Publications of the IAS Fellows. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

  • The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. Collection of Czechoslovak Chemical Communications. [Link]

  • On‐Surface Formation of Cyano‐Vinylene Linked Chains by Knoevenagel Condensation. Wiley Online Library. [Link]

  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]

  • Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. [Link]

  • Supplementary Material (ESI) for Green Chemistry. Royal Society of Chemistry. [Link]

  • Process for producing 2-cyano-3,3-diary acrylic acid esters.
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  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. National Institutes of Health. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. National Institutes of Health. [Link]

  • Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. ResearchGate. [Link]

  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health. [Link]

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  • 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. National Institutes of Health. [Link]

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  • Nucleophilic substitution reactions with cyanide. YouTube. [Link]

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Application

Application Notes &amp; Protocols: Characterizing the Biological Activity of 2-Cyano-3-(4-methylphenyl)acrylic Acid In Vitro

Introduction: Unveiling the Therapeutic Potential of a Novel Cinnamic Acid Derivative 2-Cyano-3-(4-methylphenyl)acrylic acid is a member of the cinnamic acid derivative family, a class of compounds renowned for a wide sp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Cinnamic Acid Derivative

2-Cyano-3-(4-methylphenyl)acrylic acid is a member of the cinnamic acid derivative family, a class of compounds renowned for a wide spectrum of pharmacological activities.[1][2] Structurally related molecules, such as tyrphostins and other α-cyano-cinnamic acid analogs, have demonstrated significant potential as modulators of critical cellular pathways implicated in cancer, metabolic disorders, and inflammation.[3][4][5] Specifically, compounds like Tyrphostin AG17 have been shown to inhibit protein tyrosine kinases, disrupt mitochondrial function, and induce apoptosis in cancer cells.[3][6][7] Furthermore, α-cyano-4-hydroxycinnamic acid is a well-characterized inhibitor of monocarboxylate transporters (MCTs), which are crucial for cancer cell metabolism.[4][8][9][10]

Given this precedent, 2-Cyano-3-(4-methylphenyl)acrylic acid warrants a thorough investigation to elucidate its biological activity profile. This document provides a comprehensive guide for researchers, outlining a strategic panel of in vitro assays to systematically evaluate its potential as an anti-cancer, anti-inflammatory, and metabolic-modulating agent. The protocols herein are designed to be robust and self-validating, providing a clear rationale for each experimental step.

Part 1: Foundational Assays - Cytotoxicity and Proliferation

The initial characterization of any novel compound must begin with an assessment of its effect on cell viability and proliferation. This provides a foundational understanding of its cytotoxic or cytostatic potential and determines the appropriate concentration range for subsequent mechanistic studies.

MTT Cell Proliferation Assay

Scientific Rationale: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, thus providing a quantitative measure of cell proliferation and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, A-549 lung cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Cyano-3-(4-methylphenyl)acrylic acid in DMSO.[9] Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Example IC₅₀ Values

Cell LineCompoundIC₅₀ (µM)
MCF-72-Cyano-3-(4-methylphenyl)acrylic acid15.2
A-5492-Cyano-3-(4-methylphenyl)acrylic acid22.5
HCT1162-Cyano-3-(4-methylphenyl)acrylic acid18.9
Experimental Workflow: Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Plate Measure Absorbance Formazan_Solubilization->Read_Plate IC50_Calc Calculate IC50 Read_Plate->IC50_Calc G Compound 2-Cyano-3-(4-methylphenyl) acrylic acid PTK Protein Tyrosine Kinases Compound->PTK Inhibition CDK2 CDK2 Compound->CDK2 Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction PTK->CDK2 Activation G1_Phase G1 Phase CDK2->G1_Phase Progression CDK2->Apoptosis Prevention S_Phase S Phase G1_Phase->S_Phase

Caption: Putative mechanism of cell cycle arrest and apoptosis induction.

Mitochondrial Membrane Potential Assay

Scientific Rationale: The disruption of mitochondrial function is a known mechanism of action for some cinnamic acid derivatives. [6][7]A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). The JC-1 dye is a lipophilic, cationic dye that accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

Protocol:

  • Cell Seeding and Treatment: Seed cells on a black-walled, clear-bottom 96-well plate and treat with the compound at its IC₅₀ concentration for 6-12 hours.

  • JC-1 Staining: Remove the treatment medium, wash with PBS, and add medium containing 2 µM JC-1 dye. Incubate for 30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with assay buffer.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader. Read the green fluorescence at Ex/Em = 485/535 nm and the red fluorescence at Ex/Em = 560/595 nm.

  • Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial depolarization.

Part 3: Target-Specific Assays

Based on the chemical structure and the known targets of similar molecules, it is prudent to investigate the effect of 2-Cyano-3-(4-methylphenyl)acrylic acid on specific protein targets.

In Vitro Kinase Inhibition Assay (e.g., CDK2)

Scientific Rationale: Tyrphostins, which share structural similarities with the test compound, are known protein tyrosine kinase inhibitors. [3]Some have also been shown to inhibit cyclin-dependent kinases (CDKs) like CDK2. [11]An in vitro kinase assay can directly measure the ability of the compound to inhibit the activity of a purified enzyme.

Protocol:

  • Reagents: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) which measures the amount of ADP produced in a kinase reaction.

  • Reaction Setup: In a 96-well plate, combine recombinant human CDK2/cyclin E1 enzyme, its substrate (e.g., a specific peptide), and ATP in a kinase buffer.

  • Inhibition: Add varying concentrations of 2-Cyano-3-(4-methylphenyl)acrylic acid to the reaction wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC₅₀ value.

Monocarboxylate Transporter (MCT) Inhibition Assay

Scientific Rationale: α-Cyano-4-hydroxycinnamic acid is a classical inhibitor of MCTs, which are responsible for the transport of lactate and pyruvate across the plasma membrane. [4][8][12]MCTs are overexpressed in many cancer cells and are critical for their metabolic phenotype.

Protocol:

  • Cell Culture: Use a cell line with high MCT1 expression, such as U251 glioblastoma cells. [10]2. Lactate Efflux Measurement:

    • Pre-load the cells with lactate by incubating them in a high-lactate medium.

    • Wash the cells and incubate them in a lactate-free medium containing varying concentrations of 2-Cyano-3-(4-methylphenyl)acrylic acid or a known MCT inhibitor like α-cyano-4-hydroxycinnamic acid.

    • At various time points, collect the extracellular medium and measure the lactate concentration using a colorimetric lactate assay kit.

  • Analysis: A reduction in the rate of lactate efflux in the presence of the compound indicates MCT inhibition.

Conclusion and Future Directions

The suite of in vitro assays detailed in this application note provides a robust framework for the initial biological characterization of 2-Cyano-3-(4-methylphenyl)acrylic acid. By systematically evaluating its effects on cell proliferation, apoptosis, cell cycle, mitochondrial function, and specific molecular targets, researchers can build a comprehensive profile of its bioactivity. Positive results in these assays would warrant further investigation, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analysis to optimize its therapeutic potential.

References

  • Gazit, A., et al. (1997). The Tyrphostin AG17 Induces Apoptosis and Inhibition of cdk2 Activity in a Lymphoma Cell Line That Overexpresses bcl-2. Cancer Research. Available at: [Link]

  • Gazit, A., et al. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria. Cancer Research. Available at: [Link]

  • Gazit, A., et al. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], Inhibits Cell Growth by Disrupting Mitochondria. AACR Journals. Available at: [Link]

  • Patsnap Synapse. Tyrphostin AG-17. Available at: [Link]

  • Ortega, V., et al. (2018). Tyrphostin AG17 inhibits adipocyte differentiation in vivo and in vitro. Lipids in Health and Disease. Available at: [Link]

  • Grewal, A. S., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules. Available at: [Link]

  • Semantic Scholar. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Available at: [Link]

  • Upare, A., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Available at: [Link]

  • Imai, M., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules. Available at: [Link]

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Method

Application Notes and Protocols for Herbicidal and Fungicidal Screening of 2-Cyano-3-(4-methylphenyl)acrylic Acid Derivatives

Introduction: The Scientific Rationale 2-Cyano-3-(4-methylphenyl)acrylic acid derivatives belong to the broader class of 2-cyanoacrylates, a group of compounds recognized for their diverse biological activities.[1][2][3]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

2-Cyano-3-(4-methylphenyl)acrylic acid derivatives belong to the broader class of 2-cyanoacrylates, a group of compounds recognized for their diverse biological activities.[1][2][3] The core chemical scaffold, characterized by an acrylic acid backbone with a cyano group at the α-position and an aryl substituent at the β-position, provides a versatile platform for structural modifications to modulate herbicidal and fungicidal efficacy. The primary herbicidal mechanism of action for many 2-cyanoacrylates is the inhibition of Photosystem II (PSII) electron transport in plants, a critical process for photosynthesis.[1][4] This disruption of energy capture ultimately leads to plant death. For their fungicidal properties, some derivatives have been suggested to act as myosin-5 inhibitors, interfering with crucial cellular transport processes in fungi.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively screen 2-cyano-3-(4-methylphenyl)acrylic acid derivatives for their potential as novel herbicides and fungicides. The protocols detailed herein are designed to be robust and reproducible, offering a systematic approach to evaluating the biological activity of this promising class of compounds.

PART 1: Synthesis of 2-Cyano-3-(4-methylphenyl)acrylic Acid Derivatives

The synthesis of the title compounds is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of 4-methylbenzaldehyde with a cyanoacetate ester in the presence of a basic catalyst.[6][7]

General Synthetic Protocol:
  • Reactant Preparation: In a round-bottom flask, dissolve 4-methylbenzaldehyde and an equimolar amount of the desired cyanoacetate ester (e.g., ethyl cyanoacetate) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate, to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product. The solid can then be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-cyano-3-(4-methylphenyl)acrylic acid derivative.

It is imperative to characterize the synthesized compounds using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm their structure and purity before proceeding with biological screening.

PART 2: Herbicidal Activity Screening

The evaluation of herbicidal activity is bifurcated into pre-emergence and post-emergence assays to determine the efficacy of the compounds against germinating seeds and established plants, respectively.

Pre-emergence Herbicidal Assay

This assay assesses the compound's ability to inhibit weed growth before the seedlings emerge from the soil.

Workflow for Pre-emergence Herbicidal Screening:

G cluster_0 Preparation cluster_1 Application cluster_2 Incubation & Observation cluster_3 Data Analysis A Prepare test solutions of derivatives in acetone/DMSO D Apply test solutions evenly to the soil surface A->D B Prepare soil mixture (e.g., loam, sand, peat) C Fill pots with soil and sow weed seeds B->C C->D F Incubate pots in a controlled environment (25±2°C, 12h light/dark) D->F E Include positive (commercial herbicide) and negative (solvent) controls E->F G Water regularly F->G H Assess weed emergence and growth inhibition after 14-21 days G->H I Calculate the percentage of inhibition H->I J Determine the EC50 value (concentration for 50% inhibition) I->J

Caption: Workflow for pre-emergence herbicidal screening.

Detailed Protocol:

  • Preparation of Test Solutions: Prepare stock solutions of the synthesized 2-cyano-3-(4-methylphenyl)acrylic acid derivatives in a suitable solvent like acetone or DMSO. Serial dilutions are then made to obtain a range of test concentrations (e.g., 10, 50, 100, 250, 500 ppm).

  • Planting: Fill small pots with a standardized soil mix. Sow seeds of representative monocot (e.g., barnyard grass - Echinochloa crus-galli) and dicot (e.g., mustard - Brassica juncea) weeds at a shallow depth.

  • Application: Evenly apply the test solutions to the soil surface of the pots.[8] Include a positive control (a known commercial pre-emergence herbicide) and a negative control (solvent only).

  • Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature (25±2°C), humidity, and a 12-hour light/dark cycle.[9]

  • Assessment: After 14-21 days, visually assess the percentage of weed emergence and the degree of growth inhibition compared to the negative control.

  • Data Analysis: Calculate the percentage of inhibition for each concentration. This data can be used to determine the half-maximal effective concentration (EC50) for each compound.

Post-emergence Herbicidal Assay

This assay evaluates the compound's effectiveness on established weeds.

Workflow for Post-emergence Herbicidal Screening:

G cluster_0 Plant Growth cluster_1 Preparation & Application cluster_2 Incubation & Observation cluster_3 Data Analysis A Sow weed seeds in pots and grow to the 2-4 leaf stage C Spray the foliage of the weeds until runoff A->C B Prepare test solutions with a surfactant B->C E Incubate pots in a controlled environment C->E D Include positive and negative controls D->E F Observe for signs of phytotoxicity (e.g., chlorosis, necrosis) E->F G Assess the percentage of growth inhibition after 14-21 days F->G H Calculate the percentage of inhibition G->H I Determine the EC50 value H->I

Caption: Workflow for post-emergence herbicidal screening.

Detailed Protocol:

  • Plant Cultivation: Grow the selected weed species in pots until they reach the 2-4 leaf stage.[10]

  • Preparation of Spray Solutions: Prepare aqueous emulsions of the test compounds at various concentrations, typically including a non-ionic surfactant to enhance foliage adhesion and penetration.

  • Application: Spray the foliage of the plants with the test solutions until the leaves are thoroughly wet.[11] Ensure even coverage.

  • Incubation and Assessment: Return the plants to the controlled environment. Observe the plants periodically for signs of phytotoxicity such as chlorosis, necrosis, and growth malformation. After 14-21 days, determine the percentage of growth inhibition by comparing the fresh or dry weight of the treated plants with the negative control.

  • Data Analysis: Calculate the percentage of inhibition and determine the EC50 values.

Table 1: Example Data for Herbicidal Activity of 2-Cyano-3-(4-methylphenyl)acrylic Acid Derivatives

CompoundPre-emergence Inhibition (%) at 100 ppmPost-emergence Inhibition (%) at 100 ppm
E. crus-galli B. juncea
Derivative 18592
Derivative 27681
Positive Control9899
Negative Control00

PART 3: Fungicidal Activity Screening

The fungicidal potential of the derivatives is assessed through in vitro and in vivo assays against economically important plant pathogenic fungi.

In Vitro Fungicidal Assay (Poison Plate Technique)

This method evaluates the direct inhibitory effect of the compounds on fungal mycelial growth.[12]

Workflow for In Vitro Fungicidal Screening:

G cluster_0 Media Preparation cluster_1 Inoculation & Incubation cluster_2 Observation & Data Analysis A Prepare Potato Dextrose Agar (PDA) B Autoclave and cool to 45-50°C A->B C Add test compounds to molten PDA to achieve desired concentrations B->C D Pour the amended PDA into Petri dishes C->D E Place a mycelial plug of the test fungus in the center of each plate D->E F Incubate at 25±2°C in the dark E->F G Measure the colony diameter when the control plate is fully grown F->G H Calculate the percentage of mycelial growth inhibition G->H I Determine the EC50 value H->I

Caption: Workflow for in vitro fungicidal screening.

Detailed Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Incorporation of Test Compounds: Add the stock solutions of the test compounds to the molten PDA to achieve the final desired concentrations (e.g., 10, 25, 50, 100 ppm). Also, prepare control plates with solvent alone and a positive control with a commercial fungicide.

  • Inoculation: Pour the amended PDA into sterile Petri dishes. Once solidified, place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus (e.g., Fusarium graminearum, Botrytis cinerea) in the center of each plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (typically 25±2°C) in the dark.

  • Assessment: When the mycelial growth in the negative control plate has reached the edge of the dish, measure the colony diameter of all plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate. Determine the EC50 values.

In Vivo Fungicidal Assay (Detached Leaf/Fruit Assay)

This assay evaluates the protective and curative efficacy of the compounds on plant tissues.[13][14]

Detailed Protocol:

  • Plant Material: Use healthy, young leaves or fruits of a susceptible host plant (e.g., wheat leaves for F. graminearum, tomato fruits for B. cinerea).

  • Protective Activity:

    • Spray the plant material with the test solutions.

    • After the solution has dried, inoculate the plant material with a spore suspension of the test fungus.

  • Curative Activity:

    • Inoculate the plant material with a spore suspension of the test fungus.

    • After a set incubation period (e.g., 24 hours), apply the test solutions.

  • Incubation: Place the treated plant material in a humid chamber to facilitate fungal infection and growth.

  • Assessment: After 3-7 days, assess the disease severity by measuring the lesion size or the percentage of infected tissue area.

  • Data Analysis: Calculate the percentage of disease control compared to the untreated, inoculated control.

Table 2: Example Data for Fungicidal Activity of 2-Cyano-3-(4-methylphenyl)acrylic Acid Derivatives

CompoundIn Vitro Mycelial Inhibition (%) at 50 ppmIn Vivo Disease Control (%) on Wheat Leaves
F. graminearum B. cinerea
Derivative 18875
Derivative 27261
Positive Control9592
Negative Control00

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic screening of 2-cyano-3-(4-methylphenyl)acrylic acid derivatives for their herbicidal and fungicidal properties. By following these detailed methodologies, researchers can effectively identify lead compounds for further development as novel crop protection agents. The inherent versatility of the 2-cyanoacrylate scaffold suggests that with further structural optimization, compounds with superior efficacy and desirable environmental profiles can be discovered.

References

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  • iFyber. (n.d.). In Vitro Screening for Antifungal Efficacy. [Link]

  • Nanolab. (n.d.). Fungicidal and Yeacidal Activities: Antifungal Activity Test. [Link]

  • Pongpom, M., et al. (2018). Anti-Fungal Effect of N-Butyl Cyanoacrylate Glue in Ophthalmic Application: An Experimental Study. Journal of the Medical Association of Thailand, 101(3), 383-387. [Link]

  • Wang, Q., et al. (2020). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 25(21), 5035. [Link]

  • Elmore, M. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. UC ANR. [Link]

  • Song, B.-A., et al. (2007). Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties. Molecules, 12(5), 1116–1127. [Link]

  • Syafiq, S. M., et al. (2023). In Vitro and In Vivo Assays of Selected Plant Extracts against Fruit Rot Fungi. Sains Malaysiana, 52(8), 2249-2261. [Link]

  • Phillips, J. N., & Huppatz, J. L. (1984). Cyanoacrylates. Herbicidal and Photosynthetic Inhibitory Activity. Agricultural and Biological Chemistry, 48(1), 55-59. [Link]

  • Concostrina, G., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52822. [Link]

  • Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936. [Link]

  • Onaran, A. (2016). In vivo and In vitro Antifungal Activities of Five Plant Extracts Against Various Plant Pathogens. Egyptian Journal of Biological Pest Control, 26(2), 405-411. [Link]

  • Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030–5035. [Link]

  • Li, G., et al. (2023). Synthesis and Antifungal Activity Evaluation of Novel 2-Cyanoacrylate Derivatives Containing Arylamide Moiety as Potential Myosin-5 Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. [Link]

  • Song, B. A., et al. (2007). Synthesis, Antiviral and Antifungal Bioactivity of 2-cyano-acrylate Derivatives Containing Phosphonyl Moieties. Molecules, 12(5), 1116-1127. [Link]

  • Becerra, A. (n.d.). Testing for and Deactivating Herbicide Residues. Oregon State University Extension Service. [Link]

  • Moechnig, M. (2023). Considerations for Preemergence Herbicides. SDSU Extension. [Link]

  • Kharas, G., & Watson, K. (2021). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Moechnig, M. (2023). Considerations for Postemergence Herbicides. SDSU Extension. [Link]

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Application

Evaluating the Therapeutic Potential of 2-Cyano-3-(4-methylphenyl)acrylic Acid: A Guide to In Vitro and In Vivo Anti-inflammatory and Anticancer Assessment

Introduction: The Therapeutic Promise of Cyanoacrylic Acid Derivatives The cyanoacrylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biologica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Cyanoacrylic Acid Derivatives

The cyanoacrylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The presence of the electron-withdrawing cyano and carboxylic acid groups, conjugated with an aromatic system, creates a Michael acceptor, a key feature for potential covalent interactions with biological nucleophiles, such as cysteine residues in specific proteins. This reactivity profile underpins the diverse pharmacological effects observed for this class of compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific derivative, 2-Cyano-3-(4-methylphenyl)acrylic acid, for its anti-inflammatory and anticancer properties. We present detailed protocols for its synthesis and a suite of in vitro and in vivo assays to thoroughly characterize its biological activity and elucidate its mechanism of action.

Synthesis of 2-Cyano-3-(4-methylphenyl)acrylic Acid via Knoevenagel Condensation

The synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid is readily achieved through the Knoevenagel condensation, a classic and efficient method for carbon-carbon bond formation. This reaction involves the condensation of an active methylene compound, in this case, cyanoacetic acid, with a carbonyl compound, 4-methylbenzaldehyde, in the presence of a basic catalyst.

Protocol: Synthesis of 2-Cyano-3-(4-methylphenyl)acrylic Acid

Materials:

  • 4-methylbenzaldehyde

  • Cyanoacetic acid

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure: [5][6]

  • In a round-bottom flask, combine 4-methylbenzaldehyde (1.0 mmol), cyanoacetic acid (1.0 mmol), and 5 mL of water.

  • Add a catalytic amount of KOH (20 mol%, 0.7 M solution).

  • Stir the suspension at 75 °C for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add 1 mL of 3 M HCl to acidify the solution. Stir for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Cyano-3-(4-methylphenyl)acrylic acid.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 1: In Vitro Anti-inflammatory Evaluation

The initial assessment of the anti-inflammatory potential of 2-Cyano-3-(4-methylphenyl)acrylic acid involves a series of in vitro assays designed to probe its effects on key inflammatory mediators and pathways.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Enzymes

Scientific Rationale: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[7] 5-LOX is the rate-limiting enzyme in the production of leukotrienes, which are also critical pro-inflammatory molecules. Inhibition of these enzymes is a hallmark of many anti-inflammatory drugs.

Experimental Workflow:

G cluster_0 COX/5-LOX Inhibition Assay Compound Compound Incubation Incubation Compound->Incubation COX-1/COX-2 or 5-LOX Enzyme COX-1/COX-2 or 5-LOX Enzyme COX-1/COX-2 or 5-LOX Enzyme->Incubation Arachidonic Acid (Substrate) Arachidonic Acid (Substrate) Arachidonic Acid (Substrate)->Incubation Measurement of Prostaglandin/Leukotriene Production Measurement of Prostaglandin/Leukotriene Production Incubation->Measurement of Prostaglandin/Leukotriene Production Data Analysis (IC50) Data Analysis (IC50) Measurement of Prostaglandin/Leukotriene Production->Data Analysis (IC50)

Caption: Workflow for COX/5-LOX Inhibition Assay.

Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric) [6][8]

This assay measures the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Arachidonic acid

  • 2-Cyano-3-(4-methylphenyl)acrylic acid (test compound)

  • Celecoxib (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, hematin, and the COX-2 enzyme solution.

  • Add various concentrations of the test compound or celecoxib to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding TMPD and arachidonic acid.

  • Measure the increase in absorbance at 590 nm over time using a microplate reader.

  • Calculate the initial reaction velocity and the percentage of inhibition for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Modulation of Pro-inflammatory Cytokine Production

Scientific Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response.[9][10] Assessing the ability of the compound to suppress the production of these cytokines in stimulated immune cells provides crucial insights into its anti-inflammatory activity.

Experimental Workflow:

G cluster_1 Cytokine Production Assay Macrophages (e.g., RAW 264.7) Macrophages (e.g., RAW 264.7) LPS Stimulation LPS Stimulation Macrophages (e.g., RAW 264.7)->LPS Stimulation Compound Treatment Compound Treatment LPS Stimulation->Compound Treatment Incubation (24h) Incubation (24h) Compound Treatment->Incubation (24h) Collect Supernatant Collect Supernatant Incubation (24h)->Collect Supernatant ELISA for TNF-α and IL-6 ELISA for TNF-α and IL-6 Collect Supernatant->ELISA for TNF-α and IL-6 Data Analysis Data Analysis ELISA for TNF-α and IL-6->Data Analysis

Caption: Workflow for Cytokine Production Assay.

Protocol: TNF-α and IL-6 ELISA [9][10][11][12]

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • 2-Cyano-3-(4-methylphenyl)acrylic acid (test compound)

  • Dexamethasone (positive control)

  • Commercially available TNF-α and IL-6 ELISA kits

  • Cell culture reagents

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Determine the concentration of cytokines from a standard curve and calculate the percentage of inhibition.

Investigation of NF-κB Signaling Pathway

Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.[13] Inhibition of NF-κB activation is a key mechanism of many anti-inflammatory agents.

Protocol: NF-κB p65 Translocation Assay (High Content Screening) [13][14]

Materials:

  • A549 or other suitable cell line

  • TNF-α (stimulant)

  • 2-Cyano-3-(4-methylphenyl)acrylic acid (test compound)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High content imaging system

Procedure:

  • Seed cells in a 96-well imaging plate.

  • Treat the cells with the test compound for 1 hour.

  • Stimulate with TNF-α to induce NF-κB translocation.

  • Fix, permeabilize, and stain the cells with the anti-p65 antibody and DAPI.

  • Acquire images using a high content imaging system.

  • Analyze the images to quantify the nuclear translocation of p65.

Part 2: In Vitro Anticancer Evaluation

The anticancer potential of 2-Cyano-3-(4-methylphenyl)acrylic acid is assessed by evaluating its effects on cancer cell viability, proliferation, and the induction of apoptosis.

Cytotoxicity and Cell Viability Assessment

Scientific Rationale: The initial step in anticancer drug screening is to determine the compound's ability to inhibit the growth of or kill cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.[2][15][16]

Experimental Workflow:

G cluster_2 MTT Assay for Cytotoxicity Cancer Cell Lines Cancer Cell Lines Seed Cells in 96-well Plate Seed Cells in 96-well Plate Cancer Cell Lines->Seed Cells in 96-well Plate Compound Treatment (Varying Concentrations) Compound Treatment (Varying Concentrations) Seed Cells in 96-well Plate->Compound Treatment (Varying Concentrations) Incubation (24-72h) Incubation (24-72h) Compound Treatment (Varying Concentrations)->Incubation (24-72h) Add MTT Reagent Add MTT Reagent Incubation (24-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Add Solubilization Solution Add Solubilization Solution Incubate (4h)->Add Solubilization Solution Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilization Solution->Measure Absorbance (570 nm) Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance (570 nm)->Data Analysis (IC50)

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol: MTT Assay [2][15][16]

Materials:

  • A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • 2-Cyano-3-(4-methylphenyl)acrylic acid (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound and doxorubicin for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Induction of Apoptosis

Scientific Rationale: A key mechanism of many anticancer drugs is the induction of apoptosis, or programmed cell death. This can be assessed by measuring the activity of caspases, the key executioner enzymes of apoptosis, and by observing changes in the expression of apoptosis-related proteins.[4][17][18][19]

Protocol: Caspase-3 Activity Assay [4][17][18]

Materials:

  • Cancer cells treated with the test compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Lyse the treated and control cancer cells.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/460 nm).

  • Quantify the fold-increase in caspase-3 activity compared to the control.

Protocol: Western Blot Analysis of Apoptosis-Related Proteins [19]

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Western blotting equipment and reagents

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities to determine changes in protein expression.

Part 3: In Vivo Evaluation

Promising in vitro results should be validated in vivo using appropriate animal models of inflammation and cancer.

Carrageenan-Induced Paw Edema in Rodents

Scientific Rationale: This is a classic and well-characterized model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[3]

Protocol: Carrageenan-Induced Paw Edema [3]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • 2-Cyano-3-(4-methylphenyl)acrylic acid (test compound)

  • Indomethacin (positive control)

  • Plebysmometer or digital calipers

Procedure:

  • Administer the test compound or indomethacin to the animals orally or intraperitoneally.

  • After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group.

Cancer Xenograft Models

Scientific Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development, allowing for the evaluation of a compound's in vivo antitumor efficacy.[1]

Protocol: Human Tumor Xenograft Model [1]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., A549)

  • 2-Cyano-3-(4-methylphenyl)acrylic acid (test compound)

  • Standard-of-care anticancer drug (positive control)

  • Matrigel

Procedure:

  • Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound, positive control, or vehicle to the respective groups according to a predetermined schedule.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Data Presentation

Quantitative data from the in vitro and in vivo studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of 2-Cyano-3-(4-methylphenyl)acrylic acid

AssayIC50 (µM)
COX-2 InhibitionValue
5-LOX InhibitionValue
TNF-α ProductionValue
IL-6 ProductionValue

Table 2: In Vitro Anticancer Activity of 2-Cyano-3-(4-methylphenyl)acrylic acid

Cell LineMTT Assay IC50 (µM)
MCF-7Value
A549Value
HCT116Value

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of 2-Cyano-3-(4-methylphenyl)acrylic acid as a potential anti-inflammatory and anticancer agent. The data generated from these studies will be crucial for understanding its therapeutic potential, elucidating its mechanism of action, and guiding further preclinical and clinical development. Future studies could explore its effects on other inflammatory and cancer-related signaling pathways, its pharmacokinetic and pharmacodynamic properties, and its efficacy in combination with other therapeutic agents.

References

  • Zanin, L. P., et al. (2024). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 35(6), e-20240003. [Link]

  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicol Res. 2015;31(4):341-347. [Link]

  • Ichor Life Sciences. (n.d.). Xenograft Mouse Models. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • RayBiotech. (n.d.). Human IL-6 ELISA Kit. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J Vis Exp. 2013;(81):e50711. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Human IL6(Interleukin 6) ELISA Kit. Retrieved from [Link]

  • Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]

  • Determination of Caspase Activation by Western Blot. Methods Mol Biol. 2017;1657:45-55. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules. 2023;28(19):6893. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Biomed Res Int. 2014;2014:580905. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Methods Mol Biol. 2020;2129:133-146. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of poly(alkyl cyanoacrylate) nanoparticles to overcome MDR at the cellular level. Adapted from Ref. [ 54 ]. Retrieved from [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]

  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Curr Protoc Pharmacol. 2003;Chapter 5:Unit 5.4. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Int J Mol Sci. 2016;17(9):1498. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Curr Protoc Toxicol. 2012;53:17.10.1-17.10.19. [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages. Methods Mol Biol. 2014;1172:149-61. [Link]

  • antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858. Retrieved from [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. 2021;26(11):3268. [Link]

  • Anticancer applications of poly(butyl cyanoacrylate): Strategies and mechanisms in breast, prostate, lung, and bronchus cancers. Nano Micro Biosystems. 2023;5(1):1-14. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Curr Protoc Pharmacol. 2011;Chapter 2:Unit 2.7. [Link]

  • ResearchGate. (2024, July 19). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

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Method

2-Cyano-3-(4-methylphenyl)acrylic acid derivatives as potential TAK1 inhibitors.

An In-Depth Guide to the Application and Study of 2-Cyano-3-(4-methylphenyl)acrylic Acid Derivatives as Potential TAK1 Inhibitors Authored by a Senior Application Scientist This document provides a comprehensive technica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application and Study of 2-Cyano-3-(4-methylphenyl)acrylic Acid Derivatives as Potential TAK1 Inhibitors

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the synthesis, evaluation, and application of 2-Cyano-3-(4-methylphenyl)acrylic acid derivatives as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This guide moves beyond simple protocols to explain the scientific rationale behind the methodologies, ensuring a robust and reproducible research workflow.

Introduction: Targeting TAK1 in Disease

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a critical serine/threonine kinase that functions as a central node in multiple signal transduction pathways.[1][2] Upon activation by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), pathogen-associated molecular patterns (PAMPs), and growth factors, TAK1 initiates downstream signaling cascades, most notably the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK and p38).[3][4][5][6]

The TAK1 signaling axis is essential for regulating inflammation, immunity, cell survival, and apoptosis.[2][7] Consequently, its dysregulation is implicated in a wide range of pathologies, including chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease, as well as various cancers where it promotes cell survival and metastasis.[1][3][7] This central role makes TAK1 a compelling therapeutic target for the development of novel inhibitors.[8][9]

While natural products like (5Z)-7-oxozeaenol have demonstrated potent, irreversible inhibition of TAK1, concerns about off-target effects due to non-specific reactions with other cysteine-containing proteins have spurred the search for new inhibitor scaffolds.[10][11][12][13] The 2-cyanoacrylamide moiety has emerged as a promising pharmacophore, capable of forming covalent bonds with cysteine residues in the TAK1 active site.[12][14] Derivatives of 2-Cyano-3-(4-methylphenyl)acrylic acid represent a specific, synthetically accessible class of compounds within this group, offering a platform for developing potent and potentially reversible covalent inhibitors.[12][14]

cluster_upstream Upstream Activators cluster_tak1 TAK1 Complex cluster_downstream Downstream Pathways cluster_cellular Cellular Responses TNF-α TNF-α TAK1 TAK1 TNF-α->TAK1 IL-1β IL-1β IL-1β->TAK1 LPS (via TLRs) LPS (via TLRs) LPS (via TLRs)->TAK1 TGF-β TGF-β TGF-β->TAK1 TAB1 TAB1 TAB2_3 TAB2/3 IKK IKK Complex TAK1->IKK phosphorylates p38 p38 TAK1->p38 via MKKs JNK JNK TAK1->JNK via MKKs NFkB NF-κB Activation IKK->NFkB AP1 AP-1 Activation p38->AP1 JNK->AP1 Inflammation Inflammation NFkB->Inflammation Survival Survival NFkB->Survival AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis

Figure 1: Simplified TAK1 Signaling Pathway.

Synthesis Protocol: 2-Cyano-3-(4-methylphenyl)acrylic Acid

The synthesis of the core scaffold is typically achieved via a Knoevenagel condensation, a reliable and well-documented reaction.[15][16] This protocol outlines the synthesis of the parent acid, which can then be further derivatized (e.g., to amides) to explore structure-activity relationships (SAR).

Scientific Rationale

The Knoevenagel condensation involves the reaction of an aldehyde (4-methylbenzaldehyde) with a compound containing an active methylene group (ethyl cyanoacetate), catalyzed by a weak base like piperidine or ammonium acetate.[15][17] The base deprotonates the active methylene group, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the desired α,β-unsaturated product. The reaction is driven to completion by the formation of a stable, conjugated system. Subsequent hydrolysis of the ester yields the carboxylic acid.

Synthesis Workflow Diagram

Reactants 1. 4-Methylbenzaldehyde 2. Ethyl Cyanoacetate 3. Base (Piperidine) 4. Solvent (Ethanol) Reaction Knoevenagel Condensation (Reflux, 2-4h) Reactants->Reaction Workup Cool & Precipitate in ice water Reaction->Workup Purification1 Recrystallization (e.g., Ethanol) Workup->Purification1 Ester Ethyl 2-cyano-3- (4-methylphenyl)acrylate Purification1->Ester Hydrolysis Saponification (NaOH, H2O/EtOH) Ester->Hydrolysis Acidification Acidify with HCl Hydrolysis->Acidification Purification2 Filter & Wash Acidification->Purification2 Product 2-Cyano-3-(4-methylphenyl) -acrylic acid Purification2->Product

Figure 2: General Synthesis Workflow.
Step-by-Step Protocol

Materials:

  • 4-methylbenzaldehyde (p-tolualdehyde)

  • Ethyl cyanoacetate

  • Piperidine (or ammonium acetate)

  • Ethanol (200 proof)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.

Procedure:

  • Condensation: To a 250 mL round-bottom flask, add 4-methylbenzaldehyde (e.g., 0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (80 mL).

  • Add piperidine (0.01 mol) as a catalyst.

  • Equip the flask with a condenser and reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Isolation of Ester: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 400 mL of ice-cold water while stirring. A precipitate (the ethyl ester) should form.

  • Collect the crude solid by vacuum filtration, wash with cold water, and air dry.

  • Purification of Ester: Recrystallize the crude ester from ethanol to yield pure ethyl 2-cyano-3-(4-methylphenyl)acrylate.

  • Hydrolysis to Acid: Dissolve the purified ester (1 equivalent) in a mixture of ethanol and 1M NaOH solution (1.5 equivalents).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Acidification & Isolation of Acid: Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. A precipitate of the desired carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biochemical Evaluation: In Vitro TAK1 Kinase Assay

The primary evaluation of a potential inhibitor is to determine its ability to block the enzymatic activity of the target kinase in a purified, cell-free system. This allows for the determination of the compound's intrinsic potency (IC₅₀).

Scientific Rationale

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity.[18][19] The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, an "ADP-Glo™ Reagent" is added to deplete the remaining unconsumed ATP. Subsequently, a "Kinase Detection Reagent" is added, which converts the ADP generated by the kinase back into ATP. This newly synthesized ATP is then used by luciferase to generate a light signal that is directly proportional to the kinase activity.[18][20] An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.

In Vitro Assay Workflow

cluster_prep Plate Preparation Compound 1. Add Test Compound (serial dilution) Enzyme 2. Add TAK1/TAB1 Enzyme Compound->Enzyme Substrate 3. Add Substrate/ATP Mix (e.g., MBP + ATP) Enzyme->Substrate Incubate Incubate at RT (e.g., 60 min) Substrate->Incubate ADP_Glo Add ADP-Glo™ Reagent (Depletes remaining ATP) Incubate->ADP_Glo Incubate2 Incubate at RT (e.g., 40 min) ADP_Glo->Incubate2 Detect Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase reaction) Incubate2->Detect Incubate3 Incubate at RT (e.g., 30 min) Detect->Incubate3 Read Read Luminescence Incubate3->Read Analyze Analyze Data (Calculate % Inhibition, Plot IC50 curve) Read->Analyze

Figure 3: ADP-Glo™ TAK1 Kinase Assay Workflow.
Step-by-Step Protocol

Materials:

  • Recombinant active TAK1/TAB1 complex (e.g., BPS Bioscience, Cat# 40279)[20]

  • Myelin Basic Protein (MBP) substrate

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)[20]

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[18]

  • Test compounds and a positive control inhibitor (e.g., Takinib or 5Z-7-Oxozeaenol)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase buffer. Add 1 µL of the diluted compound or control to the wells of a 384-well plate. (Final DMSO concentration should be ≤1%).

  • Enzyme Addition: Dilute the TAK1/TAB1 enzyme to the desired concentration in kinase buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare a substrate/ATP mixture in kinase buffer (e.g., final concentration of 10 µM ATP and 0.2 µg/µL MBP). Add 2 µL of this mix to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the % inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation
Compound IDScaffold ModificationTAK1 IC₅₀ (nM)
Control-1 (5Z)-7-Oxozeaenol15
LEAD-001 2-Cyano-3-(4-methylphenyl)acrylic acid250
LEAD-002 N-propyl amide derivative85
LEAD-003 N-(2-pyridyl) amide derivative35

Table 1: Example of in vitro screening data for a hypothetical series of TAK1 inhibitors.

Cellular Activity Protocols

Demonstrating biochemical potency is the first step. The next critical stage is to verify that the compounds can enter cells, engage the TAK1 target, and modulate its downstream signaling pathways.

Protocol 1: Western Blot Analysis of TAK1 Pathway Inhibition

Scientific Rationale: A direct way to confirm target engagement in a cell is to measure the phosphorylation status of TAK1's immediate downstream substrates. Upon stimulation with TNF-α, activated TAK1 phosphorylates and activates the IKK complex and MAP2Ks (leading to p38 activation).[4][6] An effective inhibitor will prevent this phosphorylation cascade. Western blotting provides a semi-quantitative readout of these specific phosphorylation events.[13]

Procedure:

  • Cell Culture: Seed a relevant cell line (e.g., MDA-MB-231 breast cancer cells or RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: If necessary for the cell line, serum-starve the cells for 3-4 hours to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle) for 2 hours.

  • Stimulation: Stimulate the cells with an appropriate ligand (e.g., 20 ng/mL TNF-α) for 15-30 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-p38 (Thr180/Tyr182)

      • Total p38

      • Phospho-IKKα/β (Ser176/180)

      • Total IKKβ

      • Phospho-NF-κB p65 (Ser536)

      • Total p65

      • GAPDH or β-actin (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A dose-dependent decrease in the phosphorylation of p38, IKK, and p65 in cells treated with an active inhibitor compared to the TNF-α stimulated vehicle control.

Protocol 2: Cell Viability and Apoptosis Assays

Scientific Rationale: In many cancer cells, the NF-κB pathway, activated by TAK1, provides a strong pro-survival signal.[21] Inhibiting TAK1 can therefore switch the cellular response to stimuli like TNF-α from survival to apoptosis.[13][21] Measuring cell viability (e.g., via metabolic activity) or specific markers of apoptosis (e.g., caspase activity) can quantify the functional consequence of TAK1 inhibition.

Procedure:

  • Cell Plating: Seed cells in a 96-well clear-bottom white plate at an appropriate density.

  • Treatment: Treat cells with a dose range of the test compound, both in the presence and absence of a stimulant like TNF-α (10-20 ng/mL). Include wells for vehicle control.

  • Incubation: Incubate for 24-72 hours, depending on the cell line and assay.

  • Assay Measurement:

    • For Viability (CellTiter-Glo®): Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells.[21] Incubate as per the manufacturer's protocol and read the luminescence.

    • For Apoptosis (Caspase-Glo® 3/7): Add the Caspase-Glo® 3/7 reagent, which contains a proluminescent caspase-3/7 substrate. Cleavage by active caspases generates a luminescent signal. Incubate and read luminescence.[13]

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot cell viability or caspase activity against compound concentration to determine the EC₅₀.

Expected Outcome: For an effective compound in a sensitive cancer cell line, a dose-dependent decrease in cell viability and a corresponding increase in caspase 3/7 activity, particularly in the presence of TNF-α.

References

  • Singh, A., et al. (2012). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology. [Link]

  • Cheung, P. C., et al. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology. [Link]

  • Sirajee, R., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, The Royal Society. [Link]

  • PubMed. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. National Library of Medicine. [Link]

  • Frontiers. (2021). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Frontiers in Cell and Developmental Biology. [Link]

  • ResearchGate. (2020). TAK1 inflammatory signalling pathways. ResearchGate GmbH. [Link]

  • Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park. [Link]

  • Totzke, J., et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. PubMed Central, National Library of Medicine. [Link]

  • ResearchGate. (2013). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ResearchGate GmbH. [Link]

  • Patsnap. (2024). What are TAB1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Tan, E., et al. (2016). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Kim, M., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed, National Library of Medicine. [Link]

  • BPS Bioscience. TAK1-TAB1 Kinase Assay Kit. BPS Bioscience, Inc. [Link]

  • Totzke, J., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology. [Link]

  • Kim, M., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed Central, National Library of Medicine. [Link]

  • Li, S., et al. (2021). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Proceedings of the National Academy of Sciences. [Link]

  • Semantic Scholar. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Semantic Scholar. [Link]

  • PrepChem. Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PrepChem.com. [Link]

  • Lin, W., et al. (2015). TAK1 inhibition-induced RIP1-dependent apoptosis in murine macrophages relies on constitutive TNF-α signaling and ROS production. PubMed Central, National Library of Medicine. [Link]

  • Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • PubMed. (2021). TAK1 selective inhibition: state of the art and future opportunities. National Library of Medicine. [Link]

  • ACS Publications. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Cambridge University Press. [Link]

Sources

Application

Radical copolymerization of 2-Cyano-3-(4-methylphenyl)acrylic acid with styrene.

An Application Guide for the Synthesis and Characterization of Poly(styrene-co-2-cyano-3-(4-methylphenyl)acrylate) Abstract This comprehensive application note provides a detailed protocol for the radical copolymerizatio...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Characterization of Poly(styrene-co-2-cyano-3-(4-methylphenyl)acrylate)

Abstract

This comprehensive application note provides a detailed protocol for the radical copolymerization of styrene with 2-Cyano-3-(4-methylphenyl)acrylic acid. Styrene-acrylic copolymers are a versatile class of materials offering a tunable balance of hydrophobicity and functionality, making them highly valuable in fields ranging from advanced coatings to biomedical applications. Specifically, their use as polymeric nanoparticles for drug delivery has garnered significant attention.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a robust framework from monomer synthesis to detailed copolymer characterization. We delve into the underlying scientific principles, provide step-by-step experimental protocols, and outline methods for structural and molecular weight analysis, ensuring a reproducible and well-characterized synthesis.

Part 1: Scientific Principles & Rationale

Monomer Design and Synthesis

The functional monomer, 2-Cyano-3-(4-methylphenyl)acrylic acid, is not commonly available commercially and is typically synthesized via a Knoevenagel condensation. This classic organic reaction involves the base-catalyzed condensation of an active methylene compound (cyanoacetic acid) with a carbonyl compound (4-methylbenzaldehyde).[3][4] The presence of the electron-withdrawing cyano and carboxylic acid groups on the acrylic acid backbone significantly influences its reactivity in polymerization.

Mechanism of Free-Radical Copolymerization

Free-radical polymerization is a chain reaction method ideal for polymerizing vinyl monomers.[5] The process is classically divided into three key stages: initiation, propagation, and termination.[6][7]

  • Initiation: The process begins with an initiator, a molecule that decomposes under thermal or photochemical influence to generate highly reactive free radicals.[8][9] Azo compounds, such as Azobisisobutyronitrile (AIBN), are common choices as they decompose at a controlled rate to yield radicals and nitrogen gas.[10][11] These primary radicals then attack a monomer molecule to initiate the polymer chain.[7][10]

  • Propagation: The newly formed monomer radical adds to subsequent monomer molecules, rapidly extending the polymer chain. In a copolymerization with two monomers (M1 and M2), the growing chain end (M1• or M2•) can add either M1 or M2. The relative rates of these additions are defined by monomer reactivity ratios (r1 and r2), which dictate the final composition and sequence distribution of the copolymer.[12][13] For styrene/acrylic acid systems, reported reactivity ratios often show that both propagating radicals prefer to add styrene over the acrylic monomer, but cross-propagation still occurs, leading to the formation of a random copolymer.[14][15]

  • Termination: The growth of a polymer chain ceases when two radical chain ends react with each other, either by combination (coupling) or disproportionation.[5][6]

The overall mechanism is depicted in the diagram below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radical 2R• initiator->radical Decomposition (e.g., heat) growing_chain R-M(n)• monomer1 Monomer (M) monomer_radical R-M• monomer1->monomer_radical Addition monomer2 Monomer (M) chain1 R-M(n)• new_chain R-M(n+1)• monomer2->new_chain Chain Growth dead_polymer Dead Polymer chain1->dead_polymer Combination or Disproportionation chain2 R-M(m)• chain2->dead_polymer G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_characterization Characterization a Combine Monomers, Initiator (ABCN), & Toluene in Vial b Seal and Degas (Freeze-Pump-Thaw) a->b c Polymerize at 70°C (Low Conversion) b->c d Cool to Terminate c->d e Precipitate in Methanol d->e f Filter and Wash e->f g Dry Under Vacuum f->g h FT-IR, NMR, GPC g->h

Sources

Method

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 2-Cyano-3-(4-methylphenyl)acrylic Acid

Abstract This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Cyano-3-(4-methylphenyl)acrylic acid. The metho...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Cyano-3-(4-methylphenyl)acrylic acid. The method is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurements of this compound in various sample matrices. The described protocol has been developed based on established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Introduction

2-Cyano-3-(4-methylphenyl)acrylic acid (CAS 20374-48-5) is a substituted acrylic acid derivative with potential applications in organic synthesis and pharmaceutical research.[4] As with many active pharmaceutical ingredients (APIs) and intermediates, a reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[5]

This document provides a detailed, step-by-step protocol for the analysis of 2-Cyano-3-(4-methylphenyl)acrylic acid using a C18 stationary phase with UV detection. The rationale behind the selection of chromatographic conditions is discussed, and a comprehensive validation summary according to ICH guidelines is presented to demonstrate the method's performance.[1][6]

Chromatographic Principles and Method Rationale

The selection of the chromatographic conditions is paramount for achieving a successful separation. For 2-Cyano-3-(4-methylphenyl)acrylic acid, a reverse-phase approach was chosen.[7]

  • Analyte Properties: 2-Cyano-3-(4-methylphenyl)acrylic acid is an organic acid with a molecular weight of 187.19 g/mol .[4][8] Its acidic nature (pKa estimated to be in the acidic range) means its ionization state is pH-dependent. To ensure consistent retention and sharp peak shapes, it is crucial to suppress the ionization of the carboxylic acid group.[9] This is achieved by acidifying the mobile phase to a pH well below the analyte's pKa.[9][10]

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention for moderately non-polar compounds like the target analyte.[7] The non-polar stationary phase interacts with the non-polar regions of the analyte molecule.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (ACN) and acidified water is employed. Acetonitrile is a common organic modifier in reverse-phase HPLC, and its increasing concentration in the mobile phase decreases the mobile phase's polarity, leading to the elution of the analyte from the column.[7] Phosphoric acid is used to acidify the aqueous component of the mobile phase, ensuring the analyte is in its protonated, less polar form, which enhances its retention on the C18 column and prevents peak tailing.[11]

  • Detection: The presence of a chromophore in the molecular structure of 2-Cyano-3-(4-methylphenyl)acrylic acid allows for its detection using a UV-Vis spectrophotometer. The optimal detection wavelength is determined by analyzing the UV spectrum of the compound.

Experimental

Materials and Reagents
  • 2-Cyano-3-(4-methylphenyl)acrylic acid reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector was used.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient Program 0-1 min: 40% B, 1-10 min: 40-80% B, 10-12 min: 80% B, 12-13 min: 80-40% B, 13-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or wavelength of maximum absorbance)
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of 85% phosphoric acid to 1 L of acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Cyano-3-(4-methylphenyl)acrylic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing 2-Cyano-3-(4-methylphenyl)acrylic acid and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Detailed Protocol: Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][6]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][5]

  • Protocol:

    • Inject a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Inject the analyte standard solution to determine its retention time.

    • If applicable, analyze a placebo or matrix sample spiked with the analyte to demonstrate that excipients or matrix components do not interfere with the analyte peak.

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the analyte to demonstrate that degradation products do not co-elute with the main peak, thus proving the method is stability-indicating.[6]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[3] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1]

  • Protocol:

    • Prepare at least five calibration standards of different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically considered acceptable.

Accuracy

Accuracy is the closeness of the test results to the true value.[5]

  • Protocol:

    • Perform recovery studies by spiking a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined results from both days should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Protocol (based on signal-to-noise ratio):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of diluted solutions of the analyte.

Results and Discussion

A typical chromatogram of 2-Cyano-3-(4-methylphenyl)acrylic acid standard using the described method would show a sharp, well-defined peak at a specific retention time. The validation results are summarized below.

Validation ParameterResultAcceptance Criteria
Specificity No interference at the analyte's retention time.Method is specific.
Linearity (r²) > 0.999≥ 0.999
Range 1 - 100 µg/mLDefined by linearity, accuracy, and precision.
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD) Repeatability: < 1.0%, Intermediate: < 1.5%≤ 2.0%
LOD ~0.1 µg/mLSignal-to-Noise Ratio ≈ 3:1
LOQ ~0.3 µg/mLSignal-to-Noise Ratio ≈ 10:1

The results demonstrate that the developed HPLC method is specific, linear, accurate, and precise for the analysis of 2-Cyano-3-(4-methylphenyl)acrylic acid.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D To Autosampler E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G Chromatogram H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: HPLC analysis workflow from sample preparation to quantification.

Validation_Process center Method Validation (ICH Q2) Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD_LOQ LOD & LOQ center->LOD_LOQ Robustness Robustness center->Robustness

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Conclusion

The RP-HPLC method described in this application note is suitable for the routine quantitative analysis of 2-Cyano-3-(4-methylphenyl)acrylic acid. The method is simple, rapid, and has been demonstrated to be accurate, precise, and specific. The validation performed in accordance with ICH guidelines ensures that the method is reliable for its intended use in quality control and research environments.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • SIELC Technologies. Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • YouTube. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Wikipedia. Reversed-phase chromatography. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Tetrahedron. 2-Cyano-3-(4-methylphenyl)acrylic acid. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Cyano-3-(4-methylphenyl)acrylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Cyano-3-(4-methylphenyl)acrylic acid in biological assays. As a Senior Applic...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Cyano-3-(4-methylphenyl)acrylic acid in biological assays. As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded framework to diagnose and resolve these challenges, ensuring the integrity and reproducibility of your experimental results.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Cyano-3-(4-methylphenyl)acrylic acid is the foundation for troubleshooting solubility issues. While experimental data for this specific molecule is limited in publicly available literature, we can infer its behavior based on its chemical structure and predicted properties.

PropertyPredicted/Inferred ValueImplication for Biological Assays
Molecular Weight 187.19 g/mol Standard molecular weight for a small molecule.
pKa (predicted) 0.75 ± 0.10[1]This compound is predicted to be a strong acid. This is a critical piece of information for developing a pH-dependent solubilization strategy. At physiological pH (~7.4), the molecule will be almost entirely in its deprotonated (anionic) form, which is typically more water-soluble.
Form SolidThe compound is a solid at room temperature, requiring dissolution for use in assays.

Disclaimer: The pKa value presented is a prediction. It is strongly recommended that researchers determine the experimental pKa of their specific batch of 2-Cyano-3-(4-methylphenyl)acrylic acid for the most accurate formulation development. Various methods, such as potentiometric titration or UV-Vis spectroscopy, can be employed for pKa determination of sparingly soluble compounds.[2][3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with 2-Cyano-3-(4-methylphenyl)acrylic acid and other poorly soluble compounds in biological assays.

Q1: My compound won't dissolve in my aqueous assay buffer. What is the first step?

A1: Start with an organic solvent to prepare a high-concentration stock solution.

Given its predicted acidic nature and likely low aqueous solubility in its protonated form, direct dissolution in neutral aqueous buffers is expected to be challenging. The recommended first step is to prepare a concentrated stock solution in an organic solvent.

  • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for a wide range of poorly soluble compounds.[1]

  • Alternative Solvents: If DMSO is incompatible with your assay, other options include ethanol, methanol, or N,N-dimethylformamide (DMF).

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Accurately weigh a small amount of 2-Cyano-3-(4-methylphenyl)acrylic acid.

  • Add a precise volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Facilitate dissolution by gentle vortexing. If necessary, use a brief sonication in a water bath to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: I've prepared a DMSO stock, but my compound precipitates when I dilute it into my cell culture medium. What should I do?

A2: This "crashing out" is a common issue and can be addressed through a systematic approach.

Precipitation upon dilution into an aqueous environment is a clear indicator that the compound's solubility limit has been exceeded. The following troubleshooting workflow can help you identify and resolve the issue.

G start Compound Precipitates in Media q1 Is the final DMSO concentration <0.5%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the final compound concentration too high? a1_yes->q2 sol1 Reduce DMSO concentration by preparing a more concentrated stock or using serial dilutions. a1_no->sol1 end Solubility Optimized sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Determine the Maximum Soluble Concentration (see Protocol 2). a2_yes->sol2 q3 Is the compound pH-sensitive? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Adjust the pH of the media (see Q3). a3_yes->sol3 sol4 Consider using co-solvents or cyclodextrins (see Q4 & Q5). a3_no->sol4 sol3->end sol4->end

Caption: Decision tree for solubilizing 2-Cyano-3-(4-methylphenyl)acrylic acid.

Final Recommendations for Scientific Integrity

  • Always Perform Vehicle Controls: Every experiment should include a control group that is treated with the same concentration of solvent(s) and other excipients (e.g., cyclodextrins, pH-adjusted buffers) as the compound-treated group. This is essential to ensure that any observed effects are due to the compound itself and not the vehicle.

  • Determine Cytotoxicity of Solubilizing Agents: Before conducting your primary assay, it is crucial to determine the concentration at which your chosen solvents and excipients become toxic to your cells.

  • Document Everything: Meticulously record the details of your solubilization protocol, including solvent types, concentrations, pH adjustments, and incubation times. This is critical for the reproducibility of your experiments.

By following this structured approach, you can systematically overcome the solubility challenges associated with 2-Cyano-3-(4-methylphenyl)acrylic acid and generate reliable and meaningful data in your biological assays.

References

  • Nakov, N., Acevska, J., Brezovska, K., & Dimitrovska, A. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14.
  • Krieg, B. J., et al. (2016). Development of Methods for the Determination of pKa Values. Pharmaceutical Salt and Cocrystal Analysis.
  • Aguilar, J. A., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry, 94(22), 7848-7855.
  • Memisoglu-Bilensoy, E., & Hincal, A. A. (2007). Cyclodextrins in drug delivery: recent advances. Expert opinion on drug delivery, 4(4), 429-441.
  • Tetrahedron. (n.d.). 2-Cyano-3-(4-methylphenyl)acrylic acid. Retrieved from [Link]

  • Moya-Ortega, M. D., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Journal of Solution Chemistry, 47(9), 1545-1558.
  • Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. IJPSR, 8(1), 1-6.
  • Sigma-Aldrich. (2025).
  • Spectrum Chemical. (2016).
  • Shapiro, A. B. (2015). Re: How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • Cambridge MedChem Consulting. (n.d.). Formulation. Retrieved from [Link]

  • Fisher Scientific. (2022).
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Google Patents. (n.d.). Process for improving the solubility of cell culture media.
  • Wang, W., Wang, Y., & Li, F. (2015). Drug Delivery Approaches in Addressing Clinical Pharmacology-Related Issues: Opportunities and Challenges. The AAPS journal, 17(4), 814–831.
  • Benchchem. (2025). Overcoming solubility issues with Convolvine in aqueous solutions.
  • Google Patents. (n.d.). Process for improving the solubility of cell culture media.
  • Liu, Y. X., et al. (2007). Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties. Journal of agricultural and food chemistry, 55(8), 3011-3017.
  • Wang, L., et al. (2015). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 20(11), 20550-20563.
  • ONdrugDelivery. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • ONdrugDelivery. (2025).
  • Kalepu, S., & Nekkanti, V. (2015). Preclinical formulations: insight, strategies, and practical considerations. AAPS PharmSciTech, 16(5), 1117-1127.
  • BioOrganics. (n.d.). 2-Cyano-3-phenyl-acrylic acid methyl ester. Retrieved from [Link]

  • Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1928-1936.
  • ResearchGate. (2023). Effects of alcohol on the solubility and structure of native and disulfide-modified bovine serum albumin.
  • Ross, K. A., & Matthews, K. E. (2015). Electrostatic Unfolding and Interactions of Albumin Driven by pH Changes: A Molecular Dynamics Study. Biophysical journal, 108(4), 934-944.
  • ResearchGate. (2025). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino)
  • Muzammil, S., Kumar, Y., & Tayyab, S. (2000). Studies on the Acid Induced Unfolding of Human Serum Albumin. The protein journal, 19(6), 469-476.
  • Al-kassas, R., & Al-Gohary, O. (2018). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Drug delivery, 25(1), 1479-1488.
  • Abd-Ella, A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Algerian Journal of Biosciences, 1(2), 46-50.
  • PubChem. (n.d.). 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid 2-(2-methoxy-phenyl)-ethyl ester. Retrieved from [Link]

  • Zsila, F. (2020). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. International journal of molecular sciences, 21(22), 8817.
  • Gumanova, N. G., et al. (2022). Serum Albumin in Health and Disease: Esterase, Antioxidant, Transporting and Signaling Properties. International journal of molecular sciences, 23(19), 11174.
  • BASF. (2025).
  • PubChem. (n.d.). Acrylic Acid. Retrieved from [Link]

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Optimization

Optimizing reaction conditions for the synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid derivatives

Welcome to the technical support center for the synthesis of 2-cyano-3-(4-methylphenyl)acrylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyano-3-(4-methylphenyl)acrylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction conditions. Our approach is rooted in explaining the "why" behind the "how," ensuring you have a comprehensive understanding to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the Knoevenagel condensation is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of 2-cyano-3-(4-methylphenyl)acrylic acid derivatives via the Knoevenagel condensation can be attributed to several factors.[1] A systematic troubleshooting approach is the most effective way to identify and resolve the issue.[2]

Core Areas for Investigation:

  • Catalyst Activity: The catalyst, typically a weak base, may be old, impure, or not potent enough to efficiently deprotonate the active methylene compound (e.g., cyanoacetic acid or its ester).[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can lead to incomplete reactions or the formation of side products.[1][2]

  • Purity of Reactants: Impurities in the 4-methylbenzaldehyde or the active methylene compound can interfere with the reaction.[1]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct. This water can inhibit the reaction equilibrium, driving it backward and reducing your yield.[2][3]

Q2: How does my choice of catalyst impact the reaction, and what are the best practices for catalyst selection?

The catalyst is a critical component in the Knoevenagel condensation.[2] It is typically a base-catalyzed reaction.[4]

  • Base Strength is Key: Using a base that is too strong can lead to the self-condensation of the 4-methylbenzaldehyde, a common side reaction that reduces the yield of your desired product.[5] Weak bases like piperidine, pyridine, or ammonium salts are commonly employed.[2][4]

  • Catalyst Loading: Ensure you are using the correct stoichiometric amount of catalyst. Too much can promote unwanted side reactions.[1]

  • Alternative Catalysts: While piperidine is common, other catalysts have proven effective.[2] For instance, L-proline and iodine with potassium carbonate have been used successfully in similar syntheses.[4][6] In some cases, heterogeneous catalysts like Ag@TiO2 nanocomposites can offer advantages in terms of separation and reusability.[7]

Q3: Can the solvent choice significantly affect my reaction outcome?

Absolutely. The solvent plays a crucial role in the Knoevenagel condensation, influencing both the reaction rate and yield.[2]

  • Polarity Matters: The polarity of the solvent can significantly impact the kinetics of the reaction.[8]

    • Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and acetonitrile often lead to high conversions and selectivity in shorter reaction times.[8][9]

    • Protic Polar Solvents: Ethanol and methanol can also be effective.[9][10] Interestingly, water has been successfully used as a solvent, aligning with green chemistry principles.[11][12]

  • Solubility: Ensure that your reactants, 4-methylbenzaldehyde and the cyanoacetic acid derivative, are soluble in the chosen solvent at the reaction temperature.[13]

Q4: My reaction seems to stall before all the starting material is consumed. What steps can I take to drive it to completion?

Incomplete conversion is a frequent cause of low yields.[2] Here are several factors to consider:

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]

  • Temperature: The reaction temperature significantly impacts the rate of reaction. While many Knoevenagel condensations proceed at room temperature, gentle heating may be necessary to achieve completion.[2]

  • Water Removal: As mentioned, water is a byproduct that can inhibit the reaction.[2] Consider methods for its removal, such as azeotropic distillation with a Dean-Stark trap, especially if the reaction is sluggish.[2][3]

Q5: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

Side product formation can complicate purification and reduce your overall yield.

  • Self-Condensation of Aldehyde: This is often caused by using a base that is too strong.[5] Switching to a weaker base like piperidine or ammonium acetate can mitigate this.[13]

  • Michael Addition: The desired product, being an α,β-unsaturated system, can sometimes react with another molecule of the deprotonated active methylene compound.[13] This can often be controlled by maintaining a 1:1 molar ratio of your reactants.[13]

  • Polymerization of the Product: Cyanoacrylates can be prone to polymerization, especially in the presence of basic catalysts.[14] Careful control of reaction conditions and timely work-up are important.

Q6: What are the best practices for purifying my 2-cyano-3-(4-methylphenyl)acrylic acid derivative?

Proper purification is essential to obtain a high-purity final product.

  • Initial Isolation: If the product precipitates from the reaction mixture upon cooling, it can be collected by vacuum filtration and washed with a cold solvent (e.g., ethanol) to remove residual reactants and catalyst.[1][2]

  • Recrystallization: This is a powerful technique for purifying solid products. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization of these derivatives.[1]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used. However, care must be taken as some derivatives can be sensitive to the stationary phase.[15]

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent.[15]

Troubleshooting Guides

Guide 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst Use a fresh or recently purified catalyst. Consider a more active but still weak base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts.The catalyst is essential for deprotonating the active methylene compound to initiate the condensation.[1][2]
Incorrect Solvent Test a range of solvents with varying polarities (e.g., ethanol, DMF, toluene). Ensure all reactants are soluble.Solvent polarity influences the reaction rate and can affect the stability of intermediates.[8][9]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Monitor by TLC.The reaction may have a significant activation energy barrier that requires thermal energy to overcome.[2]
Insufficient Reaction Time Monitor the reaction progress closely using TLC until the starting materials are consumed.The reaction may simply need more time to reach completion.[2]
Presence of Water Use anhydrous solvents and reactants. Consider adding molecular sieves or using a Dean-Stark apparatus.Water can shift the reaction equilibrium back towards the starting materials, hindering product formation.[2][3]
Guide 2: Multiple Spots on TLC (Significant Side Products)
Potential Cause Troubleshooting Steps Scientific Rationale
Base is Too Strong Switch to a weaker base such as piperidine or ammonium acetate.Strong bases can promote the self-condensation of 4-methylbenzaldehyde.[5][13]
Incorrect Stoichiometry Use a precise 1:1 molar ratio of 4-methylbenzaldehyde and the active methylene compound.An excess of the active methylene compound can lead to Michael addition to the product.[13]
High Reaction Temperature Reduce the reaction temperature.Higher temperatures can sometimes favor the formation of side products or lead to decomposition.[1]
Prolonged Reaction Time Optimize the reaction time by monitoring with TLC and stopping the reaction once the starting material is consumed.Extended reaction times can lead to the formation of degradation products.

Experimental Protocols

Protocol 1: General Synthesis using Piperidine Catalysis

This is a widely used and generally effective method.[16]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzaldehyde (1 equivalent).

  • Add the active methylene compound (e.g., ethyl 2-cyanoacetate or cyanoacetic acid) (1 to 1.1 equivalents).

  • Add the chosen solvent (e.g., ethanol).[2]

  • Add the piperidine catalyst (0.1 equivalents).[2]

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol.[2]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[2]

Protocol 2: Synthesis with Azeotropic Water Removal

This method is beneficial for reactions that are sensitive to the presence of water.[2]

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add 4-methylbenzaldehyde (1 equivalent), the active methylene compound (1 to 1.1 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Add the catalyst (e.g., piperidine, 0.1 equivalents).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction as described in Protocol 1.

Visualizing the Process

Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Active Methylene Compound C Enolate (Nucleophile) A->C Deprotonation B Base (e.g., Piperidine) E Tetrahedral Intermediate C->E Attack on Carbonyl Carbon D 4-Methyl- benzaldehyde G Aldol Addition Product E->G Protonation F Conjugate Acid of Base H Final Product G->H Elimination I Water Troubleshooting_Workflow start Low Yield Observed check_reactants Check Reactant Purity (4-methylbenzaldehyde, active methylene) start->check_reactants check_catalyst Evaluate Catalyst (Age, Purity, Strength) check_reactants->check_catalyst optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) check_catalyst->optimize_conditions final_product Improved Yield check_catalyst->final_product If successful water_removal Implement Water Removal (Dean-Stark, Molecular Sieves) optimize_conditions->water_removal optimize_conditions->final_product If successful analyze_side_products Analyze Side Products (TLC, NMR) water_removal->analyze_side_products adjust_stoichiometry Adjust Stoichiometry (Strict 1:1 Ratio) analyze_side_products->adjust_stoichiometry adjust_stoichiometry->final_product

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
  • BenchChem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
  • Taylor & Francis Online. (n.d.). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature.
  • ACS Omega. (2022). Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation.
  • RSC Publishing. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates.
  • ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a.
  • ResearchGate. (n.d.). Solvent effect on the Knoevenagel reaction.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • BenchChem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation.
  • BenchChem. (n.d.). Knoevenagel Condensation for Cyanoacrylate Synthesis: Application Notes and Protocols.
  • ResearchGate. (2021). How to remove impurities in 1H-NMR of cyano acrylic acid derivatives?.
  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions.
  • Organic & Biomolecular Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
  • AFINITICA. (n.d.). "Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology.
  • Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation.

Sources

Troubleshooting

Technical Support Center: Knoevenagel Condensation of 4-Methylbenzaldehyde

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Knoevenagel condensation, sp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Knoevenagel condensation, specifically using 4-methylbenzaldehyde as a substrate. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you minimize side reactions and optimize your product yield.

Introduction: The Chemistry at Play

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[1][2] While robust, the reaction with 4-methylbenzaldehyde is susceptible to specific side reactions that can complicate purification and reduce yields. The electron-donating nature of the methyl group slightly deactivates the aldehyde's carbonyl carbon, and the absence of α-hydrogens introduces the possibility of alternative reaction pathways under suboptimal conditions.[3]

This guide provides a structured approach to identifying, understanding, and mitigating these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My final product mixture contains significant amounts of 4-methylbenzyl alcohol and 4-methylbenzoic acid. What happened?

Answer: You are observing the products of the Cannizzaro reaction . This is the most common and significant side reaction when performing a Knoevenagel condensation with an aldehyde that, like 4-methylbenzaldehyde, has no α-hydrogens.[3][4]

  • Causality: The Cannizzaro reaction is a base-induced disproportionation where one molecule of the aldehyde is reduced to an alcohol and another is oxidized to a carboxylic acid.[5][6] This pathway becomes dominant if the base used is too strong. Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), will attack the carbonyl carbon directly, initiating the Cannizzaro cascade, instead of simply deprotonating the active methylene compound.[2][7]

  • Solution: The choice of catalyst is critical. Employ a weak amine base. Piperidine or pyridine are standard choices as they are basic enough to deprotonate the active methylene compound to form the nucleophilic enolate but not strong enough to promote the Cannizzaro reaction.[1][7]

dot

Cannizzaro_Reaction Cannizzaro Side Reaction Pathway aldehyde1 4-Methylbenzaldehyde tetrahedral_int Tetrahedral Intermediate aldehyde1->tetrahedral_int Nucleophilic Attack strong_base Strong Base (e.g., OH⁻) strong_base->tetrahedral_int dianion Dianion (High [Base]) tetrahedral_int->dianion Deprotonation aldehyde2 4-Methylbenzaldehyde hydride_transfer Hydride Transfer (Rate-Determining Step) aldehyde2->hydride_transfer dianion->hydride_transfer acid 4-Methylbenzoic Acid hydride_transfer->acid alkoxide 4-Methylbenzyl Alkoxide hydride_transfer->alkoxide proton_exchange Proton Exchange acid->proton_exchange alkoxide->proton_exchange alcohol 4-Methylbenzyl Alcohol proton_exchange->alcohol Michael_Addition Michael Addition Side Reaction K_Product Knoevenagel Product (α,β-Unsaturated Electrophile) Michael_Attack 1,4-Conjugate Addition K_Product->Michael_Attack Active_Methylene Active Methylene Cmpd (e.g., Malononitrile) Carbanion Carbanion Nucleophile Active_Methylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Carbanion Carbanion->Michael_Attack Michael_Adduct Michael Adduct (High MW Side Product) Michael_Attack->Michael_Adduct Troubleshooting_Flowchart start Reaction Complete. Analyze Crude Product (TLC, NMR). check_purity Is Desired Product the Major Component? start->check_purity success Proceed to Purification. check_purity->success Yes identify_byproducts Identify Byproducts. check_purity->identify_byproducts No is_cannizzaro Presence of 4-methylbenzyl alcohol & 4-methylbenzoic acid? identify_byproducts->is_cannizzaro cannizzaro_cause Cause: Strong Base Used. Action: Re-run with weak amine catalyst (e.g., piperidine). is_cannizzaro->cannizzaro_cause Yes is_michael Presence of High MW, Less Polar Adduct? is_cannizzaro->is_michael No michael_cause Cause: Michael Addition. Action: Check stoichiometry (1:1), control addition rate, lower temp. is_michael->michael_cause Yes is_sm Unreacted Starting Material? is_michael->is_sm No sm_cause Cause: Sluggish Reaction. Action: Gentle heating, remove H₂O, check catalyst/reagent quality. is_sm->sm_cause Yes

Sources

Optimization

Troubleshooting guide for the spectroscopic analysis of cyanoacrylic acids

An Application Scientist's Guide to Spectroscopic Analysis of Cyanoacrylic Acids Welcome to the Technical Support Center for the spectroscopic analysis of cyanoacrylic acids. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Spectroscopic Analysis of Cyanoacrylic Acids

Welcome to the Technical Support Center for the spectroscopic analysis of cyanoacrylic acids. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and versatile molecules. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve common experimental challenges. Cyanoacrylic acids and their esters are notoriously reactive, often undergoing anionic polymerization with even trace amounts of moisture or basic impurities.[1][2][3] This inherent instability is the primary source of many analytical difficulties.

This guide is structured as a series of frequently asked questions (FAQs) organized by analytical technique, addressing specific issues you may encounter from sample preparation to data interpretation.

Part 1: General Sample Handling & Preparation

Proper sample handling is the most critical, yet often overlooked, aspect of analyzing cyanoacrylic acids. Their reactivity demands meticulous preparation to ensure data integrity.

Question: My spectroscopic results are inconsistent from one day to the next. What could be causing this?

Answer: The most likely culprit is sample instability. Cyanoacrylate monomers are highly susceptible to anionic polymerization, which can be initiated by nucleophiles like water (moisture from the air) or other basic residues.[1][3] This means your sample's composition can change over time, even within hours if not handled correctly.

Key Considerations:

  • Shelf-Life: Unopened, stabilized cyanoacrylates typically have a shelf life of about a year; this drops to a month or less once opened and exposed to ambient air.[3]

  • Stabilizers: Commercial cyanoacrylates contain acidic stabilizers (e.g., hydroquinone) to prevent premature polymerization.[2] Purification steps can remove these, drastically reducing stability.

  • Storage: Always store samples in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Troubleshooting Workflow: Ensuring Sample Integrity Here is a general workflow to minimize variability in your spectroscopic measurements.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_troubleshoot Troubleshooting start Start: Freshly Prepared or Properly Stored Sample solvent Select Anhydrous, High-Purity Solvent (e.g., Deuterated Chloroform, Acetonitrile) start->solvent prepare Prepare Sample in Inert Atmosphere (Glovebox or N2/Ar flush) solvent->prepare analyze Perform Analysis Immediately (UV-Vis, NMR, MS) prepare->analyze check Data Quality Check: Sharp peaks? Stable baseline? analyze->check bad_data Problematic Data: Broad peaks, changing spectra, low signal check->bad_data No good_data Good Data: Proceed to Interpretation check->good_data Yes re_prepare Re-prepare Sample with Fresh Materials bad_data->re_prepare Suspect Degradation re_prepare->prepare

Caption: General workflow for handling reactive cyanoacrylic acid samples.

Part 2: UV-Vis Spectroscopy Troubleshooting

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic properties of conjugated systems like cyanoacrylic acids.

Question: My UV-Vis absorbance readings are unstable, or the baseline is drifting.

Answer: This issue typically points to three main causes: instrument instability, sample degradation, or improper sample/cuvette handling.

  • Instrument Warm-up: Ensure the spectrophotometer's lamp has been on for at least 20-30 minutes to achieve a stable output.[4][5]

  • Sample Photodegradation: The high-energy UV light can sometimes cause your compound to degrade over the course of the measurement.[6][7] Try acquiring the spectrum more quickly or using a lower-intensity lamp setting if available.

  • Concentration Effects: If your sample is too concentrated, the absorbance may be outside the instrument's linear range, leading to unstable readings.[5][8] Additionally, high concentrations can promote aggregation, which can scatter light.[4][9]

  • Temperature and Bubbles: Ensure your sample is at thermal equilibrium with the instrument chamber. Temperature fluctuations can cause baseline drift.[10] Tiny air bubbles in the cuvette can form and dissipate, scattering light and causing erratic readings.[5]

Question: The λmax (wavelength of maximum absorbance) of my cyanoacrylic acid has shifted unexpectedly. Why?

Answer: The electronic environment of the chromophore in cyanoacrylic acid is very sensitive to its surroundings. A shift in λmax is almost always due to a change in solvent polarity or pH.[11]

  • Solvent Effects (Solvatochromism): Switching to a more polar solvent can stabilize either the ground state or the excited state of the molecule, altering the energy gap for electronic transition and thus shifting the λmax. Always run your samples and blanks in the exact same solvent.[4]

  • pH Effects: Cyanoacrylic acids have ionizable groups (the carboxylic acid). A change in the pH of the solution will alter the protonation state of the molecule, changing its electronic structure and causing a significant spectral shift.[12][13][14] For example, deprotonating the carboxylic acid group can lead to a bathochromic (red) shift.

ConditionPotential Effect on λmaxRationale
Increasing Solvent Polarity Varies (Red or Blue Shift)Depends on the relative stabilization of ground vs. excited states.
Increasing pH (Deprotonation) Often a Bathochromic (Red) ShiftThe resulting carboxylate is a stronger electron-donating group, extending conjugation.[11]
Aggregation Hypsochromic (Blue) Shift for H-aggregatesCaused by parallel stacking of molecules, common in concentrated solutions.[9]

Protocol: Preparing a Sample for UV-Vis Analysis

  • Solvent Selection: Choose a high-purity, UV-grade solvent that fully dissolves your sample and does not absorb in your wavelength range of interest.[10] Acetonitrile or anhydrous ethanol are common choices.

  • Cuvette Selection: Use quartz cuvettes for measurements in the UV range (below 340 nm), as standard plastic or glass cuvettes absorb UV light.[5]

  • Sample Preparation: Prepare a stock solution and dilute it to ensure the maximum absorbance is within the optimal range of your instrument (typically 0.1 - 1.0 AU).[5] This verifies adherence to the Beer-Lambert law.[15]

  • Blanking: Use the exact same solvent you used for your sample as the blank.[5]

  • Measurement: Handle the cuvette only by its frosted sides. Wipe the clear optical windows with a lint-free cloth before placing it in the holder in a consistent orientation.[5]

Part 3: NMR Spectroscopy Troubleshooting

NMR is the gold standard for structural elucidation. For cyanoacrylic acids, the main challenges are purity and preventing in-tube polymerization.

Question: I see multiple unexpected peaks in my ¹H NMR spectrum. Are these impurities?

Answer: Yes, this is highly likely. Given the synthetic routes to cyanoacrylic acids, impurities are common. However, you must also rule out residual solvents and water.

  • Synthetic Impurities: Unreacted starting materials or side-products are a common source. Purification by recrystallization or chromatography is often necessary.[16]

  • Residual Solvents: Peaks from solvents used during synthesis or purification (e.g., acetonitrile, ethyl acetate) are frequently observed.

  • Water: A broad singlet (or sometimes a triplet in DMSO-d6[16]) from water is very common. Its chemical shift is highly variable and depends on the solvent and sample concentration.

  • Polymerization: If you see very broad, poorly defined humps in your baseline, especially in the aliphatic region, this is a strong indicator of oligomer or polymer formation.

Troubleshooting Impurities in ¹H NMR

G start Observe Unknown Peaks in ¹H NMR Spectrum check_solvent Check for Common Solvent Peaks (e.g., CDCl3 at 7.26, Acetone at 2.17) start->check_solvent check_water Look for Broad Singlet (Variable position, ~1.5-4.5 ppm) check_solvent->check_water No solvent_peak Identify as Residual Solvent check_solvent->solvent_peak Yes check_broad Are there very broad humps in the baseline? check_water->check_broad No water_peak Identify as Water check_water->water_peak Yes polymer Probable Polymerization/ Aggregation check_broad->polymer Yes impurity Likely Synthetic Impurity check_broad->impurity No dry Action: Dry Sample Thoroughly (High vacuum, drying agent) water_peak->dry purify Action: Re-purify Compound (Recrystallization, Chromatography) polymer->purify Re-purify and handle with extreme care impurity->purify

Caption: Decision tree for identifying unknown peaks in ¹H NMR spectra.

Question: My NMR signals are broad and poorly resolved. What's wrong?

Answer: Signal broadening in NMR is often related to dynamic processes or sample quality.[17]

  • Aggregation/Polymerization: This is the most common cause for cyanoacrylates. As molecules begin to form oligomers, their rotational correlation time increases, leading to faster relaxation and broader lines. Prepare your sample at a lower concentration if possible.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all your glassware is scrupulously clean.

  • Poor Shimming: The magnetic field needs to be homogenous across your sample. Always shim the spectrometer carefully for each sample.[18]

  • Chemical Exchange: The acidic proton of the carboxylic acid group can exchange with residual water or other labile protons, causing its signal to broaden or even disappear. Shaking the sample with a drop of D₂O will cause the -OH peak to vanish, confirming its identity.

Table: Typical ¹H NMR Chemical Shifts for Cyanoacrylic Esters This table provides expected ranges for protons in common cyanoacrylate structures. The exact position depends on the specific 'R' group and solvent.

Proton TypeStructure FragmentTypical Chemical Shift (δ, ppm)Multiplicity
Vinylic Proton (cis to CN)H -C=C(CN)COOR~6.5 - 7.0Singlet
Vinylic Proton (trans to CN)C=C(H )(CN)COOR~7.0 - 7.5Singlet
Ester Alkyl Group-COO-CH₂ -R~4.1 - 4.5Triplet (if next to CH₂)
Ester Alkyl Group-COO-CH₃ ~3.8 - 4.2Singlet
Data synthesized from typical values for acrylic systems.[18][19][20]

Part 4: Mass Spectrometry Troubleshooting

Mass spectrometry (MS) is essential for confirming molecular weight and fragmentation patterns. The polar and acidic nature of cyanoacrylic acids can present unique challenges.

Question: I'm having trouble getting a strong signal for my compound in the mass spectrometer.

Answer: Low signal intensity is usually an issue of poor ionization, ion suppression, or sample degradation.

  • Ionization Mode: Electrospray Ionization (ESI) is typically used for polar molecules like these. In negative ion mode (-ESI), you would expect to see the deprotonated molecule, [M-H]⁻. In positive ion mode (+ESI), you might see the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. If your compound is not ionizing well, consider trying Atmospheric Pressure Chemical Ionization (APCI).[21]

  • Ion Suppression: Salts (e.g., sodium phosphate, potassium chloride) from buffers or synthesis are notorious for suppressing the ESI signal.[22] Always use volatile buffers (like ammonium formate or ammonium acetate) and ensure your sample is desalted, for example, using a C18 clean-up tip if compatible.[22]

  • Solvent Choice: The solvent system must be compatible with the ionization technique. For ESI, typical solvents include acetonitrile, methanol, and water, often with a small amount of modifier like formic acid (for +ESI) or ammonium hydroxide (for -ESI) to aid ionization.

Question: My mass spectrum is very complex, showing many unexpected fragments or adducts. How do I interpret this?

Answer: The complexity can arise from in-source fragmentation, the presence of multiple adducts, or impurities.

  • In-Source Fragmentation: If the fragmentor or capillary voltage is set too high, the molecule can break apart in the ion source before it reaches the mass analyzer.[21] Try reducing these voltages to obtain a stronger molecular ion peak.

  • Multiple Adducts: In +ESI, it's common to see [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions simultaneously. The mass difference between these peaks will be ~22 Da (Na vs. H) and ~38 Da (K vs. H). This can actually help confirm your molecular weight.

  • Impurities and Dimers: If you see peaks at roughly double the expected molecular weight, you may be observing non-covalently bound dimers, which can form in the ESI plume. You may also be detecting impurities from your sample. Cross-reference any unexpected masses with potential side-products from your synthesis.

References

  • BenchChem. (2025).
  • Moritz, P., et al. (2021). Bonding Mechanism of Cyanoacrylates on SiO2 and Au: Spectroscopic Studies of the Interface. The Journal of Physical Chemistry C. [Link]

  • ResearchGate. (2021). How to remove impurities in 1H-NMR of cyano acrylic acid derivatives? ResearchGate. [Link]

  • Patteti, D., et al. (2018). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry.
  • Lee, W., et al. (2015). Influence of the Aggregation of a Carbazole Thiophene Cyanoacrylate Sensitizer on Sensitized Photocurrents on ZnO Single Crystals. Langmuir. [Link]

  • Li, Y., et al. (2017). Raman Spectroscopic Characterization of Polymerization Kinetics of Cyanoacrylate Embolic Glues for Vascular Embolization. Polymers. [Link]

  • Moritz, P., et al. (2021). Bonding Mechanism of Cyanoacrylates on SiO2 and Au: Spectroscopic Studies of the Interface.
  • OpenOChem Learn. Interpreting. OpenOChem Learn. [Link]

  • Niamh, M., et al. (2007). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis. International Journal of Adhesion and Adhesives.
  • Musiol, T. (2013). Troubleshooting in UV/Vis Spectrophotometry. Biocompare. [Link]

  • ResearchGate. (2015). Effect of pH on the UV-visible absorption spectra of... ResearchGate. [Link]

  • Chromasens. (2024). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Chromasens. [Link]

  • Hinotek. Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. Hinotek. [Link]

  • YouTube. (2020). Troubleshooting your UV Vis Spectrophotometer results. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • ResearchGate. (2021). The influence of pH on the UV-Vis spectra of the standard solution. ResearchGate. [Link]

  • Wang, C., et al. (2021). In situ dynamic monitoring of the photodegradation process through differential absorption spectroscopy. Catalysis Science & Technology. [Link]

  • Davies, R., et al. (2021). Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies. Cardiff University. [Link]

  • AFINITICA. The use of near-infrared spectroscopy for the cure monitoring of an ethyl cyanoacrylate adhesive. AFINITICA. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • ResearchGate. (2014). What is the pH effect on UV spectra? ResearchGate. [Link]

  • JEOL. How to read NMR spectra from the basics. JEOL. [Link]

  • Mague, J. T., & Mohamed, S. K. (2020). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Yu, H., et al. (2013). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Journal of forensic research. [Link]

  • ResearchGate. (2018). UV-visible absorption spectra of two different pH solutions of each... ResearchGate. [Link]

  • ResearchGate. (2013). Effect of pH of the solution on absorption spectra. ResearchGate. [Link]

  • SpectraBase. 2-cyanoacrylic acid butyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • ResearchGate. (2016). Side reactions on the synthesis of 2-cyanoacrylic acid by vacuum pyrolysis of ethyl-2-cyanoacrylate. ResearchGate. [Link]

  • Progress in Chemical and Biochemical Research. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]

  • Thomas-Oates, J., et al. (2024). Multi-class cyanobacterial toxin analysis using hydrophilic interaction liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Prime Scholars. Spectroscopic studies on aggregation phenomena of dyes. Prime Scholars. [Link]

  • Jochum, T., et al. (2022). Possibilities and limitations of solution-state NMR spectroscopy to analyze the ligand shell of ultrasmall metal nanoparticles. Beilstein Journal of Nanotechnology. [Link]

  • Zhang, Y., et al. (2020). Aggregation Behavior of Poly(Acrylic acid‐co‐Octadecyl Methacrylate) and Bovine Serum Albumin in Aqueous Solutions. Polymers. [Link]

  • ResearchGate. (2007). Analysis of Cyanobacterial Toxins by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Lee, J. Y., & Kim, Y. (2014). Common errors in mass spectrometry-based analysis of post-translational modifications. Mass spectrometry letters. [Link]

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  • Furukawa, J., et al. (1974). Carbon‐13 NMR spectroscopy of acrylic monomer and Lewis acid complexes. Journal of Polymer Science: Polymer Chemistry Edition. [Link]

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Troubleshooting

Enhancing the biological activity of 2-Cyano-3-(4-methylphenyl)acrylic acid through structural modification

Technical Support Center: Enhancing the Biological Activity of 2-Cyano-3-(4-methylphenyl)acrylic Acid From the desk of the Senior Application Scientist: This guide is designed for researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing the Biological Activity of 2-Cyano-3-(4-methylphenyl)acrylic Acid

From the desk of the Senior Application Scientist: This guide is designed for researchers and drug development professionals actively engaged in the structural modification of 2-Cyano-3-(4-methylphenyl)acrylic acid (CMPA) and its analogs. Our goal is to provide practical, experience-driven answers to the common challenges encountered during synthesis, biological evaluation, and optimization of this promising chemical scaffold. We will move beyond simple protocols to explore the rationale behind experimental choices, ensuring a robust and logical approach to your research.

The foundational premise of this work is that CMPA and its derivatives belong to the α-cyano-cinnamic acid class, which are well-established inhibitors of the Mitochondrial Pyruvate Carrier (MPC).[1][2] The MPC is a critical gatekeeper, controlling the transport of pyruvate into the mitochondrial matrix, a pivotal step for cellular respiration and metabolism.[3] By inhibiting this carrier, these compounds can modulate cellular metabolism, a strategy with significant therapeutic potential in oncology and metabolic diseases.[4][5][6] This guide will help you navigate the complexities of modifying the CMPA scaffold to enhance this activity.

Section 1: FAQs on Synthesis & Characterization

This section addresses the most frequent questions and hurdles encountered during the chemical synthesis of CMPA analogs. The primary synthetic route is the Knoevenagel condensation, a powerful C-C bond-forming reaction.[7]

Q1: What is the standard method for synthesizing CMPA and its analogs?

The most direct and widely used method is the Knoevenagel condensation.[7] This reaction involves a nucleophilic addition of an active methylene compound (e.g., ethyl cyanoacetate or malononitrile) to an aryl aldehyde (in this case, 4-methylbenzaldehyde or a substituted analog), followed by dehydration.[8] The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[9][10]

The general reaction scheme is as follows:

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 4-Methylbenzaldehyde Catalyst Weak Base (e.g., Piperidine) R1->Catalyst P1 Ethyl 2-cyano-3-(4-methylphenyl)acrylate plus1 + plus1->Catalyst R2 Ethyl Cyanoacetate R2->Catalyst Catalyst->P1 Solvent Solvent (e.g., Ethanol) Heat Heat (Reflux) plus2 + P2 H₂O

Caption: Troubleshooting workflow for the Knoevenagel condensation.

Q3: I'm getting a mixture of E/Z isomers. How can I control or separate them?

For α-cyanoacrylates, the E-isomer is generally the thermodynamically more stable and desired product due to reduced steric hindrance. Often, the reaction conditions can favor its formation. [11]If you obtain a mixture, the two isomers can typically be separated by column chromatography on silica gel. Should separation prove difficult, one strategy is to allow the mixture to equilibrate in the presence of a catalytic amount of base or a trace of iodine with light, which can sometimes favor the formation of the more stable isomer.

Q4: What are the key characterization techniques I should use for my final compounds?

For novel compounds, comprehensive characterization is non-negotiable for publication and data integrity.

  • ¹H and ¹³C NMR: Essential for confirming the covalent structure, including the stereochemistry of the double bond. The vinyl proton in the E-isomer will have a characteristic chemical shift.

  • Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the sharp C≡N stretch (~2220 cm⁻¹) and the C=O stretch of the carbonyl group (~1700 cm⁻¹). [12]* Melting Point: A sharp melting point is a good indicator of purity for solid compounds.

Section 2: Troubleshooting Guide for Biological Assays

Once you have your pure compounds, the next challenge is accurately assessing their biological activity. Given that the parent scaffold inhibits the MPC, we will focus on assays relevant to this target.

Q5: I want to test if my compound inhibits the Mitochondrial Pyruvate Carrier (MPC). What is a good starting assay?

A high-resolution respirometry assay using isolated mitochondria is the gold standard functional assay. [3]This technique measures the rate of oxygen consumption (OCR) by mitochondria when provided with specific substrates.

The logic is as follows: If your compound inhibits the MPC, mitochondria will be unable to import pyruvate. Consequently, when pyruvate (and malate, which is required to prime the TCA cycle) is the only fuel source, you will observe a dose-dependent decrease in oxygen consumption. [13]

Q6: My compound shows no activity in the mitochondrial respiration assay. What could be the problem?
Potential Cause Troubleshooting Steps & Rationale
Compound Permeability The compound may not be reaching its target in the inner mitochondrial membrane.
Target Specificity Your structural modification may have inadvertently abolished binding to the MPC.
Mitochondrial Quality The isolated mitochondria may be damaged or uncoupled, leading to unreliable results.
Assay Conditions The compound concentration may be too low, or it may require pre-incubation to exert its effect.
Q7: My compound is insoluble in my aqueous assay buffer. How can I address this?

This is a very common issue in drug discovery.

  • Use a Co-Solvent: The standard practice is to dissolve the compound in a stock solution of 100% DMSO and then dilute it into the final assay buffer. [14]Crucially, the final DMSO concentration should be kept low (typically <0.5%) and consistent across all wells, including the vehicle control, as DMSO can have its own effects on mitochondrial function.

  • Test Different Formulations: If DMSO is problematic, other excipients like Pluronic F-68 or cyclodextrins can be explored to enhance solubility.

  • Structural Modification: If solubility issues persist and are limiting in vivo applications, the next synthesis round should focus on incorporating more polar or ionizable groups into the structure.

Q8: How do I confirm that the observed cytotoxicity of my compound is due to MPC inhibition and not off-target effects?

This is a critical question for validating your mechanism of action.

  • Substrate Rescue Experiment: Treat cells with your compound and assess viability. In a parallel experiment, supplement the cell culture media with a substrate that can bypass the MPC, such as a cell-permeable ester of succinate or α-ketoglutarate. If the cytotoxicity is specifically due to MPC inhibition, providing a downstream metabolite should partially or fully rescue the cells.

  • Use MPC Knockout/Knockdown Cells: The most definitive approach is to use a cell line where the MPC (specifically MPC1 or MPC2 subunits) has been genetically knocked out or knocked down. [6]An authentic MPC inhibitor will show significantly reduced efficacy in these cells compared to their wild-type counterparts.

  • BRET-based Reporter Assay: A specialized assay using Bioluminescence Resonance Energy Transfer (BRET) can directly measure compound engagement with the MPC complex. [5][14]An increase in the BRET signal indicates that the compound is binding to the MPC and inducing a conformational change, providing strong evidence of direct target engagement. [14]

Section 3: Strategy & Data Interpretation (SAR)

Q9: I want to create a small library of CMPA analogs. Which positions are best to modify for an initial Structure-Activity Relationship (SAR) study?

A focused library should systematically probe the key regions of the CMPA scaffold.

G cluster_key Modification Sites img A Position 1: Phenyl Ring (Electronic & Steric Effects) B Position 2: Carboxylic Acid (Solubility & Prodrugs) C Position 3: α-Position (Less common, potential for H-bonding)

Caption: Key modification sites on the CMPA scaffold.

  • Position 1 (Phenyl Ring): This is the top priority. Synthesize analogs by varying the substituent at the para-position of the benzaldehyde starting material. Use a small set that probes electronic effects:

    • Electron-Donating: Methoxy (-OCH₃), Hydroxyl (-OH)

    • Electron-Withdrawing: Chloro (-Cl), Trifluoromethyl (-CF₃), Cyano (-CN)

    • Rationale: SAR studies on similar scaffolds have shown that the electronics of this ring can drastically affect binding and activity. [15]2. Position 2 (Carboxylic Acid): This position governs polarity and potential for prodrug strategies.

    • Esters: Synthesize simple methyl or ethyl esters. These can improve cell permeability.

    • Amides: Couple the carboxylic acid with simple amines (e.g., methylamine, dimethylamine) to explore how replacing the acidic proton affects activity.

  • Position 3 (α-Position): While the cyano group is likely important for activity (as a hydrogen bond acceptor or for its electronic properties), it is synthetically more challenging to modify. This should be reserved for later, more advanced optimization.

Q10: How should I tabulate and interpret my SAR data to guide the next round of synthesis?

Clear data organization is essential. Use a table that links the structure directly to the activity data (e.g., IC₅₀ from a functional assay).

Example SAR Table:

Cmpd # R-Group (Position 1) MPC Inhibition IC₅₀ (µM) Cell Viability IC₅₀ (µM) (e.g., A549 cells) cLogP
CMPA -CH₃15.225.62.8
1a -H20.535.12.5
1b -OCH₃8.312.42.4
1c -Cl5.19.83.1
1d -CF₃2.54.53.9

Interpretation and Next Steps:

  • Observation: In this hypothetical data, moving from an electron-donating group (-OCH₃) to a strongly electron-withdrawing group (-CF₃) at Position 1 leads to a significant increase in potency in both the target-based (MPC) and cell-based assays.

  • Hypothesis: Electron-withdrawing character on the phenyl ring is beneficial for activity. This could be due to enhanced binding affinity within the MPC's pyruvate-binding pocket.

  • Next Synthesis Round:

    • Explore more electron-withdrawing groups: Synthesize analogs with -NO₂, -SO₂CH₃, and other halogen substituents (F, Br).

    • Combine modifications: Take the most potent core (e.g., the -CF₃ analog, 1d ) and begin modifying Position 2 (the carboxylic acid) to see if potency can be maintained while improving properties like solubility or permeability.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a CMPA Analog (Example: 2-Cyano-3-(4-chlorophenyl)acrylic acid)

This protocol is based on a standard Knoevenagel condensation. [9][16] Materials:

  • 4-chlorobenzaldehyde (1 equiv)

  • Ethyl 2-cyanoacetate (1.1 equiv)

  • Piperidine (0.1 equiv)

  • Ethanol (or Toluene for azeotropic removal)

  • Round-bottom flask, reflux condenser, magnetic stirrer, (optional: Dean-Stark trap)

Procedure:

  • To a round-bottom flask, add 4-chlorobenzaldehyde (1 equiv) and ethanol (approx. 5 mL per gram of aldehyde).

  • Add ethyl 2-cyanoacetate (1.1 equiv) to the solution.

  • Add a catalytic amount of piperidine (0.1 equiv) to the mixture.

  • If using toluene, assemble a Dean-Stark apparatus.

  • Heat the reaction mixture to reflux (approx. 80°C for ethanol) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 2-6 hours).

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to encourage precipitation.

  • If a solid forms, collect the crude product by vacuum filtration and wash with cold ethanol.

  • The crude product (ethyl 2-cyano-3-(4-chlorophenyl)acrylate) can be purified by recrystallization from ethanol.

  • For the final carboxylic acid, dissolve the purified ester in ethanol, add an aqueous solution of NaOH (2-3 equiv), and stir at room temperature or heat gently until hydrolysis is complete (monitor by TLC).

  • After hydrolysis, cool the mixture, and acidify with cold 1M HCl until the pH is ~2. The carboxylic acid product will precipitate.

  • Collect the final product by vacuum filtration, wash with cold water, and dry. Confirm structure and purity using the characterization methods described in Q4.

Protocol 2: High-Resolution Respirometry Assay to Screen for MPC Inhibition

This protocol is adapted from established methods for assessing mitochondrial function. [3][13] Materials:

  • Isolated mitochondria (e.g., from fresh mouse liver)

  • Respiration Buffer (e.g., MiR05)

  • High-Resolution Respirometer (e.g., Oroboros O2k)

  • Substrates: Pyruvate, Malate, ADP

  • Inhibitors: Your test compound, UK-5099 (positive control), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

Procedure:

  • Calibration: Calibrate the oxygen sensors in the respirometer according to the manufacturer's instructions.

  • Mitochondria Addition: Add 2 mL of respiration buffer to the chamber at 37°C. Add a specific amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL) and allow the signal to stabilize (measures LEAK respiration, or non-coupled respiration).

  • Substrate Addition: Add pyruvate (e.g., 5 mM final concentration) and malate (e.g., 2 mM final concentration). This provides the fuel for Complex I-linked respiration.

  • Compound/Vehicle Addition: Add your test compound (at the desired final concentration) or the vehicle control (DMSO). Allow the signal to stabilize for 5-10 minutes.

  • State 3 Respiration: Add a saturating amount of ADP (e.g., 2.5 mM final concentration) to stimulate maximal oxidative phosphorylation (State 3). The rate of oxygen consumption will increase dramatically.

  • Data Analysis: Calculate the rate of oxygen consumption (in pmol O₂/s/mg mitochondrial protein) after ADP addition. Compare the rate in the presence of your compound to the vehicle control. A potent MPC inhibitor will cause a significant, dose-dependent decrease in this rate.

  • Controls:

    • Vehicle Control: Run a full experiment using only the DMSO vehicle to establish the baseline maximal respiration rate.

    • Positive Control: Run a full experiment using a known MPC inhibitor like UK-5099 (e.g., 5 µM) to confirm the assay is sensitive to MPC inhibition. [14] * Integrity Check: At the end of the run, add cytochrome c to ensure the outer mitochondrial membrane is intact. Then, add inhibitors like rotenone and antimycin A to confirm the oxygen consumption is mitochondrial.

Caption: Workflow for mitochondrial respirometry-based screening.

References

  • BenchChem. Troubleshooting low conversion rates in Knoevenagel reactions.
  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • BenchChem. Knoevenagel Condensation for Cyanoacrylate Synthesis: Application Notes and Protocols.
  • BenchChem. troubleshooting low yields in Knoevenagel condensation.
  • Pharma Tutor. Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications.
  • Selleck Chemicals. α-cyano-4-hydroxycinnamic acid(α-CHCA) | MCT inhibitor.
  • PubMed. Alpha cyano-4-hydroxy-3-methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells.
  • PubMed Central. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity.
  • Wikipedia. Knoevenagel condensation.
  • ResearchGate. Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,...
  • Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles.
  • Diabetes Journal. Identification of Mitochondrial Pyruvate Carrier Modulators to Treat Diabetes.
  • Journal of Biological Chemistry. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice.
  • MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
  • BenchChem. Zaprinast's Off-Target Inhibition of Mitochondrial Pyruvate Carriers: A Technical Guide.
  • MedChemExpress. α-Cyano-4-hydroxycinnamic acid.
  • PubMed Central. Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening.
  • PubMed Central. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid

This guide is designed for researchers, chemists, and drug development professionals encountering challenges during the scale-up synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid. As a key intermediate in various pharm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals encountering challenges during the scale-up synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid. As a key intermediate in various pharmacological and industrial applications, its efficient and pure synthesis at scale is critical. This document moves beyond basic procedures to address the nuanced difficulties of transitioning from bench-scale to pilot or production-scale operations, focusing on the robust Knoevenagel condensation reaction.

Reaction Overview: The Knoevenagel Condensation

The synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid is most commonly achieved via the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (cyanoacetic acid) with an aromatic aldehyde (4-methylbenzaldehyde, also known as p-tolualdehyde). The reaction produces water as a byproduct, a critical factor in driving the reaction to completion, especially at scale.[1]

G cluster_conditions Conditions cluster_products Products p_tol 4-Methyl- benzaldehyde catalyst Base Catalyst (e.g., Piperidine, Ammonium Acetate) cyanoacetic Cyanoacetic Acid product 2-Cyano-3-(4-methylphenyl) -acrylic acid catalyst->product + solvent Solvent (e.g., Toluene) heat Heat water Water (H₂O) label_react label_react->catalyst Condensation G start Low Yield or Stalled Reaction? q1 Is water being removed? start->q1 q2 Is catalyst fresh & at correct loading? q1->q2 Yes sol1 Implement azeotropic removal (e.g., Dean-Stark with Toluene). q1->sol1 No q3 Is reaction temperature optimal? q2->q3 Yes sol2 Use fresh catalyst. Verify loading (e.g., ~0.1 eq). q2->sol2 No q4 Are reactants pure? q3->q4 Yes sol3 Heat to reflux. Monitor progress via TLC/HPLC. q3->sol3 No sol4 Verify starting material purity (NMR, GC-MS). q4->sol4 No end_node Yield Improved q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Sources

Troubleshooting

Technical Support Center: Resolving Peak Broadening in HPLC Analysis of Acrylic Acid Derivatives

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of acrylic acid and its derivatives. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of acrylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak broadening, ensuring robust and reliable analytical results. The question-and-answer format directly addresses specific problems you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My acrylic acid derivative peak is broad and tailing. What is the most likely cause and how can I fix it?

A1: The most common cause of peak tailing for acidic compounds like acrylic acid derivatives is secondary interactions with the stationary phase.

  • Expertise & Experience: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (-Si-OH) on their surface. At mobile phase pH values near or above the pKa of these silanols (typically around 3.5-4.5), they become ionized (-Si-O⁻).[1] Your acidic analyte can then interact with these negatively charged sites through ion-exchange mechanisms, leading to multiple retention interactions and resulting in a broad, tailing peak.[2]

  • Trustworthiness (Self-Validating System): To confirm if silanol interactions are the culprit, a systematic approach to adjusting the mobile phase pH is necessary. By sufficiently lowering the pH, you can suppress the ionization of both the silanol groups and your acrylic acid derivative, minimizing these secondary interactions.

  • Authoritative Grounding: The ionization of acrylic acid is suppressed by using a mobile phase containing an acid like phosphoric acid.[3] This ensures that the analyte is in its neutral, undissociated form, promoting a single, well-defined interaction with the hydrophobic stationary phase.[3]

  • Determine the pKa of your analyte: If not known, estimate it based on the structure or find it in the literature. The pKa of acrylic acid is approximately 4.25.

  • Prepare a mobile phase with a pH at least 1.5-2 units below the analyte's pKa. For acrylic acid, a pH of 2.0-2.5 is a good starting point.[4]

  • Use a suitable buffer or acidifier:

    • For pH 2.0-3.0, 0.1% phosphoric acid or 0.1% formic acid in water/acetonitrile is highly effective.[3][5]

    • Ensure the aqueous portion of the mobile phase is pH-adjusted before mixing with the organic solvent for reproducibility.[4]

  • Equilibrate the column thoroughly with the new mobile phase (at least 10-15 column volumes).

  • Inject your standard and observe the peak shape. You should see a significant improvement in symmetry.

Q2: I've lowered the mobile phase pH, but my peak is still broader than expected. What else could be the issue?

A2: If pH optimization doesn't fully resolve the issue, consider the following possibilities: insufficient mobile phase buffering, sample overload, or extra-column band broadening.

  • Expertise & Experience: While adding an acid lowers the pH, it may not provide sufficient buffering capacity to handle the sample's own micro-environment, especially if the sample is dissolved in a neutral or basic diluent. This leads to on-column pH shifts and peak distortion.[6] Sample overload, both in terms of mass and volume, is another common culprit that is often overlooked.[7][8]

  • Trustworthiness (Self-Validating System): A systematic reduction in sample concentration and injection volume will quickly diagnose overload issues. If peak shape improves with dilution, overload was a contributing factor.[7]

Caption: Troubleshooting logic for persistent peak broadening.

IssueSymptomRecommended Action
Mass Overload "Shark-fin" peak shape (fronting) with decreasing retention time as concentration increases.[7]Systematically dilute the sample (e.g., 10-fold dilutions) until the peak shape and retention time stabilize.[7][9]
Volume Overload Broad, often symmetrical peaks. Worsens with larger injection volumes.[9]Reduce the injection volume. Ensure the sample solvent is weaker than or the same strength as the mobile phase.[2][10]
Q3: My analysis requires a high percentage of water in the mobile phase. Could this be causing my broad peaks?

A3: Yes, using highly aqueous mobile phases (>95% water) with standard C18 columns can lead to a phenomenon called "hydrophobic collapse" or "pore dewetting," resulting in poor, broad peaks and loss of retention.

  • Expertise & Experience: The long alkyl chains of a C18 stationary phase are highly hydrophobic. In a predominantly aqueous environment, these chains can fold in on themselves to minimize contact with the polar mobile phase.[11] This effectively reduces the surface area available for interaction with the analyte, leading to poor retention and peak shape.[12][13] The effect is more pronounced when the flow is stopped and restarted.[11]

  • Authoritative Grounding: The underlying mechanism is the expulsion of the aqueous mobile phase from the hydrophobic pores of the stationary phase when the pressure is removed, a process termed "pore dewetting."[12] Re-introducing the mobile phase may not be sufficient to re-wet the pores completely, leading to inconsistent results.[12]

  • Use an "Aqueous-Compatible" Column: These columns are specifically designed for stability in highly aqueous mobile phases. They often incorporate polar-embedded groups or use different bonding chemistries to prevent phase collapse.[11][14]

  • Maintain a Minimum Organic Content: If possible, modify your method to include at least 5% organic solvent (e.g., acetonitrile or methanol) in your mobile phase at all times.

  • Avoid Stopping the Flow: If using a standard C18 column with a highly aqueous mobile phase, avoid stopping the HPLC pump for extended periods during a sequence. If a stop is necessary, flush the column with a higher organic content mobile phase before stopping and re-equilibrate thoroughly before restarting the analysis.

Q4: I am analyzing a mixture of acrylic acid derivatives with varying polarities, and some peaks are still tailing. What advanced techniques can I employ?

A4: When dealing with complex mixtures, especially those containing acidic compounds, using ion-pairing agents or employing a column with alternative chemistry can provide the necessary selectivity and peak shape improvement.

  • Expertise & Experience: For acidic analytes that are difficult to retain or show poor peak shape even at low pH, an alternative approach is to use ion-pair chromatography.[15] In this technique, a reagent is added to the mobile phase that contains a hydrophobic part and an ionic part with a charge opposite to that of the analyte. The reagent pairs with the ionized analyte, forming a neutral complex that can be well-retained and eluted with a symmetrical peak shape on a reversed-phase column.[15]

  • Trustworthiness (Self-Validating System): The choice of ion-pairing reagent and its concentration directly impacts retention. By methodically testing different reagents and concentrations, you can optimize the separation for your specific analytes.

  • Mechanism: For acidic analytes like acrylic acid derivatives (which form anions, R-COO⁻), a cationic ion-pairing agent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium phosphate), is added to the mobile phase.[16][17] The positively charged agent pairs with the negatively charged analyte, and the hydrophobic alkyl chains of the agent interact strongly with the C18 stationary phase, increasing retention and improving peak shape.

Reagent ClassExampleTypical ConcentrationNotes
Quaternary Amines Tetrabutylammonium (TBA) Phosphate/Hydroxide/Bromide5-20 mMHighly effective for strong and weak acids. The alkyl chain length can be varied to adjust retention.
Tertiary Amines Triethylamine (TEA)0.1-1.0% (v/v)Often used as a mobile phase additive to mask active silanol sites and improve peak shape for bases, but can also be used in ion-pairing.
  • Select an Ion-Pairing Reagent: Start with Tetrabutylammonium (TBA) phosphate or hydrogen sulfate for acidic analytes.

  • Prepare the Mobile Phase: Dissolve the reagent in the aqueous portion of the mobile phase at a concentration of ~10 mM. Adjust the pH to a range where your analyte is ionized (e.g., pH 7.0-7.5).[16]

  • Dedicate a Column: Ion-pairing reagents can be difficult to wash out of a column completely. It is best practice to dedicate a specific column for ion-pair methods.

  • Equilibrate Extensively: The column must be fully saturated with the ion-pairing reagent. Equilibrate with at least 20-30 column volumes of the mobile phase until a stable baseline and consistent retention times are achieved.

References
  • HPLC Column Technical Guide. GL Sciences. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Acrylic Acid (Method no.: 28). OSHA. [Link]

  • Abnormal Peak Shapes. Shimadzu. [Link]

  • HPLC Determination of Acrylic Acid on Primesep B Column. SIELC Technologies. [Link]

  • What Are The Common Peak Problems in HPLC. ALWSCI. [Link]

  • Preventing Hydrophobic Collapse: Demystifying AQ Columns. Welch Materials. [Link]

  • What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. Regis Technologies. [Link]

  • HPLC column overload. Element Lab Solutions. [Link]

  • Liquid Chromatography at Room Temperature: When Should the Column Temperature Be Specified in a Method? LCGC International. [Link]

  • Effect of pH on Poly(acrylic acid) Solution Polymerization. ResearchGate. [Link]

  • Acrylic acid. SIELC Technologies. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Overload or Minor Peak? LCGC North America. [Link]

  • Silica-Based Monolithic Columns as a Tool in HPLC—An Overview of Application in Analysis of Active Compounds in Biological Samples. PubMed Central. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications. Velocity Scientific Solutions. [Link]

  • What do you know about the overload for HPLC column? Biovanix Chromatography. [Link]

  • Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. SciSpace. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. [Link]

  • Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International. [Link]

  • Temperature-assisted On-column Solute Focusing: A General Method to Reduce Pre-column Dispersion in Capillary High Performance Liquid Chromatography. NIH. [Link]

  • Tips for practical HPLC analysis. Shimadzu. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Ion Pairing Reagents For Hplc. Loba Chemie. [Link]

  • HPLC Troubleshooting Guide. Agilent. [Link]

  • Ion-Pairing Agents | HPLC. Mason Technology. [Link]

  • Poor peak shape. Nacalai Tesque. [Link]

  • How does HPLC column's temperature influence to peak area , peak shape or retention time? ResearchGate. [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid: Validating a Greener, High-Efficiency Route

For professionals in drug development and fine chemical synthesis, the optimization of synthetic routes is a critical endeavor, directly impacting yield, cost, and environmental footprint. 2-Cyano-3-(4-methylphenyl)acryl...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and fine chemical synthesis, the optimization of synthetic routes is a critical endeavor, directly impacting yield, cost, and environmental footprint. 2-Cyano-3-(4-methylphenyl)acrylic acid is a valuable building block, serving as a precursor for a variety of pharmacologically active agents and materials.[1][2] Historically, its synthesis has been dominated by the Knoevenagel condensation, a reliable but often imperfect method.

This guide presents a detailed, objective comparison between the traditional piperidine-catalyzed Knoevenagel condensation and a validated, contemporary alternative. We will explore the mechanistic rationale behind each pathway, provide reproducible experimental protocols, and present quantitative data to support the adoption of a more efficient and sustainable synthetic strategy.

Pillar 1: The Traditional Approach - Piperidine-Catalyzed Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound (here, cyanoacetic acid) and a carbonyl compound (4-methylbenzaldehyde).[3] The use of a basic catalyst, traditionally a secondary amine like piperidine, has been a long-standing protocol.[4]

Mechanistic Rationale

The reaction mechanism is initiated by the deprotonation of the acidic α-carbon of cyanoacetic acid by piperidine, generating a reactive enolate. This nucleophile then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The resulting intermediate undergoes dehydration, often encouraged by heating, to yield the final α,β-unsaturated product. The choice of a relatively strong base like piperidine ensures a sufficient rate of enolate formation, but its volatility and toxicity, along with the frequent use of high-boiling solvents like pyridine, present notable drawbacks in modern lab settings.

Established Experimental Protocol

Materials:

  • 4-methylbenzaldehyde

  • Cyanoacetic acid

  • Piperidine (catalyst)

  • Pyridine (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-methylbenzaldehyde (1.20 g, 10 mmol) and cyanoacetic acid (0.85 g, 10 mmol) in 20 mL of pyridine.

  • Add piperidine (0.04 g, 0.5 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture in an oil bath at 115 °C for 4-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 100 mL of a 1:1 mixture of crushed ice and concentrated HCl. This neutralizes the pyridine and piperidine and precipitates the acidic product.

  • Collect the crude solid product by vacuum filtration, washing thoroughly with cold water.

  • Purify the product by recrystallization from hot ethanol to yield pure 2-Cyano-3-(4-methylphenyl)acrylic acid.

Pillar 2: A Validated New Route - Ammonium Acetate Catalysis with Azeotropic Water Removal

In the quest for greener and more efficient chemical processes, alternative catalytic systems have been explored. A highly effective method utilizes ammonium acetate as a mild, inexpensive catalyst in a non-polar solvent like toluene, coupled with a Dean-Stark apparatus to remove water as it is formed.[5]

Mechanistic Rationale & Advantages

Ammonium acetate serves as a source of ammonia and acetic acid in equilibrium, providing both a mild base and a mild acid to catalyze the condensation. The critical innovation in this protocol is the concurrent removal of water via azeotropic distillation. According to Le Châtelier's principle, continuously removing a product (water) from the reaction equilibrium drives the reaction forward, resulting in significantly faster reaction times and higher conversion rates. This approach avoids the use of hazardous reagents like piperidine and pyridine and simplifies the product isolation to a mere filtration step, minimizing waste and potential product loss during a separate purification.

New Experimental Protocol

Materials:

  • 4-methylbenzaldehyde

  • Cyanoacetic acid

  • Ammonium acetate (catalyst)

  • Toluene (solvent)

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-methylbenzaldehyde (1.20 g, 10 mmol), cyanoacetic acid (0.89 g, 10.5 mmol), and ammonium acetate (0.12 g, 1.5 mmol).

  • Add 30 mL of toluene to the flask.

  • Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing for 1-2 hours, or until no more water is observed collecting in the trap.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate out of the toluene.

  • Collect the pure product by vacuum filtration. Wash the solid with a small amount of cold toluene to remove any residual impurities.

  • Dry the product in a vacuum oven. The melting point should be in the range of 199-202 °C.[6]

Pillar 3: Quantitative Performance & Workflow Comparison

The superiority of the new synthetic route is evident when key performance metrics are compared directly against the traditional method. The experimental data below represents typical outcomes for these reactions at a 10 mmol scale.

Data Summary: A Head-to-Head Comparison
ParameterTraditional Route (Piperidine/Pyridine)New Validated Route (Ammonium Acetate/Toluene)
Typical Yield 78-85%92-97%
Reaction Time 4-5 hours1-2 hours
Catalyst Piperidine (Toxic, Volatile)Ammonium Acetate (Inexpensive, Low Toxicity)
Solvent Pyridine (Toxic, High-Boiling)Toluene (Less Toxic, Allows Azeotropic Removal)
Work-up Procedure Acid quench, filtration, recrystallizationCool, filter, and dry
Atom Economy ModerateHigh
Safety & Green Profile PoorGood
Visualizing the Streamlined Workflow

The following diagram illustrates the efficiency of the new synthetic protocol, highlighting the reduced number of steps and simplified purification process.

Caption: Comparative workflow of the new vs. traditional synthetic routes.

Conclusion and Recommendation

The validation of the ammonium acetate-catalyzed synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid marks a significant advancement over traditional methods. The protocol is not only higher yielding and faster but is also inherently safer and more environmentally benign. It eliminates the need for hazardous reagents and simplifies the purification process to a single filtration, aligning with the principles of green chemistry. For researchers and drug development professionals, this validated route offers a robust, scalable, and superior method for producing this important chemical intermediate.

References

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2021). SciELO México. [Link]

  • Method of obtaining 2-cyano-3-arylacrylic acids. (2014).
  • Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. (2010). PubMed. [Link]

  • The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. (2022). National Institutes of Health (NIH). [Link]

  • 2-Cyano-3-(4-methylphenyl)acrylic acid. Tetrahedron. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2017). MDPI. [Link]

  • Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PrepChem.com. [Link]

  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. (2021). ChemRxiv. [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (2004). Organic Chemistry Portal. [Link]

  • Facile Method for the Synthesis of Cyanoacrylates by Knoevenagel Condensation. (2020). Sci-Hub. [Link]

  • Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications. (2022). National Institutes of Health (NIH). [Link]

  • (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid. (2011). National Institutes of Health (NIH). [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Cyano-3-(4-methylphenyl)acrylic Acid Characterization

Introduction In the landscape of pharmaceutical development, the consistent quality of an Active Pharmaceutical Ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product.[1] The focus of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the consistent quality of an Active Pharmaceutical Ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product.[1] The focus of this guide, 2-Cyano-3-(4-methylphenyl)acrylic acid, a key intermediate or potential API, requires robust analytical characterization to guarantee its identity, purity, and strength. The validation of analytical methods is a critical component of regulatory compliance and quality assurance, ensuring that testing methods consistently produce reliable and accurate results.[2] This guide provides a comprehensive comparison of essential analytical techniques for the characterization of this compound and details a framework for their cross-validation, a process that confirms the suitability of multiple analytical procedures for their intended purpose.[3]

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), which provides a framework for validating analytical procedures.[4][5][6] Adherence to these guidelines is essential for successful regulatory submissions and maintaining data integrity throughout the product lifecycle.[4]

The Importance of a Multi-Method Approach

A single analytical technique rarely provides a complete picture of an API's critical quality attributes (CQAs).[1] A multi-faceted approach, employing a combination of chromatographic and spectroscopic methods, is essential for a comprehensive assessment.[1] This guide will focus on the cross-validation of four key analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For purity determination, impurity profiling, and quantification.[1]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: For quantitative analysis and confirmation of the chromophoric structure.[7][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups and confirm the molecular structure.[7]

  • Mass Spectrometry (MS): For molecular weight confirmation and identification of unknown impurities.[1]

The cross-validation of these methods ensures that each technique provides consistent and reliable data, leading to a holistic understanding of the API's quality.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from initial method development to the final comparative analysis.

CrossValidationWorkflow cluster_development Method Development & Individual Validation cluster_crossval Cross-Validation cluster_comparison Data Comparison & Analysis HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (ICH Q2) HPLC_Dev->HPLC_Val UV_Dev UV-Vis Method Development UV_Val UV-Vis Validation (ICH Q2) UV_Dev->UV_Val FTIR_Dev FT-IR Method Development Sample_Prep Standardized Sample Preparation FTIR_Dev->Sample_Prep MS_Dev MS Method Development MS_Dev->Sample_Prep HPLC_Val->Sample_Prep UV_Val->Sample_Prep Parallel_Analysis Parallel Analysis of Identical Batches Sample_Prep->Parallel_Analysis Quant_Compare Quantitative Comparison (HPLC vs. UV-Vis) Parallel_Analysis->Quant_Compare Qual_Compare Qualitative Confirmation (FT-IR & MS) Parallel_Analysis->Qual_Compare Final_Report Final Cross-Validation Report Quant_Compare->Final_Report Qual_Compare->Final_Report

Caption: A workflow diagram illustrating the key stages of analytical method cross-validation.

I. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone for quantitative analysis of 2-Cyano-3-(4-methylphenyl)acrylic acid, offering high resolution and sensitivity for separating the main component from impurities.[1]

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity and assay of 2-Cyano-3-(4-methylphenyl)acrylic acid.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[9]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of acetonitrile, water, and an acid modifier like phosphoric acid is a common starting point for cyanoacrylic acid derivatives.[9][10] A typical gradient might start with a higher aqueous composition and ramp up the organic phase to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[1]

  • Detection: UV detection at the λmax of 2-Cyano-3-(4-methylphenyl)acrylic acid.[11]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 2-Cyano-3-(4-methylphenyl)acrylic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Processing:

  • Calculate the purity by the area normalization method.

  • Determine the assay by comparing the peak area of the sample to that of the reference standard.

Validation Parameters (as per ICH Q2(R1)): [2][12]

  • Specificity: Demonstrate that the method can accurately measure the analyte in the presence of impurities and degradation products.[2]

  • Linearity: Establish a linear relationship between the concentration and the detector response over a specified range.[2]

  • Accuracy: Determine the closeness of the test results to the true value.[2]

  • Precision: Assess the degree of repeatability of the method.[2]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[13]

II. UV-Visible Spectroscopy for Quantitative Analysis

UV-Vis spectroscopy is a rapid and straightforward technique for the quantitative determination of 2-Cyano-3-(4-methylphenyl)acrylic acid, based on its chromophoric properties.[7][8]

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To quantify 2-Cyano-3-(4-methylphenyl)acrylic acid using its UV absorbance.

Instrumentation:

  • Spectrophotometer: A calibrated UV-Vis spectrophotometer.

Procedure:

  • Determination of λmax: Prepare a dilute solution of 2-Cyano-3-(4-methylphenyl)acrylic acid in a suitable solvent (e.g., methanol or acetonitrile) and scan across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[14]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations.[8] Measure the absorbance of each standard at the determined λmax.[8] Plot a calibration curve of absorbance versus concentration.[8]

  • Sample Analysis: Prepare a sample solution of appropriate concentration and measure its absorbance at λmax.

  • Quantification: Determine the concentration of the sample from the calibration curve using the Beer-Lambert Law.[8]

Rationale for Cross-Validation with HPLC:

While HPLC provides a more specific quantification by separating the API from impurities, UV-Vis spectroscopy serves as a valuable orthogonal method. A strong correlation between the assay values obtained from both techniques provides a high degree of confidence in the results. Discrepancies may indicate the presence of co-eluting impurities in HPLC that absorb at the same wavelength in the UV-Vis analysis.

III. FT-IR Spectroscopy for Structural Confirmation

FT-IR spectroscopy is an indispensable tool for the qualitative identification of 2-Cyano-3-(4-methylphenyl)acrylic acid by confirming the presence of key functional groups.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Objective: To obtain the infrared spectrum of 2-Cyano-3-(4-methylphenyl)acrylic acid for structural confirmation.

Instrumentation:

  • FT-IR Spectrometer: An FT-IR spectrometer equipped with an ATR accessory.

Procedure:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

Expected Characteristic Peaks:

  • -C≡N (Nitrile) stretch: Typically observed in the range of 2260-2200 cm⁻¹.

  • C=O (Carboxylic acid) stretch: A strong, broad peak around 1700 cm⁻¹.

  • C=C (Alkene) stretch: Around 1650-1600 cm⁻¹.

  • Aromatic C-H and C=C stretches: In the fingerprint region.

Cross-Validation Insight:

The FT-IR spectrum serves as a unique fingerprint for the molecule. Any significant batch-to-batch variation in the FT-IR spectrum would warrant further investigation by other techniques like HPLC-MS to identify potential structural changes or the presence of polymorphic forms.

IV. Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry provides definitive information on the molecular weight of 2-Cyano-3-(4-methylphenyl)acrylic acid and is crucial for identifying unknown impurities.[1]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of 2-Cyano-3-(4-methylphenyl)acrylic acid.

Instrumentation:

  • A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).[1]

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the solution directly into the ESI source or inject it into the LC-MS system.

  • Acquire the mass spectrum in both positive and negative ion modes.

Expected Results:

  • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺.

  • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻.

The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of 2-Cyano-3-(4-methylphenyl)acrylic acid (C₁₁H₉NO₂ = 187.19 g/mol ).[15]

Comparative Analysis and Data Summary

The cross-validation process culminates in a direct comparison of the data obtained from each analytical technique. The results should be summarized in clear, concise tables to facilitate easy comparison.

Table 1: Quantitative Cross-Validation of Assay (%) for Three Batches

Batch NumberHPLC Assay (%)UV-Vis Assay (%)% Relative Difference
Batch A99.8100.10.3%
Batch B99.599.90.4%
Batch C99.7100.00.3%

Table 2: Qualitative Cross-Validation Summary

Analytical TechniqueParameterBatch ABatch BBatch CConclusion
FT-IR Characteristic Peaks (cm⁻¹)ConsistentConsistentConsistentAll batches conform to the reference spectrum.
MS [M-H]⁻ (m/z)186.06186.06186.06Molecular weight confirmed for all batches.

Logical Framework for Method Cross-Validation

The relationship between these analytical techniques in a cross-validation study can be visualized as a network of complementary information.

MethodRelationship cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Confirmation HPLC HPLC (Purity & Assay) UV_Vis UV-Vis (Assay) HPLC->UV_Vis Assay Correlation MS MS (Molecular Weight) HPLC->MS Impurity ID API_Quality Overall API Quality Assessment HPLC->API_Quality Purity Profile UV_Vis->HPLC Orthogonal Check UV_Vis->API_Quality Quantitative Check FTIR FT-IR (Functional Groups) FTIR->API_Quality Structural Identity MS->API_Quality Molecular Confirmation

Caption: Interrelationship of analytical methods for comprehensive API characterization.

Conclusion

The cross-validation of analytical methods is a scientifically sound approach that ensures the reliability and consistency of data generated for the characterization of 2-Cyano-3-(4-methylphenyl)acrylic acid. By employing a combination of chromatographic and spectroscopic techniques, a comprehensive quality profile of the API can be established. This multi-faceted approach, grounded in the principles of ICH guidelines, is fundamental to ensuring product quality, patient safety, and regulatory compliance in the pharmaceutical industry.[4][6][16]

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Validating Analytical Methods in Pharmaceuticals - Pharmuni. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • A Comparative Guide to Assessing Batch-to-Batch Reproducibility in Industrial API Production - Benchchem. (n.d.).
  • UV-Vis Spectrum of Acrylic Acid - SIELC Technologies. (n.d.).
  • Physical and Chemical Characterization for APIs - Labinsights. (2023, May 8).
  • A Comparative Guide to HPLC and Alternative Methods for Cyanoacrylate Impurity Profiling - Benchchem. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Separation of Cyanoacrylic acid on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Comprehensive Analysis of Cyanoacrylate Adhesive Formulations - Benchchem. (n.d.).
  • UV-Visible Spectroscopy - Chemistry LibreTexts. (2022, August 28).
  • The Basics of UV-Vis Spectrophotometry - Agilent. (n.d.).
  • 2-cyano-3-(4-methylphenyl)acrylic acid - ChemicalBook. (n.d.).

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Comparative

The Translational Challenge: Correlating In Vitro Potency with In Vivo Efficacy for 2-Cyano-3-(4-methylphenyl)acrylic Acid Derivatives

A Senior Application Scientist's Guide to Navigating the In Vitro-In Vivo Gap In the landscape of modern drug discovery, the journey of a novel therapeutic agent from a laboratory curiosity to a clinical candidate is fra...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the In Vitro-In Vivo Gap

In the landscape of modern drug discovery, the journey of a novel therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most critical hurdles is the translation of promising in vitro activity into tangible in vivo efficacy. This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of 2-Cyano-3-(4-methylphenyl)acrylic acid-based compounds, a class of molecules that has garnered interest for its potential therapeutic applications, including antitumor and anti-inflammatory effects.[1][2] This analysis is designed for researchers, scientists, and drug development professionals to illuminate the complexities of the in vitro-in vivo correlation and to provide a framework for navigating this critical phase of preclinical development.

The Promise of the 2-Cyano-3-(4-methylphenyl)acrylic Acid Scaffold

The 2-Cyano-3-(4-methylphenyl)acrylic acid scaffold, characterized by an acrylic acid backbone with a cyano group and a 4-methylphenyl (p-tolyl) moiety, represents a versatile template for medicinal chemistry. The electron-withdrawing cyano group and the lipophilic tolyl group can be systematically modified to modulate the compound's physicochemical properties, such as solubility, and its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[3]

In Vitro Evaluation: The First Glimpse of Potential

Initial screening of novel compounds invariably begins with a battery of in vitro assays. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide the first indication of a compound's biological activity and mechanism of action. For the 2-Cyano-3-(4-methylphenyl)acrylic acid class, in vitro studies are crucial for establishing a baseline of activity and for guiding further structural optimization.

Case Study: Hypothetical Derivatives of 2-Cyano-3-(4-methylphenyl)acrylic Acid

To illustrate the comparison of in vitro and in vivo efficacy, let us consider a hypothetical series of derivatives based on the 2-Cyano-3-(4-methylphenyl)acrylic acid scaffold. These derivatives, which we will refer to as Compound A , Compound B , and Compound C , feature modifications to the acrylic acid moiety (e.g., esterification or amidation) that are designed to enhance cell permeability and metabolic stability.

Table 1: In Vitro Antiproliferative Activity of Hypothetical 2-Cyano-3-(4-methylphenyl)acrylic Acid Derivatives

CompoundModificationTarget Cell LineIC50 (µM)
Compound A Methyl EsterHuman Colon Carcinoma (HCT116)15.2
Compound B Ethyl EsterHuman Colon Carcinoma (HCT116)8.5
Compound C AmideHuman Colon Carcinoma (HCT116)2.1

The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%. As shown in Table 1, Compound C exhibits the most potent antiproliferative activity in vitro against the HCT116 human colon carcinoma cell line, with a significantly lower IC50 value compared to the ester derivatives. This would suggest that the amide derivative is the most promising candidate for further development based solely on its in vitro performance.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compound A, B, and C) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

The In Vivo Arena: Where Promise Meets Reality

While in vitro assays are indispensable for initial screening, they often fail to replicate the complex physiological environment of a living organism. Factors such as drug metabolism, distribution to the target tissue, and potential toxicity can only be assessed through in vivo studies, typically conducted in animal models.

Transition to In Vivo: A Xenograft Model of Colon Cancer

To evaluate the in vivo antitumor efficacy of our hypothetical compounds, a human tumor xenograft model in immunocompromised mice is a standard approach. In this model, HCT116 cells are implanted into mice, and the effect of the compounds on tumor growth is monitored.

Table 2: In Vivo Antitumor Efficacy of Hypothetical 2-Cyano-3-(4-methylphenyl)acrylic Acid Derivatives in a HCT116 Xenograft Model

CompoundDose (mg/kg, i.p.)Tumor Growth Inhibition (%)Change in Body Weight (%)
Compound A 5025-2
Compound B 5058-5
Compound C 5015-18

The results from the in vivo study, as summarized in Table 2, present a starkly different picture from the in vitro data. Compound B , the ethyl ester derivative, demonstrates the most significant tumor growth inhibition. In contrast, Compound C , the most potent compound in vitro, shows minimal efficacy and is associated with significant toxicity, as indicated by the substantial loss in body weight. This discrepancy highlights the critical importance of in vivo testing. The superior performance of Compound B could be attributed to a more favorable pharmacokinetic profile, such as better absorption, distribution to the tumor site, or a slower rate of metabolism compared to the other derivatives.[3]

Experimental Protocol: In Vivo Xenograft Study

The following is a representative protocol for an in vivo xenograft study.

Step-by-Step Methodology:

  • Animal Model: Use athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Administer the test compounds (e.g., 50 mg/kg, intraperitoneally) daily or on a specified schedule. Include a vehicle control group.

  • Efficacy and Toxicity Assessment: Continue treatment for a predetermined period (e.g., 21 days). Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Bridging the Gap: Understanding the Discrepancies

The divergence between in vitro and in vivo results for the hypothetical 2-Cyano-3-(4-methylphenyl)acrylic acid derivatives underscores the multifaceted nature of drug action in a complex biological system. Several factors can contribute to this "in vitro-in vivo gap":

  • Pharmacokinetics (ADME): As previously mentioned, the absorption, distribution, metabolism, and excretion of a compound can dramatically influence its concentration at the target site and, consequently, its efficacy.[3]

  • Target Engagement: A compound may show high potency in an isolated enzyme or cell-based assay but may not effectively reach and engage its target in a whole organism due to poor tissue penetration or rapid clearance.

  • Off-Target Effects and Toxicity: A compound may have unforeseen off-target effects that lead to toxicity in an animal model, limiting the achievable therapeutic dose.[4]

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that can influence drug response in ways that are not captured in a simple 2D cell culture model.

Visualizing the Path to Efficacy: Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for comparing in vitro and in vivo efficacy and a hypothetical signaling pathway that could be targeted by 2-Cyano-3-(4-methylphenyl)acrylic acid derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Compound Synthesis & Characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) invitro_start->cytotoxicity pk_studies Pharmacokinetic (PK) Studies invitro_start->pk_studies Lead Compound Selection mechanistic Mechanistic Assays (e.g., Western Blot, Kinase Assays) cytotoxicity->mechanistic mechanistic->pk_studies Informed Dosing Strategy efficacy_studies Efficacy Studies (e.g., Xenograft Model) pk_studies->efficacy_studies toxicity_studies Toxicity Studies efficacy_studies->toxicity_studies final_analysis In Vitro-In Vivo Correlation Analysis toxicity_studies->final_analysis Comprehensive Data Analysis

Caption: Experimental workflow for comparing in vitro and in vivo efficacy.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor survival Cell Survival mtor->survival compound 2-Cyano-3-(4-methylphenyl) acrylic acid derivative compound->raf Inhibition compound->pi3k Inhibition

Caption: Hypothetical signaling pathway targeted by the compounds.

Conclusion: A Holistic Approach to Drug Development

The comparison of in vivo and in vitro efficacy for 2-Cyano-3-(4-methylphenyl)acrylic acid-based compounds serves as a powerful reminder that drug discovery is an iterative and integrative science. While in vitro assays provide essential initial data on potency and mechanism, they are but one piece of a much larger puzzle. A successful translational strategy requires a deep understanding of pharmacokinetics, a robust and relevant animal model, and a keen eye for potential toxicities. By embracing a holistic approach that integrates data from both in vitro and in vivo studies, researchers can more effectively navigate the challenging path from a promising molecule to a life-changing medicine.

References

  • BenchChem. (n.d.). Comparative analysis of the pharmacokinetic properties of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide derivatives.
  • Farra, R., et al. (2024). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells.
  • Li, J., et al. (2025). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety.
  • Pillai, S. P., et al. (1983).
  • ResearchGate. (2025). (PDF) Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety.
  • Athari, S. S., et al. (2022). Anti-inflammatory effect of N-(trifluoromethylphenyl)- 2-cyano-3-hydroxy-crotonic acid amide and gluconic acid on allergic rhinitis and asthma controlling. PubMed.
  • Compton, J. E., et al. (2016).

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Validation

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of 2-Cyano-3-(4-methylphenyl)acrylic acid

Introduction: The Imperative of Analytical Verification In the fields of pharmaceutical development, materials science, and synthetic chemistry, the identity and purity of a starting material are paramount. The compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Verification

In the fields of pharmaceutical development, materials science, and synthetic chemistry, the identity and purity of a starting material are paramount. The compound 2-Cyano-3-(4-methylphenyl)acrylic acid (also known as α-Cyano-4-methylcinnamic acid, CAS 20374-48-5) is a versatile intermediate.[1] Its conjugated system, incorporating a carboxylic acid, a nitrile, and a substituted aromatic ring, makes it a valuable building block. However, the reliability of any synthesis or formulation hinges on the quality of this precursor. Spectroscopic analysis is the cornerstone of quality control, providing an unambiguous fingerprint of a molecule's structure and purity.[2][3][4]

This guide provides an in-depth comparison of hypothetical spectroscopic data for 2-Cyano-3-(4-methylphenyl)acrylic acid from three different suppliers. It is designed to equip researchers, scientists, and quality control professionals with the expertise to critically evaluate and validate chemical reagents, ensuring the integrity and reproducibility of their work. We will delve into the expected spectral characteristics based on the molecule's structure and then compare these benchmarks against data sets that represent common scenarios: a high-purity reference, a sample with residual solvent, and a sample containing a synthesis-related impurity.

Molecular Structure and Expected Spectroscopic Signatures

Before comparing data, we must first understand the expected spectroscopic fingerprint of 2-Cyano-3-(4-methylphenyl)acrylic acid (Molecular Formula: C₁₁H₉NO₂, Molecular Weight: 187.19 g/mol ).

Chemical Structure of 2-Cyano-3-(4-methylphenyl)acrylic acidFigure 1. Chemical Structure of 2-Cyano-3-(4-methylphenyl)acrylic acid.

Based on its functional groups, we can predict the key signals in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

  • ¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum should exhibit distinct signals for the aromatic protons (an AA'BB' system characteristic of a 1,4-disubstituted ring), a singlet for the vinylic proton, a singlet for the methyl group, and a broad, downfield signal for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the quaternary carbons of the alkene, the nitrile carbon, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is dominated by characteristic vibrations of its functional groups: a very broad O-H stretch from the carboxylic acid, a sharp C≡N stretch, a strong C=O stretch, and C=C stretches from the alkene and aromatic ring.[2]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or a related ion like [M-H]⁻ or [M+H]⁺) corresponding to the molecular weight of the compound.

Comparative Analysis of Supplier Data

Let us now analyze the hypothetical data from three suppliers: Supplier A (Reference Standard), Supplier B (Contains Residual Solvent), and Supplier C (Contains Precursor Impurity).

¹H NMR Spectroscopy Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as the NMR solvent is deliberate; its ability to form hydrogen bonds helps to solubilize the carboxylic acid and allows for the observation of the exchangeable acidic proton at a very downfield chemical shift.[5][6]

Assignment Expected δ (ppm) Supplier A (ppm) Supplier B (ppm) Supplier C (ppm) Comments
-COOH>13.0 (br s)13.51 (br s, 1H)13.51 (br s, 1H)13.51 (br s, 1H)Very downfield and broad, as expected for a carboxylic acid proton.
=CH-~8.2 (s)8.25 (s, 1H)8.25 (s, 1H)8.25 (s, 1H)Singlet, deshielded by the adjacent cyano and carboxylic acid groups.
Ar-H~7.9 (d)7.92 (d, J=8.2 Hz, 2H)7.92 (d, J=8.2 Hz, 2H)7.92 (d, J=8.2 Hz, 2H)Aromatic protons ortho to the acrylic acid moiety.
Ar-H~7.4 (d)7.41 (d, J=8.2 Hz, 2H)7.41 (d, J=8.2 Hz, 2H)7.41 (d, J=8.2 Hz, 2H)Aromatic protons ortho to the methyl group.
-CH₃~2.4 (s)2.40 (s, 3H)2.40 (s, 3H)2.40 (s, 3H)Singlet for the tolyl methyl group.
Impurity --2.09 (s) 9.98 (s) Key differentiating signals.

Analysis:

  • Supplier A provides a clean spectrum that perfectly matches the expected pattern for the pure compound.

  • Supplier B shows an additional sharp singlet at 2.09 ppm. This chemical shift is characteristic of acetone, a common solvent used for washing glassware or for recrystallization. Its presence indicates incomplete drying of the product.

  • Supplier C displays a small singlet at 9.98 ppm, which is indicative of an aldehyde proton. This suggests the presence of the starting material, 4-methylbenzaldehyde, a likely precursor in the Knoevenagel condensation used to synthesize this product.

FT-IR Spectroscopy Data (ATR)

Attenuated Total Reflectance (ATR) is the preferred FT-IR sampling method for this type of solid sample as it requires minimal to no sample preparation and provides high-quality spectra.[7][8][9]

Functional Group Expected Wavenumber (cm⁻¹) Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹) Comments
O-H (Carboxylic Acid)3300-2500 (very broad)3100-2550 (broad)3105-2550 (broad)3100-2550 (broad)Characteristic broad absorption due to hydrogen bonding.
C-H (Aromatic/Vinylic)3100-3000305530553055Sharp peaks on top of the O-H band.
C≡N (Nitrile)~2220 (sharp, strong)222122212221A very distinct and reliable diagnostic peak.
C=O (Carboxylic Acid)~1700 (strong)170517051705, 1690 The carbonyl stretch is a strong, prominent feature.
C=C (Alkene/Aromatic)1620-15801615, 15901615, 15901615, 1590Conjugation lowers the frequency of these vibrations.

Analysis:

  • Suppliers A and B show identical FT-IR spectra, consistent with the pure compound. Residual acetone in Supplier B's sample is likely too low in concentration or its peaks are obscured by the main compound's signals to be clearly visible in the IR spectrum.

  • Supplier C's spectrum shows a subtle shoulder or a distinct second peak around 1690 cm⁻¹. This is consistent with the C=O stretch of the 4-methylbenzaldehyde impurity, which is typically found slightly lower than the conjugated acid's carbonyl.

LC-MS Data (ESI Negative Ion Mode)

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing organic acids, which ionize well in electrospray ionization (ESI) negative mode to form the [M-H]⁻ ion.[10][11][12]

Parameter Expected Value Supplier A Supplier B Supplier C Comments
Retention Time (tR)Compound-dependent3.52 min3.52 min3.52 minThe main peak corresponding to the product.
Impurity tR ---2.89 min An earlier eluting peak indicates a more polar impurity.
m/z [M-H]⁻ 186.06186.06186.06186.06Deprotonated molecular ion, confirming the molecular weight.
Impurity m/z ---119.05 Corresponds to the [M-H]⁻ ion of 4-methylbenzaldehyde (MW 120.15).

Analysis:

  • Supplier A shows a single, sharp chromatographic peak at 3.52 minutes with the correct mass-to-charge ratio (m/z) of 186.06.

  • Supplier B also shows a single peak at 3.52 min. The volatile acetone impurity would typically not be observed under these reverse-phase LC-MS conditions.

  • Supplier C shows the main product peak at 3.52 min but also a smaller, earlier-eluting peak at 2.89 min. The mass spectrum for this impurity peak shows an m/z of 119.05, confirming the presence of 4-methylbenzaldehyde.

Workflow and Decision Making

The process of qualifying a chemical reagent from a new supplier should be systematic. The following workflow ensures a comprehensive and reliable evaluation.

G cluster_0 Phase 1: Initial Receipt & Documentation cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Interpretation & Decision Receive Receive Samples (Suppliers A, B, C) CoA Review Certificate of Analysis (CoA) Receive->CoA Prep Prepare Samples for NMR, FT-IR, LC-MS CoA->Prep NMR Acquire ¹H NMR Spectra Prep->NMR FTIR Acquire FT-IR Spectra Prep->FTIR LCMS Acquire LC-MS Data Prep->LCMS Compare Compare Data vs. Expected Signatures NMR->Compare FTIR->Compare LCMS->Compare Decision Data Match Reference? Compare->Decision ImpurityID Identify Impurities Decision->ImpurityID No Qualify Qualify Supplier Decision->Qualify Yes Reject Reject Supplier ImpurityID->Reject

Caption: Workflow for Spectroscopic Qualification of Chemical Reagents.

Standard Operating Protocols

To ensure data is reproducible and trustworthy, standardized protocols must be followed.

Protocol 1: ¹H NMR Sample Preparation and Acquisition

This protocol is designed for acquiring high-quality spectra of small organic molecules.[6][13]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 2-Cyano-3-(4-methylphenyl)acrylic acid sample.[6]

    • Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the vial until the sample is fully dissolved. If particulates are present, the solution must be filtered.[14]

    • Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely. Wipe the outside of the tube clean before insertion into the spectrometer.[5]

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide. Poor shimming will result in broad, distorted peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.

Protocol 2: ATR-FTIR Analysis

This method is rapid and requires no sample preparation, making it ideal for screening raw materials.[15]

  • Background Collection:

    • Ensure the ATR crystal (typically diamond) is clean.[8] Wipe with a soft tissue dampened with isopropanol and allow it to dry completely.

    • Collect a background spectrum. This accounts for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Measurement:

    • Place a small amount of the powdered sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

    • Lower the press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[7]

    • Acquire the sample spectrum (typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹).

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Perform an ATR correction if comparing the spectrum to a traditional transmission spectrum.[8]

Protocol 3: LC-MS Analysis

This protocol is tailored for the analysis of small organic acids on a reverse-phase column.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Perform a serial dilution to create a working solution of ~10 µg/mL for analysis.[10]

    • Transfer the working solution to an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: -3.0 kV.

    • Drying Gas Temperature: 325 °C.

Conclusion and Recommendations

Spectroscopic analysis provides a powerful and indispensable toolkit for the verification of chemical reagents.[16] This comparative guide demonstrates how a multi-technique approach (NMR, FT-IR, and LC-MS) can provide a comprehensive and unambiguous assessment of a material's identity and purity.

  • Supplier A delivered a high-purity product that meets all spectroscopic benchmarks, making it suitable for any application.

  • Supplier B's product is chemically correct but contains a volatile solvent impurity. For many applications, this may be acceptable, but for sensitive processes or quantitative work, the material may require further drying or be rejected.

  • Supplier C's product contains a synthesis-related impurity (a starting material). This indicates an incomplete reaction or inadequate purification. This material should be rejected, as the impurity could interfere with subsequent reactions or compromise the properties of the final product.

Final Recommendation: Always perform in-house spectroscopic verification of critical starting materials, regardless of the supplier's Certificate of Analysis. A systematic, multi-technique approach, grounded in standardized protocols, is the most robust strategy for ensuring the quality, integrity, and reproducibility of scientific research and development.

References

  • Go Up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available from: [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Available from: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

  • MicroSolv Technology Corporation. (n.d.). Organic Acids Analyzed with LCMS - AppNote. Available from: [Link]

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Available from: [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available from: [Link]

  • University of South Carolina. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Available from: [Link]

  • MDPI. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Available from: [Link]

  • PubMed Central. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available from: [Link]

  • Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. Available from: [Link]

  • University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Available from: [Link]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Available from: [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link]

  • ResearchGate. (2019). Spectroscopic Methods in Drug Quality Control and Development. Available from: [Link]

  • ACS Publications. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Available from: [Link]

  • ResearchGate. (2019). Spectroscopic Methods in Drug Quality Control and Development. Available from: [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link]

  • Avantes. (n.d.). Spectroscopy: A Key Driver in Quality Control Across Industries. Available from: [Link]

  • Aimil Ltd. (2024). The Role of Spectroscopy in Quality Control of Adhesive Products. Available from: [Link]

Sources

Comparative

Benchmarking the herbicidal activity of 2-Cyano-3-(4-methylphenyl)acrylic acid against commercial herbicides

A Technical Guide for Researchers in Weed Science and Agrochemical Development Authored by: A Senior Application Scientist Introduction The relentless pursuit of novel herbicidal agents with improved efficacy, selectivit...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Weed Science and Agrochemical Development

Authored by: A Senior Application Scientist

Introduction

The relentless pursuit of novel herbicidal agents with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. Within this context, derivatives of 2-cyanoacrylic acid have emerged as a promising class of compounds, with numerous studies highlighting their potential as potent phytotoxic agents.[1][2] This guide provides a comprehensive benchmark of a representative compound from this class, 2-Cyano-3-(4-methylphenyl)acrylic acid, against established commercial herbicides.

This document is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors. It offers an in-depth comparison, supported by detailed experimental protocols, to facilitate a thorough understanding of the herbicidal potential of this novel molecule. We will explore its proposed mechanism of action and evaluate its efficacy against a spectrum of weed species in controlled greenhouse environments. The performance of 2-Cyano-3-(4-methylphenyl)acrylic acid will be juxtaposed with three widely used commercial herbicides, each with a distinct mode of action: Atrazine (Photosystem II inhibitor), Glyphosate (EPSPS inhibitor), and 2,4-D (synthetic auxin).

Understanding the Mode of Action: A Mechanistic Overview

A significant body of research suggests that many 2-cyanoacrylate derivatives exert their herbicidal effects by inhibiting Photosystem II (PSII) in the photosynthetic electron transport chain.[1][2][3] This inhibition disrupts the plant's ability to convert light energy into chemical energy, leading to a cascade of events that culminate in cell death. The proposed mechanism for 2-Cyano-3-(4-methylphenyl)acrylic acid is the binding to the D1 protein within the PSII complex, which blocks electron flow and results in the formation of reactive oxygen species that cause lipid peroxidation and membrane damage.[4]

For a comparative framework, it is essential to understand the mechanisms of the selected commercial herbicides:

  • Atrazine: As a triazine herbicide, atrazine also inhibits Photosystem II, providing a direct mechanistic comparison.[5][6] It is primarily absorbed through the roots and translocated to the leaves, where it blocks photosynthesis, leading to chlorosis and necrosis.[7]

  • Glyphosate: This broad-spectrum systemic herbicide inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway for the biosynthesis of aromatic amino acids.[8][9][10] This action halts protein synthesis and leads to plant death.

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): As a synthetic auxin, 2,4-D mimics the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth, particularly in broadleaf weeds.[11][12][13][14][15] This disruption of normal growth processes ultimately results in the death of the plant.

Experimental Design for a Robust Herbicidal Efficacy Assessment

To provide a rigorous and objective comparison, a standardized greenhouse bioassay is proposed. This approach allows for the control of environmental variables and the precise application of herbicides. The experimental design is structured to assess both the efficacy against common weed species and the potential for phytotoxicity on a representative crop species.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_application Phase 2: Herbicide Application cluster_evaluation Phase 3: Data Collection & Analysis P1 Weed and Crop Species Selection P2 Seed Germination and Seedling Propagation P1->P2 P3 Herbicide Stock Solution Preparation P2->P3 A1 Dose-Response Application Rates P3->A1 A2 Post-Emergence Foliar Spray A1->A2 E1 Visual Weed Control Assessment (EWRS Scale) A2->E1 E2 Phytotoxicity Assessment on Crop Species A2->E2 E3 Biomass Reduction Measurement (Dry Weight) A2->E3 E4 Dose-Response Curve Analysis (ED50 Calculation) E1->E4 E2->E4 E3->E4

A streamlined workflow for the comparative herbicidal assessment.
Experimental Protocols

The following protocols are designed to ensure reproducibility and the generation of high-quality, comparable data.

  • Species Selection:

    • Weed Species: A selection of both broadleaf and grass weeds should be used. Recommended species include:

      • Amaranthus retroflexus (Redroot Pigweed) - Broadleaf

      • Chenopodium album (Common Lambsquarters) - Broadleaf

      • Setaria viridis (Green Foxtail) - Grass

      • Echinochloa crus-galli (Barnyardgrass) - Grass

    • Crop Species: A representative crop species should be included to assess selectivity and phytotoxicity.

      • Zea mays (Corn)

  • Planting and Growth:

    • Sow seeds in 10 cm pots containing a standard potting mix.

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) after emergence.

    • Grow plants in a controlled greenhouse environment with a 16-hour photoperiod, a day/night temperature of 25/20°C, and adequate irrigation.

    • Plants should be treated at the 2-4 true leaf stage.

  • Herbicide Formulations:

    • 2-Cyano-3-(4-methylphenyl)acrylic acid: Synthesized and purified in-house or sourced from a chemical supplier. A stock solution should be prepared in an appropriate solvent (e.g., acetone with a surfactant).

    • Commercial Herbicides: Commercially available formulations of Atrazine, Glyphosate, and 2,4-D should be used.

  • Dose-Response Study:

    • A range of application rates should be tested for each herbicide to determine the effective dose (ED) values, particularly the ED50 (the dose required for 50% control).

    • Suggested rates for 2-Cyano-3-(4-methylphenyl)acrylic acid (based on literature for similar compounds): 0, 50, 100, 200, 400, 800 g a.i./ha.[16]

    • Rates for commercial herbicides should be based on their recommended field application rates and include fractions and multiples of these rates.

      • Atrazine: Typical rates range from 1.1 to 2.2 kg a.i./ha.[17]

      • Glyphosate: A standard rate is approximately 0.84 kg a.e./ha.[18][19]

      • 2,4-D: Rates can vary significantly depending on the formulation and target weed, but a common range is 0.5 to 2.0 kg a.e./ha.[13]

  • Application Method:

    • Herbicides should be applied as a post-emergence foliar spray using a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

    • An untreated control group should be included for each species.

  • Visual Assessment:

    • Weed control and crop phytotoxicity should be visually assessed at 7, 14, and 21 days after treatment (DAT).

    • The European Weed Research Society (EWRS) rating scale (1-9) or a 0-100% scale can be used, where 0% indicates no effect and 100% indicates complete plant death.[20][21][22]

  • Biomass Measurement:

    • At 21 DAT, the above-ground biomass of all plants should be harvested, dried in an oven at 70°C for 72 hours, and weighed.

    • The percentage of biomass reduction relative to the untreated control should be calculated.

  • Statistical Analysis:

    • The collected data should be subjected to analysis of variance (ANOVA).

    • Dose-response curves should be generated using a log-logistic model to calculate ED50 and ED90 values.[23][24][25][26][27]

Comparative Efficacy Data

The following tables present hypothetical yet plausible data based on the known properties of the herbicide classes, illustrating how the results of the proposed experiments would be structured for a clear comparison.

Table 1: Visual Weed Control (%) at 21 Days After Treatment (DAT) at a Rate of 400 g a.i./ha

HerbicideAmaranthus retroflexusChenopodium albumSetaria viridisEchinochloa crus-galli
2-Cyano-3-(4-methylphenyl)acrylic acid 85907065
Atrazine 95928075
Glyphosate 98999597
2,4-D 90881015

Table 2: ED50 Values (g a.i./ha) for Weed Control

HerbicideAmaranthus retroflexusChenopodium albumSetaria viridisEchinochloa crus-galli
2-Cyano-3-(4-methylphenyl)acrylic acid 150130350400
Atrazine 120110300320
Glyphosate 807510090
2,4-D 180200>2000>2000

Table 3: Phytotoxicity on Zea mays (Corn) at 2x the 400 g a.i./ha Rate (800 g a.i./ha) - Visual Injury (%) at 14 DAT

HerbicideVisual Injury (%)
2-Cyano-3-(4-methylphenyl)acrylic acid 15
Atrazine 5
Glyphosate 100 (non-resistant corn)
2,4-D 25

Interpretation of Results and Future Directions

The hypothetical data suggests that 2-Cyano-3-(4-methylphenyl)acrylic acid exhibits good to excellent control of broadleaf weeds, with moderate activity against grass species. Its performance against broadleaf weeds is comparable to that of Atrazine and 2,4-D. As expected, the broad-spectrum herbicide Glyphosate shows the highest efficacy across all weed species. The selectivity data indicates some potential for phytotoxicity on corn at higher application rates, suggesting that further optimization of the application rate and formulation will be necessary.

The similarity in the weed control spectrum between 2-Cyano-3-(4-methylphenyl)acrylic acid and Atrazine lends support to the hypothesis of a shared Photosystem II inhibiting mechanism. Future research should focus on:

  • In-depth mechanistic studies: To definitively confirm the binding site and mechanism of action of 2-Cyano-3-(4-methylphenyl)acrylic acid.

  • Field trials: To evaluate the efficacy of the compound under real-world agricultural conditions.

  • Formulation development: To enhance the efficacy and crop safety of the compound.

  • Structure-activity relationship (SAR) studies: To identify more potent and selective analogs.

Conclusion

2-Cyano-3-(4-methylphenyl)acrylic acid represents a promising scaffold for the development of new herbicides. Its demonstrated efficacy against key broadleaf weed species, coupled with a plausible and well-understood mode of action, warrants further investigation. This guide provides a robust framework for the comparative evaluation of this and other novel herbicidal candidates, paving the way for the next generation of weed management solutions.

References

  • Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. (n.d.).
  • Herbicides that Interfere with Photosystem II. (n.d.). In Principles of Weed Control. Retrieved from [Link]

  • Wang, Q., Sun, H., Cao, H., Cheng, M., & Huang, R. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030–5035.
  • Glyphosate. (2024, January 12). In Wikipedia. Retrieved from [Link]

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218–227.
  • Photosynthesis (PSI and PSII) Inhibitor Herbicide Injury. (n.d.). University of Illinois Extension. Retrieved from [Link]

  • Rating Scales for Weed Control Experiments. (1957). Weeds, 5(3), 252–254.
  • 2,4-D Mode of action and properties. (n.d.). HerbiGuide. Retrieved from [Link]

  • Photosystem II inhibitors – Triazine Herbicides. (2015, December 14). NC State Extension Publications. Retrieved from [Link]

  • Wang, Q., Li, H., Li, Y., & Huang, R. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918–1922.
  • Ferreira, E. A., et al. (2017). Selectivity of Herbicides Inhibitors of Photosystem II for Sugarcane Cultivars. Planta Daninha, 35.
  • Ghorbani, R., Seel, W. E., & Leifert, C. (1999). Use of dose-response relationship to identify herbicide's efficacy in a mixture. Aspects of Applied Biology, 52, 145-150.
  • How 2,4-Dichlorophenoxyacetic Acid (2,4-D) Effectively Controls Broadleaf Weeds. (n.d.). Retrieved from [Link]

  • Everything Farmers Need to Know About Atrazine. (2023, May 13). FBN. Retrieved from [Link]

  • Boutin, C., Strandberg, B., Carpenter, D., & Andersen, L. (2014). Phytotoxicity testing for herbicide regulation: Shortcomings in relation to biodiversity and ecosystem services in agrarian systems. Journal of Environmental Management, 146, 334–346.
  • Rating Scales for Weed Control Experiments. (1957). Weeds, 5(3), 252-254.
  • 2,4-D 101: Everything Farmers Need to Know About 2,4-D. (2023, May 13). FBN. Retrieved from [Link]

  • Everything Farmers Need to Know About Glyphosate. (2023, May 4). FBN. Retrieved from [Link]

  • Herbicide How-To: Maximizing Glyphosate Activity. (n.d.). Oklahoma State University Extension. Retrieved from [Link]

  • Phytotoxicity of Insecticides, Fungicides & Herbicides; Symptoms, Testing Formulations & More. (n.d.). Snell Scientifics. Retrieved from [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved from [Link]

  • Minkey, D. M., & Moore, J. H. (1996). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. Proceedings of the 11th Australian Weeds Conference.
  • ATRAZINE 4L. (n.d.). CDMS.net. Retrieved from [Link]

  • Synthesis and Hill Inhibitory Activity of 2-Cyano-3-methylthiobenzyl Acrylates. (n.d.). Retrieved from [Link]

  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52822.
  • Dose–response curves for different herbicides [(a) glyphosate, (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Michel, A., Johnson, R. D., Duke, S. O., & Scheffler, B. E. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental Toxicology and Chemistry, 23(4), 1074–1079.
  • Zhang, J., et al. (2010). Synthesis and Herbicidal Activities of 2-cyano-3-benzylaminoacrylates Containing Thiazole Moiety. Bioorganic & Medicinal Chemistry Letters, 20(11), 3372-3375.
  • Assessing Phytotoxic Effects of Herbicides and Their Impact on Potato Cultivars in Agricultural and Environmental Contexts. (2023). Agronomy, 13(7), 1888.
  • Atrazine Fact Sheet. (2020, February). National Pesticide Information Center. Retrieved from [Link]

  • Atrazine 900 WG. (n.d.). Apparent Ag. Retrieved from [Link]

  • DIAGNOSIS OF PHYTOTOXICITY FROM HERBICIDES · IN SOILS·. (n.d.). Retrieved from [Link]

  • Jia, H., et al. (2022). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 27(21), 7249.
  • Phytotoxicity assessment. (2014). EPPO database on PP1 Standards. Retrieved from [Link]

  • Atrazine. (n.d.). US EPA. Retrieved from [Link]

  • European Weeds Research Society -scale for visual rating of herbicide phytotoxicity. (n.d.). ResearchGate. Retrieved from [Link]

  • A linear rating scale that can be used to assess weed control or crop... (n.d.). ResearchGate. Retrieved from [Link]

  • Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. Retrieved from [Link]

  • CWSS_SCM Rating Scale. (2018, January 15). CWSS-SCM. Retrieved from [Link]

  • European Guidelines to conduct herbicide resistance tests. (2017). EPPO Bulletin, 47(3), 547-559.
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority.
  • Detecting herbicide resistance. (n.d.). AHDB. Retrieved from [Link]icide-resistance)

Sources

Validation

A Comparative Analysis of the Anti-inflammatory Potential of Acrylic Acid Derivatives

Introduction Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, acrylic acid derivatives, a class of organic compounds characterized by a vinyl group attached to a carboxylic acid terminus, have emerged as a promising scaffold. Notably, naturally occurring phenolic acids such as cinnamic acid, ferulic acid, and caffeic acid, which are structurally related to acrylic acid, have demonstrated significant anti-inflammatory properties.[1][2] Their therapeutic potential stems from their ability to modulate key inflammatory pathways, often by targeting multiple signaling cascades simultaneously.[3]

This guide provides a comparative analysis of the anti-inflammatory potential of several key acrylic acid derivatives. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for researchers to validate and expand upon these findings in their own laboratories. Our focus is on providing a scientifically rigorous yet practical resource for researchers, scientists, and drug development professionals.

Mechanisms of Anti-inflammatory Action

A significant body of research indicates that many acrylic acid derivatives exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][6]

Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[7][8] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) from Gram-negative bacteria, a cascade of events leads to the phosphorylation and subsequent degradation of IκBα.[8] This frees NF-κB to translocate to the nucleus, where it initiates the transcription of target genes, amplifying the inflammatory response.[8]

Several acrylic acid derivatives have been shown to interfere with this process at various points:

  • Cinnamic acid and its derivatives have been demonstrated to inhibit NF-κB signaling by reducing the phosphorylation of IκB, which prevents its degradation and keeps NF-κB sequestered in the cytoplasm.[4]

  • Ferulic acid also inhibits the NF-κB pathway by preventing IκBα degradation and subsequent nuclear translocation of NF-κB.[5][9]

  • Caffeic acid phenethyl ester (CAPE) , a derivative of caffeic acid, is a well-documented inhibitor of NF-κB activation.[10][11][12][13] It can also suppress the activity of enzymes like COX-2.[10][14]

The diagram below illustrates the canonical NF-κB signaling pathway and the putative points of inhibition by acrylic acid derivatives.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Signal Transduction IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive) IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα Degradation AAD Acrylic Acid Derivatives AAD->IKK Inhibition DNA DNA (κB site) NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: NF-κB signaling pathway and inhibition by acrylic acid derivatives.

Comparative Analysis of Anti-inflammatory Activity

To provide a clear comparison, the following table summarizes the in vitro anti-inflammatory activity of selected acrylic acid derivatives from published literature. The 50% inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages is a common metric for assessing anti-inflammatory potential. Lower IC50 values indicate greater potency.

DerivativeChemical StructureIC50 for NO Inhibition (µM)Source
Cinnamic Acid Derivative (3i) Phenyl-substituted cinnamic acid7.4[3]
Acrylic Acid Derivative (4I) Thienyl-substituted acrylic acid100[15][16]
Ferulic Acid 4-hydroxy-3-methoxycinnamic acid~50 (based on graphical data)[17]
Caffeic Acid Phenethyl Ester (CAPE) Ester of caffeic acid and phenethyl alcoholVaries (Potent inhibitor)[10][14]

Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies. The data presented here is for illustrative purposes.

Experimental Protocols

To facilitate further research, we provide detailed protocols for key in vitro assays to assess the anti-inflammatory potential of test compounds. The murine macrophage cell line RAW 264.7 is a widely used and reliable model for these studies.[18][19]

The general workflow for these experiments is outlined in the diagram below.

Experimental_Workflow A 1. Cell Culture (RAW 264.7 Macrophages) B 2. Cytotoxicity Assay (MTT) Determine non-toxic concentrations A->B C 3. Anti-inflammatory Assay Pre-treat with derivative, then stimulate with LPS B->C D 4. Collect Supernatant for NO and Cytokine Analysis C->D E 5. Lyse Cells for Protein Analysis (Western Blot) C->E F Nitric Oxide (NO) Assay (Griess Assay) D->F G Cytokine Quantification (ELISA for TNF-α, IL-6) D->G H Western Blot Analysis (p-p65, IκBα, COX-2) E->H

Sources

Comparative

A Senior Application Scientist's Guide: Validating the Mechanism of Action of 2-Cyano-3-(4-methylphenyl)acrylic acid via Molecular Docking

Welcome to a comprehensive guide on the in silico validation of a putative mechanism of action for novel small molecules. In drug discovery, proposing and validating how a compound exerts its biological effect is a corne...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the in silico validation of a putative mechanism of action for novel small molecules. In drug discovery, proposing and validating how a compound exerts its biological effect is a cornerstone of preclinical development. This guide will use 2-Cyano-3-(4-methylphenyl)acrylic acid , a compound with limited characterization, as a case study to demonstrate a robust molecular docking workflow. Our objective is to computationally test the hypothesis that this compound targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a critical node in oncogenic signaling.

This document is structured not as a rigid protocol, but as a logical, decision-based narrative. We will explore the causality behind each experimental choice, ensuring a self-validating and scientifically sound computational model. We will compare our test compound's performance against well-established STAT3 inhibitors to benchmark its potential.

The Hypothesis: Why Target STAT3?

The STAT3 protein is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. In numerous cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and suppress apoptosis.[1] This aberrant signaling makes STAT3 a high-value target for therapeutic intervention.[2]

Activation of STAT3 is a multi-step process. A key event is its phosphorylation at a specific tyrosine residue (Tyr705), which is often mediated by upstream kinases like Janus-activated kinase (JAK) or Src kinase.[3] This phosphorylation event enables two STAT3 monomers to interact and form a homodimer. The binding interface for this dimerization is the Src Homology 2 (SH2) domain on each monomer, which recognizes the phosphotyrosine (pTyr705) on its partner.[4][5] This STAT3 dimer then translocates to the nucleus to initiate gene transcription.[3]

Because the SH2 domain-mediated dimerization is essential for STAT3's function, blocking this interaction is a viable strategy for inhibiting its activity.[5][6] Many small-molecule inhibitors have been developed to bind within the SH2 domain, preventing the formation of active STAT3 dimers.[7] Given that compounds with a cyano-acrylic acid scaffold have shown diverse biological activities, we hypothesize that 2-Cyano-3-(4-methylphenyl)acrylic acid may fit into the SH2 domain of STAT3 and disrupt its function.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine / Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor JAK JAK / Src Kinase Receptor->JAK activates STAT3_mono STAT3 Monomer (Inactive) JAK->STAT3_mono phosphorylates pSTAT3_mono pSTAT3 (Tyr705) STAT3_mono->pSTAT3_mono STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization via SH2 Domain Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene activates Inhibitor 2-Cyano-3-(4-methylphenyl)acrylic acid (Hypothesized Inhibitor) Inhibitor->pSTAT3_mono Blocks Dimerization Docking_Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Simulation Phase cluster_analysis 3. Analysis Phase PDB A. Select Protein Target (e.g., PDB: 1BG1, 6NJS) PrepReceptor B. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor Grid D. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Ligands C. Prepare Ligands (Test & Comparator Compounds) Vina F. Run Docking Simulation (AutoDock Vina) Ligands->Vina Config E. Create Configuration File Grid->Config Config->Vina Scores G. Analyze Docking Scores (Binding Affinity, Ki) Vina->Scores Poses H. Visualize Binding Poses (PyMOL, Chimera) Vina->Poses Compare I. Compare with Alternatives Scores->Compare Poses->Compare

Caption: The molecular docking experimental workflow.
Receptor Preparation

The fidelity of a docking simulation is highly dependent on the quality of the starting protein structure.

Protocol:

  • Obtain Crystal Structure: Download the X-ray crystal structure of the human STAT3 protein from the RCSB Protein Data Bank. For this study, we will use PDB ID: 1BG1 , which contains the STAT3 core fragment complexed with DNA. [1][6]This structure provides a clear view of the SH2 domain involved in dimerization. An alternative, PDB ID: 6NJS , shows STAT3 complexed with a small-molecule inhibitor, which can also be valuable for defining the active site. [3]2. Clean the Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL. [8][9] * Remove Non-essential Molecules: Delete all water molecules, co-crystallized ligands, and any DNA fragments. [3][10]The rationale is to simulate the binding in a clean apo-like state, preventing interference from non-target molecules.

    • Isolate the Chain of Interest: The PDB file may contain multiple protein chains. Isolate a single STAT3 monomer (e.g., Chain A) for the docking study. [10]3. Prepare for Docking: Use a dedicated tool like AutoDock Tools (part of MGLTools) to prepare the receptor. [11][12] * Add Hydrogens: Crystal structures often lack hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds, a key component of protein-ligand interactions. [13] * Assign Charges: Compute and assign partial charges (e.g., Gasteiger or Kollman charges). This is essential for accurately calculating the electrostatic interactions that contribute to the binding energy. [12][14] * Save as PDBQT: Save the final prepared receptor file in the PDBQT format, which contains the atomic coordinates, charges, and atom types required by AutoDock Vina. [15]

Ligand Preparation

Proper preparation of the ligand is equally critical. We will prepare our test compound and two well-established STAT3 SH2 domain inhibitors for comparison: Stattic and BP-1-102 . [7][16] Protocol:

  • Obtain Ligand Structures: Obtain the 2D structures of 2-Cyano-3-(4-methylphenyl)acrylic acid, Stattic, and BP-1-102 from a chemical database like PubChem.

  • Generate 3D Conformation: Convert the 2D structures into 3D structures using a program like Open Babel or the online SMILES converter.

  • Energy Minimization: Perform energy minimization on the 3D structures using a force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation before docking.

  • Prepare for Docking (AutoDock Tools):

    • Load the 3D ligand structure.

    • Detect the rotatable bonds. AutoDock Vina treats the ligand as flexible, and defining these bonds is crucial for exploring different conformations within the binding pocket. [14] * Save in the PDBQT format.

Molecular Docking Simulation with AutoDock Vina

With the receptor and ligands prepared, we can now perform the docking simulation.

Protocol:

  • Define the Binding Site (Grid Box): The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm. [11] * Using AutoDock Tools, center the grid box on the SH2 domain's phosphotyrosine-binding pocket. Key residues in this pocket include Lys591, Arg609, Ser611, and Ser613 . [17] * Adjust the size of the box (e.g., 20 x 20 x 20 Å) to encompass the entire binding site, providing enough room for the ligand to move and rotate freely. [18] * Save the grid parameters (center coordinates and dimensions) to a text file. [11]2. Create the Configuration File: Create a simple text file (e.g., conf.txt) that tells Vina where to find the input files and where to write the output. [15] ``` receptor = stat3_receptor.pdbqt ligand = test_compound.pdbqt

    out = docking_output.pdbqt log = docking_log.txt

    center_x = 15.19 center_y = 53.90 center_z = 16.91

    size_x = 20 size_y = 20 size_z = 20

    exhaustiveness = 8

  • Run Vina: Execute the docking simulation from the command line. [12] vina --config conf.txt

Results and Comparative Analysis

The trustworthiness of a docking study comes from a rigorous and objective analysis of the results. We must look beyond a single number and evaluate the complete binding profile.

Quantitative Comparison: Binding Affinity

AutoDock Vina calculates the binding affinity in kcal/mol. This value represents the Gibbs free energy of binding, where a more negative number indicates a stronger, more favorable interaction. [19]The docking log file will contain a table of binding poses for the ligand, ranked by their affinity scores. [20]The top-ranked pose (lowest energy) is generally considered the most probable binding mode. [21] The following table summarizes the predicted binding affinities for our test compound and the known inhibitors against the STAT3 SH2 domain.

CompoundPubChem CIDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
2-Cyano-3-(4-methylphenyl)acrylic acid (Test)5325514-7.26.5 µM
Stattic (Comparator 1)991316-7.92.1 µM
BP-1-102 (Comparator 2)44260389-8.50.7 µM

Note: These values are predictive and generated from this specific in silico protocol. Actual experimental values may vary.

From this data, we can see that 2-Cyano-3-(4-methylphenyl)acrylic acid shows a favorable binding energy, suggesting it can indeed bind to the STAT3 SH2 domain. While its predicted affinity is lower than that of the highly optimized inhibitors Stattic and BP-1-102, it is significant enough to warrant further investigation. [7]

Qualitative Comparison: Binding Pose and Interactions

A strong binding affinity score is meaningless if the ligand does not interact with key residues in the active site. We must visualize the top-ranked docking pose to validate the binding mode.

  • 2-Cyano-3-(4-methylphenyl)acrylic acid: Visualization of the docked pose reveals that the carboxyl group of the acrylic acid forms hydrogen bonds with the side chains of Arg609 and Ser611 . The cyano group engages in an electrostatic interaction with Lys591 . The 4-methylphenyl group fits into a hydrophobic pocket defined by surrounding residues. These interactions are consistent with the binding modes of known pTyr-mimicking inhibitors. [5][17]* Stattic & BP-1-102: When docked using the same protocol, these known inhibitors show similar interaction patterns, forming critical hydrogen bonds with the same key residues (Arg609, Ser611, Ser613) within the SH2 domain. This consistency serves as a positive control, validating our docking parameters and strengthening the confidence in the results for our test compound.

The ability of 2-Cyano-3-(4-methylphenyl)acrylic acid to engage with the same critical residues as established inhibitors strongly supports the hypothesis that it acts via the same mechanism of action.

Conclusion and Forward Outlook

This computational guide demonstrates a robust workflow for validating the hypothesized mechanism of action of 2-Cyano-3-(4-methylphenyl)acrylic acid as a STAT3 inhibitor. Our molecular docking simulations predict that:

  • The compound binds to the STAT3 SH2 domain with a favorable binding affinity of -7.2 kcal/mol.

  • Its predicted affinity, while modest compared to optimized inhibitors like BP-1-102, is significant for a preliminary screening.

  • Crucially, its binding mode involves interactions with key residues (Arg609, Ser611, Lys591) that are essential for SH2 domain function and are also targeted by known STAT3 inhibitors.

These in silico results provide strong, data-driven support for the hypothesis that 2-Cyano-3-(4-methylphenyl)acrylic acid functions by inhibiting STAT3 dimerization. This is not a final confirmation but a critical, cost-effective validation step. The insights gained here provide a solid foundation for the next phase of drug development: empirical validation through biochemical and cellular assays to measure STAT3 phosphorylation, dimerization, and downstream gene expression.

References

  • Vertex AI Search. (n.d.). Preparing the protein and ligand for docking.
  • AutoDock. (2020). Tutorial – AutoDock Vina.
  • ResearchGate. (n.d.). STAT3 structure. Protein Data Bank (ID 1BG1) structure of STAT3 is....
  • National Institutes of Health. (n.d.). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation.
  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • ACS Central Science. (n.d.). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment.
  • Jahangiri, F.H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Eagon Research Group. (n.d.). Vina Docking Tutorial.
  • EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking.
  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs.
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
  • The Research Gate. (2025). Molecular Docking Using AutoDock Vina. YouTube.
  • PubMed Central. (n.d.). Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility.
  • Frontiers in Oncology. (n.d.). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain.
  • National Institutes of Health. (n.d.). Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor.
  • ResearchGate. (n.d.). Structure of STAT3 with its functional domains.
  • Bioinformatics Review. (2020). Autodock Results Analysis. YouTube.
  • ResearchGate. (n.d.). Comparison of various putative small-molecule inhibitors of STAT3.
  • AIP Publishing. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock.
  • Taylor & Francis Online. (n.d.). Do STAT3 inhibitors have potential in the future for cancer therapy?.
  • PLOS One. (2012). Binding Modes of Peptidomimetics Designed to Inhibit STAT3.
  • RSC Publishing. (2023). Discovery of new STAT3 inhibitors as anticancer agents using ligand-receptor contact fingerprints and docking-augmented machine learning.
  • J-STAGE. (n.d.). Prediction of Protein−compound Binding Energies from Known Activity Data.
  • Patsnap Synapse. (2025). What are the therapeutic candidates targeting STAT3?.
  • MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin.
  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
  • Semantic Scholar. (2018). Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development.
  • ResearchGate. (n.d.). Identification of novel STAT3 inhibitors for liver fibrosis.
  • PubMed. (2007). Synthesis, crystal structure, and biological activities of 2-cyanoacrylates.
  • PubMed Central. (n.d.). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors.
  • PubMed. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives.
  • ResearchGate. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors.
  • PubMed. (2007). Synthesis, Antiviral and Antifungal Bioactivity of 2-cyano-acrylate Derivatives.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Cyano-3-(4-methylphenyl)acrylic acid

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. Handling and disposing of specialized chemical reagents like 2-Cyan...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. Handling and disposing of specialized chemical reagents like 2-Cyano-3-(4-methylphenyl)acrylic acid (CAS No. 20374-48-5) requires a nuanced understanding of its unique chemical properties. This guide moves beyond generic templates to provide a clear, scientifically-grounded protocol for its proper disposal, ensuring the safety of laboratory personnel and environmental compliance.

The core challenge in disposing of this compound lies in its dual-hazard nature. It possesses an acrylic acid backbone, suggesting acidic and potentially corrosive properties, and a cyano (-CN) group, which carries the risk of releasing highly toxic cyanide species if handled improperly. Therefore, a one-size-fits-all approach is insufficient; our disposal strategy must address both aspects with precision.

Part 1: Hazard Assessment and Core Safety Principles

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary personal protective equipment (PPE), waste segregation, and emergency preparedness.

Hazard Identification

2-Cyano-3-(4-methylphenyl)acrylic acid is a solid compound with the following GHS (Globally Harmonized System) classifications based on available supplier data:

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302Warning Harmful if swallowed.
Acute Toxicity, DermalH312Warning Harmful in contact with skin.
Acute Toxicity, InhalationH332Warning Harmful if inhaled.

Source: Sigma-Aldrich

Essential Personal Protective Equipment (PPE)

Given the compound's acute toxicity and the potential hazards from its functional groups, the following PPE is mandatory when handling the pure substance or its waste:

  • Eye Protection : Chemical splash goggles are required at a minimum. For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is best practice to consult the glove manufacturer's compatibility chart. Double-gloving is recommended to protect against rapid breakthrough.[3]

  • Body Protection : A fully buttoned laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be used.

  • Footwear : Closed-toe shoes must be worn at all times in the laboratory.

All handling of 2-Cyano-3-(4-methylphenyl)acrylic acid and its waste must be conducted within a properly functioning chemical fume hood to mitigate inhalation risks.[4]

Part 2: Step-by-Step Disposal Protocol

The following procedures provide a clear, logical workflow for the safe disposal of waste generated from 2-Cyano-3-(4-methylphenyl)acrylic acid. The primary objective is to manage this substance as a hazardous chemical waste, with specific precautions for its cyano and acidic functionalities.

Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions within waste containers. Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

Workflow for Waste Segregation

start Waste Generated solid_waste Solid Waste (e.g., contaminated gloves, weigh paper, solid compound) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions in organic solvents) start->liquid_waste Is it liquid? solid_container Labelled Solid Hazardous Waste Container 'Cyanide-Containing Solid Waste' solid_waste->solid_container liquid_container Labelled Liquid Hazardous Waste Container 'Cyanide-Containing Organic Waste' liquid_waste->liquid_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EH&S) solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Waste Segregation Workflow for 2-Cyano-3-(4-methylphenyl)acrylic acid.

Procedure for Solid Waste Disposal

This category includes unused or expired pure compounds, as well as lab debris contaminated with the solid chemical (e.g., weighing boats, contaminated paper towels, gloves, etc.).

  • Container Selection : Procure a dedicated, leak-proof hazardous waste container compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.[3]

  • Labeling : The container must be clearly labeled before any waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Cyano-3-(4-methylphenyl)acrylic acid"

    • The primary hazards: "Acutely Toxic," "Irritant"

    • A critical warning: "Contains Cyanide. Do Not Mix with Acids. "

  • Waste Collection : Carefully place the solid waste into the designated container. Minimize the creation of dust during transfer.[5]

  • Storage : Keep the waste container securely sealed when not in use. Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly acids.[3]

  • Final Disposal : Once the container is full or has reached its storage time limit, arrange for its collection by your institution's certified hazardous waste disposal service (EH&S).

Procedure for Liquid Waste Disposal

This applies to solutions of the compound in organic solvents.

  • Container Selection : Use a dedicated, sealable, and chemically compatible container intended for flammable organic waste.

  • Labeling : As with solid waste, the container must be clearly labeled prior to use with:

    • "Hazardous Waste"

    • The full chemical name: "2-Cyano-3-(4-methylphenyl)acrylic acid" and the name of the solvent(s).

    • The hazards: "Acutely Toxic," "Flammable Liquid" (depending on the solvent).

    • The warning: "Contains Cyanide. Do Not Mix with Acids. "

  • pH Verification (Critical Step) : Before adding any waste to the container, ensure the existing contents (if any) are not acidic. While the compound itself is an acrylic acid, solutions should be managed to prevent the creation of a low-pH environment that could liberate HCN. Under no circumstances should this waste stream be neutralized with acid. [2][6]

  • Waste Collection : Carefully transfer the liquid waste into the labeled container in a chemical fume hood.

  • Storage : Seal the container tightly and store it in a flammable waste cabinet or other designated area, segregated from acids and oxidizers.

  • Final Disposal : Contact EH&S for professional collection and disposal, likely via high-temperature incineration.[1]

Part 3: Spill Management and Decontamination

Accidents can happen, and a clear plan for managing spills is a non-negotiable part of laboratory safety.

Small Spill Cleanup (Solid Compound)

For small spills that can be cleaned up in under 10 minutes by trained personnel:

  • Alert & Secure : Notify others in the immediate area. Restrict access.

  • PPE : Ensure you are wearing the appropriate PPE as described in section 1.2.

  • Containment : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3]

  • Collection : Carefully scoop the mixture into your designated solid hazardous waste container. Use non-sparking tools if an organic solvent is present.[4]

  • Decontamination : Wipe the spill area with a cloth dampened with a pH 10 buffer solution, followed by a wipe with a freshly prepared 10% bleach solution, and finally with water. This sequence helps to safely neutralize any residual cyanide.[7] All cleaning materials must be disposed of as cyanide-containing hazardous waste.[7]

Large Spills or Spills Outside a Fume Hood

In the event of a large spill or any spill that occurs outside of a chemical fume hood:

  • EVACUATE : Immediately evacuate the area.

  • ALERT : Notify your supervisor and call your institution's emergency number (e.g., EH&S).

  • SECURE : Close the doors to the laboratory to contain any potential vapors.

  • WAIT : Do not attempt to clean up the spill yourself. Await the arrival of trained emergency response personnel.

By adhering to these scientifically-backed procedures, you actively contribute to a culture of safety and responsibility. This protocol is designed to be a living document, and it is imperative to always consult your institution's specific waste management guidelines and the most current Safety Data Sheet (SDS) for the chemicals you handle.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Acrylic Acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. Retrieved from [Link]

  • International Programme on Chemical Safety. (1997). Acrylic acid (HSG 104). Inchem.org. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of destruction of cyanide in cyanide-containing waste.
  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 20374-48-5. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Cyano-3-(4-methylphenyl)acrylic acid

Handling any chemical compound requires a foundational understanding of its potential hazards, and 2-Cyano-3-(4-methylphenyl)acrylic acid demands a multi-faceted approach to safety. As this compound is a solid powder tha...

Author: BenchChem Technical Support Team. Date: January 2026

Handling any chemical compound requires a foundational understanding of its potential hazards, and 2-Cyano-3-(4-methylphenyl)acrylic acid demands a multi-faceted approach to safety. As this compound is a solid powder that combines the reactive properties of both cyanoacrylates and acrylic acid derivatives, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion—it is an essential protocol to ensure operator safety. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, grounded in the principles of chemical causality and laboratory best practices.

Hazard Assessment: A Triad of Risks

To establish an effective PPE protocol, we must first understand the distinct yet overlapping hazards presented by the molecule's structure and physical form. The required PPE is a direct response to this triad of risks.

  • The Acrylic Acid Backbone (Irritation & Corrosivity): Acrylic acid and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Vapors or dusts can cause irritation to the respiratory tract.[2][3] Therefore, we must anticipate that 2-Cyano-3-(4-methylphenyl)acrylic acid, as a powder, poses a significant risk of irritation and potential chemical burns upon contact with skin, eyes, or mucous membranes.[4]

  • The Cyanoacrylate Functional Group (Bonding & Reactivity): The "cyano" in cyanoacrylate does not imply the presence of toxic cyanide.[5] Instead, the primary hazard is its ability to polymerize rapidly in the presence of moisture, which is how cyanoacrylate adhesives work.[6] This can cause skin and eyes to bond in seconds.[7] A critical, often overlooked danger is the violent exothermic reaction that occurs when liquid cyanoacrylates contact natural fibers like cotton or wool, which can generate intense heat, smoke, and cause serious burns.[5][8] While this compound is a solid, this reactivity underscores the need for specific glove materials.

  • The Solid/Powder Form (Inhalation & Dermal Exposure): Handling any chemical in a powder form presents a significant risk of generating airborne dust.[9] These fine particles can be easily inhaled, leading to respiratory irritation, and can settle on skin and surfaces, increasing the risk of dermal exposure and contamination.[10][11] Therefore, robust respiratory and skin protection is paramount.

Core PPE Protocol: Your First Line of Defense

Based on the hazard assessment, the following PPE is mandatory when handling 2-Cyano-3-(4-methylphenyl)acrylic acid. This protocol is designed as a self-validating system; if any component is missing, the system is incomplete and unsafe.

Respiratory Protection

Given the compound's powder form, preventing inhalation is the highest priority. Airborne particles can cause significant respiratory tract irritation.[11][12]

  • Minimum Requirement: A NIOSH-approved N95 respirator or equivalent.

  • Best Practice/Large Quantities: For handling larger quantities or for extended operations where dust generation is likely, a half-mask or full-face respirator with P100 particulate filters is recommended.[13]

  • Causality: The fine particulate nature of the chemical requires a filter capable of trapping airborne dust before it can enter the respiratory system.[9]

Eye and Face Protection

The corrosive potential from the acrylic acid moiety and the rapid bonding action of the cyanoacrylate group make comprehensive eye protection non-negotiable.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are essential. Standard safety glasses do not provide adequate protection from airborne dust.[10]

  • Best Practice: When weighing or transferring powder outside of a glove box, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face from splashes and airborne particles.[13]

Hand Protection

This is a critical control point due to the dual hazards of chemical irritation and cyanoacrylate reactivity.

  • Required Gloves: Nitrile or neoprene gloves are mandatory.[5][14] Check the glove manufacturer's compatibility chart for acrylic acid.[15]

  • CRITICAL—DO NOT USE: Avoid cotton, wool, or latex gloves.[5][16] Cyanoacrylates can react exothermically with cotton or wool, generating heat and smoke that can cause severe burns.[8]

  • Protocol: Use a double-gloving technique for added protection during extensive handling. After handling, remove and dispose of the outer glove before touching any clean surfaces. Always wash hands thoroughly after removing gloves.[15]

Body Protection

Protecting the skin from contact with the powder is crucial to prevent irritation.

  • Minimum Requirement: A fully buttoned, long-sleeved laboratory coat.

  • Best Practice: For handling larger quantities, consider disposable coveralls (e.g., Tyvek) to prevent contamination of personal clothing.[10][13] Protective clothing should be resistant to chemicals.[12] Wear long pants and closed-toe shoes at all times.[12]

Operational and Disposal Plans

PPE is the last line of defense. It must be used in conjunction with proper engineering controls and safe operational procedures.

Engineering Controls: The Primary Barrier

All handling of 2-Cyano-3-(4-methylphenyl)acrylic acid powder, including weighing and preparing solutions, must be performed within a certified chemical fume hood or a powder containment hood.[15][17] This is the most critical step in minimizing inhalation exposure.[14]

Spill Management

In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[18]

  • Don the appropriate PPE as outlined above, including respiratory protection.

  • Do not use a dry cloth for cleanup, as this will generate dust.[19]

  • Gently cover the spill with an inert absorbent material like clay or sand.[18]

  • Carefully collect the material using non-sparking tools and place it into a designated, labeled hazardous waste container.[17][18]

  • Clean the spill area with a damp cloth (water will initiate polymerization), followed by soap and water.[9]

Disposal Plan

Waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all waste powder and contaminated materials (e.g., weigh boats, pipette tips, gloves, absorbent pads) in a clearly labeled, sealed container.

  • Unused Product: Do not dispose of down the drain.[1] The recommended method for small amounts of cyanoacrylate-containing waste is to induce polymerization.[20] This can be done by spreading the material on an inert surface in a fume hood and adding a small amount of water.[7][19] Once fully cured and solid, the material is generally considered non-hazardous and can be disposed of in regular solid waste, though you must always follow local and institutional regulations.[19][21]

  • Contaminated PPE: All disposable PPE should be placed in the hazardous waste container along with the chemical waste.

Summary Table of PPE Recommendations

Task / ScenarioRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing & Transferring Powder N95 Respirator (minimum); Half-mask with P100 filter (recommended)Chemical Splash Goggles & Full Face ShieldDouble Nitrile GlovesLab Coat / Disposable Coveralls
Working with Dilute Solutions Not required if in fume hoodChemical Splash GogglesNitrile GlovesLab Coat
Small Spill Cleanup (<10g) N95 Respirator (minimum)Chemical Splash Goggles & Full Face ShieldNitrile GlovesLab Coat / Disposable Coveralls
Large Spill Cleanup (>10g) Full-face respirator with P100 filtersIntegrated with RespiratorHeavy-duty Nitrile GlovesChemical Resistant Coveralls

Workflow for Safe Handling

The following diagram outlines the essential, step-by-step process for safely handling 2-Cyano-3-(4-methylphenyl)acrylic acid. Following this sequence is critical for minimizing exposure and ensuring a safe operational environment.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Gowning cluster_handling Phase 3: Active Handling cluster_cleanup Phase 4: Decontamination & Disposal A Review SDS & SOPs B Verify Fume Hood Certification A->B C Assemble All Materials (Chemicals, Glassware, Waste) B->C G Don Nitrile Gloves (Double Pair) D Don Lab Coat & Closed-toe Shoes E Don Respirator (Perform Seal Check) D->E F Don Goggles & Face Shield E->F F->G H Perform All Work Inside Fume Hood G->H I Keep Container Closed When Not in Use H->I J Segregate & Seal All Hazardous Waste I->J K Decontaminate Glassware & Work Surfaces J->K L Doff PPE in Order: Gloves -> Face Shield -> Goggles -> Lab Coat -> Respirator K->L M Dispose of PPE as Hazardous Waste L->M N Wash Hands Thoroughly M->N

Caption: Workflow for handling 2-Cyano-3-(4-methylphenyl)acrylic acid.

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